molecular formula C7H7NO4 B1390482 6-Hydroxy-5-methoxynicotinic acid CAS No. 1171919-98-4

6-Hydroxy-5-methoxynicotinic acid

Cat. No.: B1390482
CAS No.: 1171919-98-4
M. Wt: 169.13 g/mol
InChI Key: ZITCWCFJHLJFOA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxynicotinic acid is a multi-functional pyridinecarboxylic acid derivative of significant interest in organic synthesis and pharmaceutical R&D. Compounds based on the hydroxypyridine scaffold, such as 6-hydroxynicotinic acid, are recognized as valuable intermediates for the synthesis of more complex molecules with potential bioactivity . As a building block, this compound can be utilized in the exploration of novel chemical entities, particularly in modifying the physicochemical properties of lead compounds in drug discovery programs. The presence of both hydroxy and methoxy functional groups on the pyridine ring provides distinct sites for further chemical modification, making it a versatile precursor for synthesizing targeted libraries for high-throughput screening. Research into related hydroxy- and methoxy-substituted nicotinic acids points to their relevance in areas such as neurology and metabolism . The core pyridine structure is a key motif in many naturally occurring coenzymes and pharmaceutical agents, underscoring the broader utility of this compound in basic and applied research. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITCWCFJHLJFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CNC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674048
Record name 5-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-98-4
Record name 1,6-Dihydro-5-methoxy-6-oxo-3-pyridinecarboxylic acid
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Record name 5-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Record name 6-hydroxy-5-methoxypyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Its structural similarity to biologically active compounds necessitates reliable and efficient synthetic routes to enable further investigation of its properties and potential applications. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and supported by relevant literature. The proposed strategy involves a multi-step process commencing with the synthesis of the precursor, 6-hydroxynicotinic acid, followed by regioselective functionalization to introduce the desired methoxy group at the C-5 position.

Strategic Overview of the Synthesis

Direct synthesis of this compound is not extensively documented in the current literature. Therefore, a rational, multi-step approach is proposed, leveraging well-established transformations. The core of this strategy is the functionalization of a pre-existing 6-hydroxynicotinic acid scaffold. This approach is often preferred for the synthesis of substituted nicotinic acids as it allows for controlled introduction of substituents.[1]

The proposed pathway can be dissected into three key stages:

  • Synthesis of the Core Scaffold: Preparation of 6-hydroxynicotinic acid from readily available starting materials.

  • Regioselective Functionalization: Introduction of a functional group at the C-5 position of the pyridine ring that can be subsequently converted to a methoxy group.

  • Final Transformation and Deprotection: Conversion of the C-5 functional group to a methoxy group and removal of any protecting groups to yield the final product.

This guide will focus on a pathway involving the nitration of a protected 6-hydroxynicotinic acid derivative, followed by reduction, diazotization, and methylation to install the methoxy group.

Proposed Synthesis Pathway

The proposed multi-step synthesis of this compound is illustrated below. Each step will be discussed in detail, including the rationale for the chosen reagents and conditions.

Synthesis_Pathway Coumalic_acid Coumalic Acid Methyl_coumalate Methyl Coumalate Coumalic_acid->Methyl_coumalate H₂SO₄, MeOH 6_HNA 6-Hydroxynicotinic Acid Methyl_coumalate->6_HNA 1. NH₄OH 2. NaOH, heat 3. HCl Methyl_6_hydroxynicotinate Methyl 6-hydroxynicotinate 6_HNA->Methyl_6_hydroxynicotinate MeOH, H₂SO₄ (cat.) Methyl_6_hydroxy_5_nitronicotinate Methyl 6-hydroxy-5-nitronicotinate Methyl_6_hydroxynicotinate->Methyl_6_hydroxy_5_nitronicotinate HNO₃, H₂SO₄ Methyl_5_amino_6_hydroxynicotinate Methyl 5-amino-6-hydroxynicotinate Methyl_6_hydroxy_5_nitronicotinate->Methyl_5_amino_6_hydroxynicotinate Reduction (e.g., H₂, Pd/C) Methyl_5_6_dihydroxynicotinate Methyl 5,6-dihydroxynicotinate Methyl_5_amino_6_hydroxynicotinate->Methyl_5_6_dihydroxynicotinate 1. NaNO₂, H₂SO₄ 2. H₂O, heat Methyl_6_hydroxy_5_methoxynicotinate Methyl 6-hydroxy-5-methoxynicotinate Methyl_5_6_dihydroxynicotinate->Methyl_6_hydroxy_5_methoxynicotinate Methylating agent (e.g., CH₃I, base) Target This compound Methyl_6_hydroxy_5_methoxynicotinate->Target Hydrolysis (e.g., NaOH, then H⁺)

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols and Discussion

Step 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

The synthesis of the 6-hydroxynicotinic acid core is a critical first step. A well-documented and reliable method starts from coumalic acid.[1][2] This process involves the formation of methyl coumalate, which then undergoes ring transformation to yield the desired pyridine scaffold.

Part A: Preparation of Methyl Coumalate

  • Rationale: The esterification of coumalic acid with methanol in the presence of a strong acid catalyst like sulfuric acid is a standard procedure to produce methyl coumalate.[1][2] The reaction proceeds through acid-catalyzed esterification.

Experimental Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, add 100 mL of concentrated sulfuric acid.

  • While stirring and maintaining the temperature below 30°C with an ice bath, slowly add 35 g of finely powdered coumalic acid.

  • Once the coumalic acid has dissolved, add 50 mL of methanol in small portions, ensuring the temperature does not exceed 35°C.[1]

  • Heat the reaction mixture on a steam bath for 1.5 hours.[1]

  • Cool the mixture and pour it slowly into 500 mL of an ice-water slurry with vigorous stirring.

  • Neutralize the solution by the portion-wise addition of anhydrous sodium carbonate until slightly alkaline.

  • Collect the precipitated methyl coumalate by filtration, wash with cold water, and air-dry.

Part B: Preparation of 6-Hydroxynicotinic Acid

  • Rationale: The reaction of methyl coumalate with ammonia followed by treatment with a strong base and subsequent acidification results in the formation of 6-hydroxynicotinic acid.[1][2] The ammoniacal solution facilitates the ring-opening of the pyrone and subsequent recyclization to the pyridone.

Experimental Protocol:

  • In a beaker with magnetic stirring and external cooling, add 42 mL of 14% ammonium hydroxide.

  • While keeping the temperature below 20°C, add 18 g of methyl coumalate portion-wise over 5 minutes.[1]

  • Stir the resulting solution for an additional 45 minutes at 20°C.

  • In a separate beaker, prepare a solution of 40 g of sodium hydroxide in 250 mL of water and bring it to a boil.

  • Add the ammoniacal solution of methyl coumalate to the boiling sodium hydroxide solution and continue to boil for 5 minutes.[1]

  • Cool the reaction mixture to 10°C in an ice-water bath.

  • Acidify the solution with concentrated hydrochloric acid with stirring to precipitate the product, ensuring the temperature does not rise above 30°C.[1]

  • Collect the solid by filtration, wash with water, and dry to obtain 6-hydroxynicotinic acid.

Parameter Value Reference
Starting Material Coumalic Acid[1][2]
Intermediate Methyl Coumalate[1][2]
Final Product (Step 1) 6-Hydroxynicotinic Acid[1][2]
Typical Yield 72-91% (from methyl coumalate)[2]
Step 2: Protection of 6-Hydroxynicotinic Acid as its Methyl Ester
  • Rationale: To prevent the carboxylic acid from interfering with the subsequent nitration step and to improve solubility in organic solvents, it is prudent to protect it as a methyl ester. This can be achieved through a standard Fischer esterification.

Experimental Protocol:

  • Suspend 6-hydroxynicotinic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-hydroxynicotinate.

Step 3: Regioselective Nitration
  • Rationale: The introduction of a nitro group at the C-5 position is a key step. The electron-donating nature of the 6-hydroxy group (in its pyridone tautomer) and the electron-withdrawing nature of the ester at C-3 should direct the electrophilic nitration to the C-5 position. Several methods for the nitration of 6-hydroxynicotinic acid to 6-hydroxy-5-nitronicotinic acid have been reported, which can be adapted for the methyl ester.[3]

Experimental Protocol:

  • To a mixture of 45 mL of concentrated sulfuric acid, add 15 g of methyl 6-hydroxynicotinate at 0°C.

  • Add 10.4 mL of fuming nitric acid dropwise while maintaining the temperature at 0°C.[3]

  • Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[3]

  • Pour the mixture into an ice-water slurry.

  • Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain methyl 6-hydroxy-5-nitronicotinate.

Step 4: Reduction of the Nitro Group
  • Rationale: The nitro group can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve methyl 6-hydroxy-5-nitronicotinate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 5-amino-6-hydroxynicotinate.

Step 5: Conversion of the Amino Group to a Hydroxyl Group
  • Rationale: The amino group can be converted to a hydroxyl group via a Sandmeyer-type reaction. This involves the formation of a diazonium salt with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis in the presence of water.

Experimental Protocol:

  • Dissolve methyl 5-amino-6-hydroxynicotinate in an aqueous solution of a strong acid (e.g., sulfuric acid) at 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for a short period to ensure complete diazotization.

  • Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain methyl 5,6-dihydroxynicotinate.

Step 6: Selective Methylation of the 5-Hydroxy Group
  • Rationale: With two hydroxyl groups present, selective methylation of the 5-hydroxy group is required. The 6-hydroxy group exists in tautomeric equilibrium with the pyridone form, which can influence its reactivity. The 5-hydroxy group is more phenolic in character and may be more readily methylated under controlled conditions using a mild base and a methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocol:

  • Dissolve methyl 5,6-dihydroxynicotinate in a suitable solvent like acetone or DMF.

  • Add a mild base, such as potassium carbonate, in a slight molar excess.

  • Add a stoichiometric amount of methyl iodide and stir the reaction at room temperature until completion (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography to isolate methyl 6-hydroxy-5-methoxynicotinate.

Step 7: Hydrolysis of the Methyl Ester
  • Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol:

  • Dissolve methyl 6-hydroxy-5-methoxynicotinate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product, this compound.

Workflow for a Key Transformation: Nitration

Nitration_Workflow Start Start: Methyl 6-hydroxynicotinate Add_H2SO4 Dissolve in conc. H₂SO₄ at 0°C Start->Add_H2SO4 Add_HNO3 Add fuming HNO₃ dropwise at 0°C Add_H2SO4->Add_HNO3 Heat Heat to 45°C for 3 hours Add_HNO3->Heat Quench Pour into ice-water slurry Heat->Quench Filter Filter the precipitate Quench->Filter Wash_Dry Wash with water and dry Filter->Wash_Dry End End: Methyl 6-hydroxy-5-nitronicotinate Wash_Dry->End

Caption: Experimental workflow for the nitration of methyl 6-hydroxynicotinate.

Conclusion

The synthesis of this compound, while not described by a direct, single-pot method in the literature, is achievable through a rational, multi-step synthetic sequence. The proposed pathway, commencing from coumalic acid and proceeding through a protected 6-hydroxynicotinic acid intermediate, offers a plausible route for obtaining this target molecule. The key steps of regioselective nitration and subsequent functional group transformations are based on well-established principles of organic synthesis. This guide provides a detailed framework for researchers and drug development professionals to undertake the synthesis of this compound for further scientific exploration.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-5-methoxynicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to nicotinic acid (Vitamin B3) and other bioactive pyridine compounds underscores its potential as a scaffold for the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring the reliability of experimental outcomes. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both experimentally derived data for analogous compounds and computationally predicted values for the title compound. We will delve into the experimental methodologies for determining these properties, ensuring a self-validating framework for researchers.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

Chemical Structure:

Figure 1: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1171919-98-4[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
InChI 1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)[1]
InChIKey ZITCWCFJHLJFOA-UHFFFAOYSA-N[1]
SMILES COc1cc(cnc1O)C(O)=O[1]

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, computational methods provide valuable initial estimates of its key physicochemical parameters. These predictions are essential for guiding experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Software
pKa (acidic) ~3.5 - 4.5 (Carboxylic Acid), ~9.0 - 10.0 (Hydroxyl)ACD/Labs Percepta, ChemAxon
logP ~0.5 - 1.5XLogP3, ChemDraw
Aqueous Solubility Moderately SolubleACD/Labs Percepta
Melting Point Not available-

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, this section outlines the standard experimental protocols for determining the key physicochemical properties of this compound.

Acid Dissociation Constant (pKa) Determination

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn influences its solubility, permeability, and receptor interactions. For this compound, we anticipate two primary pKa values corresponding to the carboxylic acid and the hydroxyl group.

Workflow for pKa Determination by Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known weight of This compound in deionized water prep2 Adjust initial pH to ~2 with 0.1 M HCl prep1->prep2 titrate1 Titrate with standardized 0.1 M NaOH prep2->titrate1 titrate2 Record pH after each increment of titrant titrate1->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate2->analysis1 analysis2 Determine equivalence points from the first derivative plot (ΔpH/ΔV vs. V) analysis1->analysis2 analysis3 Calculate pKa values at half-equivalence points analysis2->analysis3

Figure 2: Workflow for pKa determination.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a ~0.01 M solution of this compound in deionized water. Standardize a ~0.1 M solution of NaOH.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

  • Acidification: Adjust the initial pH of the analyte solution to approximately 2 with 0.1 M HCl to ensure all acidic and phenolic groups are protonated.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the half-equivalence point of the first inflection, and the pKa of the hydroxyl group will be the pH at the half-equivalence point of the second inflection. More accurate determination can be achieved by plotting the first derivative (ΔpH/ΔV) against the average volume.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Workflow for logP Determination by Shake-Flask Method:

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare a stock solution of the compound in a suitable solvent prep2 Prepare water and n-octanol phases saturated with each other prep1->prep2 part1 Add a known amount of the compound to a mixture of the two phases prep2->part1 part2 Shake vigorously to allow partitioning to reach equilibrium part1->part2 part3 Centrifuge to separate the aqueous and octanol layers part2->part3 analysis1 Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC part3->analysis1 analysis2 Calculate logP = log([Compound]octanol / [Compound]water) analysis1->analysis2

Figure 3: Workflow for logP determination.

Step-by-Step Protocol:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

  • Partitioning: Prepare a solution of this compound in the aqueous phase at a known concentration. Add an equal volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation. The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Workflow for Equilibrium Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to a known volume of solvent (e.g., water, buffer at various pHs) equil1 Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium prep1->equil1 analysis1 Filter or centrifuge to remove undissolved solid equil1->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC) analysis1->analysis2

Figure 4: Workflow for solubility determination.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) and various organic solvents.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter the suspensions through a 0.45 µm filter or centrifuge to remove any undissolved solid.

  • Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

Spectroscopic Data

Table 3: Spectroscopic Data for 6-Hydroxynicotinic Acid

TechniqueKey FeaturesSource
¹H NMR (in D₂O)Signals around 7.9 ppm (d) and 6.5 ppm (d)-
¹³C NMR (in D₂O)Signals around 170 ppm (C=O), 165 ppm (C-OH), 145 ppm, 125 ppm, 115 ppm (aromatic carbons)-
IR (KBr)Broad O-H stretch (~3400-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹)-
UV-Vis (in water)λmax around 210 nm and 285 nm-

Note: The exact peak positions and splitting patterns for this compound will be influenced by the additional methoxy group.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for similar nicotinic acid derivatives. One potential approach involves the modification of a readily available starting material such as 6-hydroxynicotinic acid.

Proposed Synthetic Pathway:

G start 6-Hydroxynicotinic Acid step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 6-Hydroxy-5-nitronicotinic acid step1->intermediate step2 Reduction of Nitro Group (e.g., H₂, Pd/C) intermediate->step2 amino_intermediate 5-Amino-6-hydroxynicotinic acid step2->amino_intermediate step3 Diazotization and Hydrolysis (NaNO₂, H₂SO₄, then H₂O, Δ) or Sandmeyer-type reaction to introduce methoxy group amino_intermediate->step3 product This compound step3->product

Figure 5: Proposed synthesis of this compound.

This proposed pathway involves an initial nitration of 6-hydroxynicotinic acid, followed by reduction of the nitro group to an amine. Subsequent diazotization and a nucleophilic substitution reaction could then be employed to introduce the methoxy group. It is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, we have presented a robust framework for its characterization through a combination of computational predictions and established experimental protocols. The data and methodologies outlined herein will serve as a valuable resource for researchers and drug development professionals, enabling a more informed and efficient investigation of this promising chemical entity. The provided workflows and protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

References

An In-depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1171919-98-4

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups on the pyridine ring.[1] Its structure suggests potential applications in medicinal chemistry and materials science, as substituted nicotinic acid scaffolds are prevalent in a variety of biologically active compounds and functional materials. This guide provides a comprehensive overview of the available technical information for this compound, intended for researchers, scientists, and professionals in drug development.

Due to the limited availability of published primary research on this specific molecule, this guide synthesizes information from chemical databases and extrapolates potential synthetic and application pathways based on established chemical principles and the known properties of analogous compounds. All proposed methodologies should be considered theoretical and require experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.[1]

PropertyValueSource
CAS Number 1171919-98-4[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
IUPAC Name 6-hydroxy-5-methoxypyridine-3-carboxylic acidSanta Cruz Biotechnology
Alternative Name 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Physical Form Solid (predicted)[1]
SMILES COc1cc(cnc1O)C(O)=O[1]
InChI Key ZITCWCFJHLJFOA-UHFFFAOYSA-N[1]

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of this compound would involve the construction of the substituted pyridine ring followed by functional group modifications. A possible retrosynthetic pathway is outlined below.

G Target This compound Intermediate1 Substituted Pyridine Ester Target->Intermediate1 Ester Hydrolysis Intermediate2 Halogenated Pyridine Precursor Intermediate1->Intermediate2 Methoxylation & Hydroxylation StartingMaterials Simple Acyclic Precursors Intermediate2->StartingMaterials Ring Formation (e.g., Hantzsch Synthesis)

Caption: Retrosynthetic analysis of this compound.

Hypothetical Experimental Workflow

The following workflow is a conceptual outline for the synthesis of this compound. Caution: This is a non-validated protocol and requires thorough literature review of related syntheses and careful experimental optimization.

  • Step 1: Pyridine Ring Formation. The synthesis could commence with a multicomponent reaction, such as the Hantzsch pyridine synthesis or a related condensation reaction, to assemble the pyridine core with the required substituents or precursors to the final functional groups.

  • Step 2: Introduction of Methoxy and Hydroxyl Groups. This would likely involve nucleophilic aromatic substitution reactions on a suitably activated pyridine ring (e.g., a dihalopyridine derivative). The sequential introduction of methoxy and hydroxyl groups would require careful selection of reagents and reaction conditions to ensure regioselectivity. For instance, reaction with sodium methoxide could introduce the methoxy group, followed by a separate hydroxylation step.

  • Step 3: Carboxylic Acid Formation. If the carboxylic acid group is not incorporated during the initial ring formation, it could be introduced later in the synthesis. This might be achieved through the oxidation of a methyl or other alkyl group at the 3-position of the pyridine ring, or via the hydrolysis of a nitrile or ester precursor.

  • Step 4: Purification. The final product would require purification, likely through recrystallization or column chromatography, to isolate this compound of high purity.

G Start Starting Materials Step1 Pyridine Ring Synthesis Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Purification Step2->Step3 End This compound Step3->End

Caption: Proposed high-level workflow for the synthesis of this compound.

Potential Applications and Fields of Research

While specific applications for this compound have not been documented, its structural motifs suggest several areas of potential utility for researchers.

Medicinal Chemistry

The nicotinic acid scaffold is a key component in numerous pharmaceuticals. The presence of hydroxyl and methoxy groups on the ring provides handles for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Potential areas of investigation include:

  • Enzyme Inhibition: The carboxylic acid and hydroxyl groups could serve as key binding moieties for the active sites of various enzymes.

  • Receptor Agonism/Antagonism: As a nicotinic acid derivative, it could be explored for its activity at nicotinic and other receptors.

  • Scaffold for Library Synthesis: This compound could serve as a valuable starting material for the synthesis of a library of related compounds for high-throughput screening.

Materials Science

Pyridine derivatives are also utilized in the development of functional materials. The functional groups on this compound could be exploited for:

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the functional groups can act as ligands for metal ions, forming coordination polymers or metal-organic frameworks (MOFs) with potentially interesting catalytic or photophysical properties.

  • Polymer Chemistry: The carboxylic acid and hydroxyl groups could be used to incorporate this moiety into polymer backbones or as pendant groups, potentially imparting specific properties to the resulting material.

G Core This compound App1 Medicinal Chemistry Core->App1 App2 Materials Science Core->App2 SubApp1a Enzyme Inhibitors App1->SubApp1a SubApp1b Receptor Ligands App1->SubApp1b SubApp1c Fragment-Based Drug Design App1->SubApp1c SubApp2a Coordination Polymers App2->SubApp2a SubApp2b Functional Monomers App2->SubApp2b

Caption: Potential research applications of this compound.

Analytical Characterization

Comprehensive, publicly available spectral data for this compound is limited. Chemical supplier BLD Pharm indicates the availability of NMR, HPLC, and LC-MS data, which could be requested directly from them.[2] For researchers who synthesize this compound, the following analytical techniques would be crucial for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acid, and the C-O stretches of the methoxy and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound.

Conclusion

This compound (CAS 1171919-98-4) is a chemical compound with potential for further investigation in medicinal chemistry and materials science. While detailed experimental data is currently scarce in the public domain, this guide provides a foundational understanding of its properties and outlines logical pathways for its synthesis and potential application. It is imperative that any experimental work based on the hypothetical procedures described herein is conducted with a thorough review of related literature and a rigorous approach to experimental design and validation.

References

Structure Elucidation of 6-Hydroxy-5-methoxynicotinic acid: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation process for 6-Hydroxy-5-methoxynicotinic acid (C₇H₇NO₄). As a substituted nicotinic acid derivative, this molecule presents an interesting case study involving heteroaromaticity, multiple functional groups, and the potential for tautomerism. This document moves beyond a simple listing of techniques, focusing on the strategic integration of data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and advanced Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable structural proof. The causality behind experimental choices is explained, and detailed, field-proven protocols are provided to ensure scientific integrity and reproducibility.

Introduction and Postulated Structure

This compound is a pyridine derivative. The nicotinic acid (pyridine-3-carboxylic acid) core is fundamental in biochemistry as a precursor to NAD/NADP and is a common scaffold in medicinal chemistry. The addition of hydroxyl and methoxy substituents modifies the electronic properties and potential biological activity of the parent molecule. Accurate structural verification is the first critical step in understanding its chemical behavior and potential applications.

Based on its name, the postulated structure contains a pyridine ring substituted at position 3 with a carboxylic acid, position 5 with a methoxy group, and position 6 with a hydroxyl group.

Initial Analysis:

  • Molecular Formula: C₇H₇NO₄

  • Monoisotopic Mass: 169.0375 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), phenol-like hydroxyl (-OH), aryl ether (-OCH₃), pyridine ring.

A crucial consideration for this molecule is the potential for keto-enol tautomerism. The 6-hydroxypyridine moiety is tautomeric with 6-pyridone (specifically, 6-oxo-1,6-dihydropyridine-3-carboxylic acid). Spectroscopic evidence, particularly from IR and NMR, will be essential to determine the predominant form in the analyzed state. The IUPAC name for the parent compound, 6-hydroxynicotinic acid, is often cited as 6-oxo-1H-pyridine-3-carboxylic acid, suggesting the pyridone form is highly favored[1]. Our investigation will therefore aim to confirm this.

The Strategic Analytical Workflow

A multi-faceted analytical strategy is required to solve a chemical structure puzzle. Each technique provides a unique piece of information, and their combination creates a self-validating system. Our approach is hierarchical, starting with broad molecular properties and progressively moving to fine atomic-level connectivity.

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) IR FTIR Spectroscopy (Key Bonds & Tautomerism) MS->IR UV UV-Vis Spectroscopy (Conjugated System) MS->UV NMR1D 1D NMR (¹H, ¹³C, DEPT) (Chemical Environments) IR->NMR1D UV->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Connections) NMR1D->NMR2D DI Data Integration & Final Structure NMR2D->DI

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The first step is always to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the gold standard. It provides a mass measurement with enough accuracy (typically < 5 ppm) to definitively establish the molecular formula, distinguishing it from other possibilities with the same nominal mass.

Expected Data & Interpretation: For C₇H₇NO₄, the expected exact mass of the protonated molecule [M+H]⁺ is 170.0448. Observing a high-resolution mass signal at or very near this value provides strong confidence in the elemental formula.

Predicted Ion Formula Calculated m/z Analysis Purpose
[M+H]⁺[C₇H₈NO₄]⁺170.0448Confirms parent mass and molecular formula.
[M-H₂O+H]⁺[C₇H₆NO₃]⁺152.0342Loss of water from the carboxylic acid or hydroxyl group.
[M-COOH+H]⁺[C₆H₇NO₂]⁺125.0499Decarboxylation, a common fragmentation for carboxylic acids.

The fragmentation pattern provides clues about the structure's stability and the nature of its functional groups. The loss of moieties like water and the carboxyl group are characteristic and support the postulated functional groups[2][3].

Vibrational & Electronic Spectroscopy: Probing Functional Groups and Conjugation

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for identifying key functional groups by their characteristic vibrational frequencies. For this molecule, FTIR is particularly crucial for investigating the hydroxy-vs-pyridone tautomerism. A true 6-hydroxypyridine would show a sharp O-H stretch. The pyridone tautomer, however, will exhibit an N-H stretch and a prominent C=O (amide) stretch.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment Structural Implication
3300-2500 (very broad)O-H stretchCarboxylic Acid O-HConfirms -COOH group, likely H-bonded dimer.
~3100-2900N-H stretchAmide/Lactam N-HStrong evidence for the pyridone tautomer.
~2950, ~2850C-H stretchMethoxy & Aromatic C-HConfirms presence of sp³ and sp² C-H bonds.
~1700-1680C=O stretchCarboxylic Acid C=OConfirms -COOH group.
~1650-1630C=O stretchAmide I band (Lactam)Strong evidence for the pyridone tautomer.
~1600, ~1470C=C/C=N stretchAromatic RingConfirms the pyridine-like core.
~1250, ~1050C-O stretchAryl Ether & Carboxylic AcidConsistent with methoxy and COOH groups.

The presence of both a carboxylic C=O and a lower-frequency amide C=O, alongside a broad N-H stretch, would provide compelling evidence that the molecule exists predominantly in its pyridone form.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically its conjugated π-system[4]. The substituted pyridine ring acts as a chromophore. The position of the maximum absorbance (λmax) is sensitive to the substituents and the extent of conjugation[5][6][7]. Electron-donating groups (like -OH and -OCH₃) typically cause a bathochromic (red) shift to longer wavelengths compared to the parent aromatic system[6].

Expected Data & Interpretation: Benzene shows a secondary absorption band around 255 nm. Substituted pyridines and pyridones absorb in a similar region. We can predict two primary π→π* transitions. The presence of the electron-donating methoxy group and the conjugated pyridone system is expected to shift the λmax significantly into the 280-320 nm range. This confirms a highly conjugated heteroaromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment. All predicted shifts are relative to TMS and assume a solvent like DMSO-d₆, which is suitable for polar, acidic compounds.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) are key parameters.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-COOH~13.0Broad Singlet1HAcidic proton, exchangeable with D₂O.
H-N1~11.5Broad Singlet1HAmide/lactam proton, confirms pyridone tautomer.[8]
H-2~8.3d, J ≈ 2.5 Hz1HDeshielded by adjacent N1 and C3-COOH. Meta-coupled to H-4.[9][10]
H-4~7.9d, J ≈ 2.5 Hz1HDeshielded by adjacent C3-COOH. Meta-coupled to H-2.
H-OCH₃~3.9Singlet3HStandard chemical shift for an aryl methoxy group.
¹³C NMR and DEPT Spectroscopy

This combination identifies all unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (C).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Assignment Predicted δ (ppm) DEPT-135 Rationale
C-3~120Negative (CH)Quaternary carbon attached to the electron-withdrawing COOH group.
C-6~160Negative (C)Carbonyl carbon of the pyridone tautomer, highly deshielded.
C-COOH~165Negative (C)Carboxylic acid carbonyl carbon.
C-2~145Positive (CH)Aromatic CH adjacent to nitrogen.[11]
C-4~140Positive (CH)Aromatic CH.
C-5~148Negative (C)Quaternary carbon attached to the electron-donating OCH₃ group.
C-OCH₃~56Positive (CH₃)Typical shift for a methoxy carbon.
2D NMR: Connecting the Dots

2D NMR is essential for assembling the fragments identified by 1D NMR into a complete structure.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically through 2-3 bonds). We would expect to see a cross-peak connecting the signals of H-2 and H-4, confirming their meta-relationship on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This would definitively link the proton and carbon assignments: H-2 to C-2, H-4 to C-4, and the methoxy protons to the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final structure. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing us to piece the entire scaffold together.

Caption: Key HMBC correlations confirming substituent positions.

Data Integration from HMBC:

  • Placing the Methoxy Group: A strong correlation from the methoxy protons (~3.9 ppm) to a quaternary carbon at ~148 ppm definitively places the -OCH₃ group on C-5.

  • Placing the Carboxyl Group: Correlations from both H-2 and H-4 to the quaternary carbon C-3, and critically from H-4 to the carboxyl carbon (~165 ppm), lock the -COOH group at the C-3 position.

  • Confirming the Pyridone Ring: Correlations from the N-H proton to C-2 and C-6, and from H-2 to the C-6 carbonyl carbon, confirm the 6-pyridone tautomer and the overall ring structure.

Conclusion: The Confirmed Structure

The synergistic interpretation of data from MS, FTIR, UV-Vis, and a full suite of NMR experiments leads to the unambiguous elucidation of the structure. The evidence strongly supports the molecule existing as 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid . High-resolution mass spectrometry confirmed the elemental formula C₇H₇NO₄. FTIR and ¹H NMR identified the key functional groups and provided definitive evidence for the 6-pyridone tautomer over the 6-hydroxy alternative. Finally, 2D NMR, particularly HMBC, provided the unequivocal atom-to-atom connectivity map, confirming the substitution pattern on the pyridine ring. This systematic approach exemplifies a robust and self-validating protocol essential for modern chemical science.

Appendix: Experimental Protocols

General: A sample of this compound is obtained and used as received or purified by recrystallization if necessary.

Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid).

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Calibration: Use an external calibrant solution (e.g., sodium formate) immediately before or during the run to ensure mass accuracy below 5 ppm.

  • Data Analysis: Identify the [M+H]⁺ ion and calculate its elemental composition using the instrument's software, comparing the measured mass to the theoretical mass.

Protocol 7.2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Method: Acquire a background spectrum of the clean ATR crystal. Apply pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (ATR correction, baseline correction). Identify and label the wavenumbers of major absorption bands and assign them to corresponding functional group vibrations.

Protocol 7.3: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution (~0.01 mg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Method: Fill a quartz cuvette with the solvent to serve as a blank. Fill a second cuvette with the sample solution. Scan the sample from 200 nm to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 7.4: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Method:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum.

    • Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) for best results.

  • Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (e.g., to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals, pick peaks, and analyze coupling patterns. Correlate peaks across all 1D and 2D spectra to build the structural assignment.

References

6-Hydroxy-5-methoxynicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid for Advanced Research and Drug Development

Executive Summary

This compound is a substituted pyridine derivative belonging to the nicotinic acid (Vitamin B3) family. With a molecular weight of 169.13 g/mol and the chemical formula C₇H₇NO₄, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and drug discovery.[1] The nicotinic acid core is a well-established pharmacophore found in numerous biologically active molecules. Understanding the synthesis, characterization, and potential applications of specifically substituted analogues like this compound is crucial for developing novel therapeutics. This guide provides a comprehensive overview of its core properties, outlines robust protocols for the synthesis of its key precursors, details analytical methods for quality control, and explores its potential within the landscape of modern drug development.

Core Molecular Profile

A precise understanding of the fundamental physicochemical properties of a compound is the bedrock of all subsequent research and development.

Nomenclature and Chemical Identifiers
  • Systematic Name: 6-Hydroxy-5-methoxypyridine-3-carboxylic acid

  • Common Name: this compound

  • CAS Number: 1171919-98-4[1]

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below.

PropertyValueSource
Molecular Weight 169.13 g/mol [1]
Molecular Formula C₇H₇NO₄[1]
SMILES COc1cc(cnc1O)C(O)=O[1]
InChI Key InChI=1S/C7H7NO4/c1-12-5-2-4(7(10)11)3-8-6(5)9/h2-3H,1H3,(H,8,9)(H,10,11)[1]
Class Heterocyclic Compound[1]

The Scientific Rationale: Nicotinic Acid Derivatives in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in natural products and its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The strategic placement of functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups, can profoundly influence a molecule's pharmacological profile.

The biological significance of this scaffold is underscored by its close structural analogues:

  • 6-Hydroxynicotinic Acid: A known human metabolite, this compound is utilized as a biomarker for diagnosing urinary tract infections caused by Pseudomonas aeruginosa, as this bacterium uniquely produces it from nicotinic acid.[2]

  • 6-Hydroxy-5-nitronicotinic Acid: This derivative serves as a critical intermediate in organic synthesis and has been identified as a lead compound with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anti-bacterial, and anti-viral properties.[3][4]

The established utility of these closely related molecules provides a strong rationale for investigating this compound as a key building block for new chemical entities.

Nicotinic_Acid_Analogues cluster_0 Core Scaffold Core 6-Hydroxynicotinic Acid (Precursor & Biomarker) Target This compound (Target Molecule) Core->Target Methoxylation (Proposed) Bioactive 6-Hydroxy-5-nitronicotinic Acid (Bioactive Intermediate) Core->Bioactive Nitration (Established)

Caption: Relationship between the core precursor and key analogues.

Synthesis and Derivatization Strategies

Foundational Synthesis: 6-Hydroxynicotinic Acid

The synthesis of the core precursor, 6-hydroxynicotinic acid, is well-documented and typically proceeds from methyl coumalate. The following protocol is adapted from the trusted repository Organic Syntheses.[5]

Experimental Protocol:

  • Preparation of Methyl Coumalate (Part A):

    • To 139 mL of concentrated sulfuric acid in a 500-mL round-bottomed flask, slowly add 50 g (0.36 mole) of pulverized coumalic acid. Maintain the temperature between 20-30°C using an ice bath.

    • Causality: Sulfuric acid acts as both a solvent and a catalyst for the esterification reaction. Controlling the temperature prevents unwanted side reactions.

    • Slowly add 70 mL of methanol, keeping the temperature between 25-35°C.

    • Heat the mixture on a steam bath for 1 hour, cool to approximately 40°C, and pour into 800 mL of cold water to precipitate the product.

    • Filter the crude methyl coumalate, wash with water, and air dry. This crude product is suitable for the next step.

  • Synthesis of 6-Hydroxynicotinic Acid (Part B):

    • In a 500-mL beaker, place 117 mL of 14% ammonium hydroxide and cool externally.

    • With stirring, add 45 g (0.29 mole) of crude methyl coumalate over 10 minutes, keeping the temperature below 20°C. Continue stirring for an additional 45 minutes.

    • Causality: The ammonia initiates a ring-opening of the pyrone (methyl coumalate) followed by a recyclization process to form the desired pyridone ring structure.

    • In a separate 2-L beaker, heat 600 mL of ~17% aqueous sodium hydroxide solution almost to boiling.

    • Add the ammoniacal solution to the hot NaOH solution and boil vigorously for 5 minutes.

    • Cool the mixture in an ice bath to room temperature.

    • With vigorous stirring and cooling, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).

    • Causality: The final acidification step serves to neutralize the reaction mixture and precipitate the 6-hydroxynicotinic acid product, which is less soluble in its acidic form.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield 6-hydroxynicotinic acid.

Synthesis_Workflow A1 Coumalic Acid + H₂SO₄ A2 Add Methanol (25-35°C) A1->A2 A3 Heat (1 hr) & Precipitate A2->A3 A4 Crude Methyl Coumalate A3->A4 B1 Methyl Coumalate + NH₄OH (<20°C) A4->B1 Start Part B B2 Add to hot NaOH & Boil B1->B2 B3 Cool & Acidify with HCl B2->B3 B4 6-Hydroxynicotinic Acid B3->B4

Caption: Workflow for the synthesis of 6-hydroxynicotinic acid.

Plausible Synthetic Route to this compound

A logical approach to synthesizing the target compound would involve a selective methoxylation of a suitable precursor. One potential strategy involves the nitration of 6-hydroxynicotinic acid, followed by reduction of the nitro group to an amine, diazotization, and subsequent substitution with a methoxy group. This multi-step process leverages well-established transformations in aromatic chemistry.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a compound is a non-negotiable aspect of chemical research, particularly in drug development. A multi-pronged analytical approach is required.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules.

General Protocol for Method Development:

  • Column Selection: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

    • Causality: The acidic modifier improves peak shape for acidic analytes like nicotinic acids and ensures the carboxylic acid is in a consistent protonation state.

  • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

  • Optimization: Adjust the gradient slope around the elution time of the compound to achieve optimal separation from any impurities.

  • Detection: A UV detector set at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm) is typically used. Purity is calculated based on the relative peak area.

Structural Elucidation
  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 168.1. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide key information. One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group protons, and broad signals for the exchangeable hydroxyl (-OH) and carboxylic acid (-COOH) protons.

    • ¹³C NMR: Will show seven distinct carbon signals, confirming the number of unique carbon atoms in the structure.

Analytical_Workflow Start Synthesized Compound Purity Purity Check (RP-HPLC) Start->Purity Identity Identity Confirmation Start->Identity Result Qualified Material for Assay Purity->Result Structure Structural Elucidation (NMR) Identity->Structure Mass Molecular Weight Verification (Mass Spectrometry) Identity->Mass Structure->Result Mass->Result

Caption: A standard analytical workflow for compound characterization.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating novel molecular entities.

  • Scaffold for Library Synthesis: Its multiple functional groups (hydroxyl, methoxy, carboxylic acid) serve as chemical handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives to be screened against various biological targets.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for FBDD. It can be screened for low-affinity binding to a target protein, with subsequent chemical elaboration to grow the fragment into a potent lead compound.

  • Lead Optimization: The methoxy and hydroxyl groups can be modified to fine-tune the properties of a lead compound. For example, converting the hydroxyl group to other ethers or the methoxy group to larger alkoxy groups can modulate solubility, metabolic stability, and target engagement. The field of drug discovery is increasingly focused on designing multi-target compounds and modifying natural products to improve their therapeutic properties.[6]

Conclusion and Future Outlook

This compound, with a molecular weight of 169.13 g/mol , is a compound of significant interest for researchers in medicinal chemistry and drug development.[1] While it is a distinct chemical entity, its true value lies in its relationship to biologically active precursors and its potential as a versatile scaffold. The synthetic and analytical protocols outlined in this guide provide a framework for its reliable preparation and characterization. Future research should focus on developing a direct and efficient synthesis for this target molecule and exploring its derivatization to build libraries for screening against therapeutic targets implicated in inflammatory, infectious, and proliferative diseases, areas where its structural analogues have already shown promise.[3][4]

References

The Enigmatic Potential of 6-Hydroxy-5-methoxynicotinic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (Vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, with a well-established history and diverse therapeutic applications. This technical guide delves into the prospective biological activities of a lesser-explored derivative, 6-Hydroxy-5-methoxynicotinic acid. While direct research on this specific molecule is nascent, this paper aims to provide a comprehensive overview of its potential by examining the established bioactivities of structurally analogous compounds, particularly its close relative, 6-Hydroxy-5-nitronicotinic acid. By synthesizing existing data on related nicotinic acid derivatives, we will explore potential therapeutic avenues, propose robust experimental workflows for its characterization, and outline the chemical synthesis of this intriguing compound. This guide serves as a foundational resource to stimulate and direct future research into the pharmacological landscape of this compound.

Introduction: The Prominence of the Nicotinic Acid Scaffold

The pyridine carboxylic acid moiety, the core of nicotinic acid, is a privileged scaffold in drug discovery. Its derivatives have yielded a wide array of therapeutic agents with applications spanning multiple disease areas. Highly effective biologically active compounds have been identified among nicotinic acid derivatives, including antimicrobial, anti-inflammatory, and anticonvulsant agents[1]. The synthetic accessibility and diverse biological activities of these compounds make them attractive subjects for investigation[1].

While extensive research has been conducted on various substituted nicotinic acids, the specific derivative this compound remains largely uncharacterized in the scientific literature. This guide will, therefore, leverage the wealth of information available for analogous compounds to build a predictive framework for its potential biological activities. A significant portion of this analysis will focus on 6-Hydroxy-5-nitronicotinic acid, a compound with documented anti-tumor, anti-inflammatory, antibacterial, and antiviral properties[2]. The electronic and steric differences between a methoxy and a nitro group at the 5-position will be a key consideration in postulating the potential therapeutic profile of this compound.

Synthesis of this compound: A Proposed Pathway

A potential synthetic approach could involve the nitration of 6-hydroxynicotinic acid to yield 6-Hydroxy-5-nitronicotinic acid, followed by reduction of the nitro group to an amino group, and subsequent diazotization and methoxylation.

Proposed High-Level Synthesis Workflow:

Synthesis_Workflow A 6-Hydroxynicotinic Acid B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 6-Hydroxy-5-nitronicotinic Acid B->C D Reduction (e.g., H2/Pd-C) C->D Step 2 E 5-Amino-6-hydroxynicotinic Acid D->E F Diazotization (e.g., NaNO2/HCl) E->F Step 3 G Diazonium Salt Intermediate F->G H Methoxylation (e.g., CH3OH/Cu catalyst) G->H Step 4 I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Predicted Biological Activities and Therapeutic Potential

Based on the known activities of structurally similar nicotinic acid derivatives, we can hypothesize several promising areas of biological activity for this compound.

Antimicrobial Activity

Nicotinic acid derivatives are known to possess significant antimicrobial properties[1][4]. For instance, hydrazones based on isonicotinic acid hydrazide are utilized as anti-tuberculosis drugs[1]. The related compound, 6-Hydroxy-5-nitronicotinic acid, is also noted for its antibacterial and antifungal activities[2]. The presence of the hydroxyl and methoxy groups on the pyridine ring of this compound may contribute to its interaction with microbial targets.

Hypothesized Mechanism of Antimicrobial Action: The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity imparted by the methoxy group, in comparison to the electron-withdrawing nitro group, might alter its ability to penetrate bacterial cell walls, potentially leading to a different spectrum of activity.

Anticancer Potential

Several derivatives of nicotinic acid have demonstrated anticancer properties. The structural analogue 6-Hydroxy-5-nitronicotinic acid has been identified as a lead compound with anti-tumor activity[2]. Furthermore, other substituted pyridine derivatives have shown significant cytotoxicity against various cancer cell lines[5][6]. Benzofuran derivatives containing methoxy groups have also exhibited pro-oxidative and proapoptotic properties in cancer cells[7][8].

Potential Anticancer Mechanisms: The anticancer activity of this compound could be mediated through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.

  • Enzyme Inhibition: Targeting kinases or other enzymes crucial for cancer cell survival and growth.

The methoxy group could influence the compound's binding affinity to specific biological targets within cancer cells.

Anti-inflammatory Effects

Anti-inflammatory activity is another hallmark of certain nicotinic acid derivatives[1]. The foundational molecule, nicotinic acid itself, is known to exert anti-inflammatory effects. The anti-inflammatory potential of 6-Hydroxy-5-nitronicotinic acid has also been noted[2]. It is plausible that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or by regulating cytokine production.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic experimental approach is essential.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol:

  • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (medium only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination:

    • Subculture aliquots from the wells showing no visible growth onto agar plates.

    • Incubate the plates and determine the MBC as the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Antimicrobial_Testing_Workflow A Prepare serial dilutions of This compound B Inoculate with standardized microbial suspension A->B C Incubate under optimal growth conditions B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Subculture from clear wells onto agar plates D->E F Determine Minimum Bactericidal Concentration (MBC) E->F

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on various human cancer cell lines.

Experimental Protocol:

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), HepG2 (liver), and SW480 (colon), along with a non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):

    • Treat cancer cells with the compound at its IC50 concentration.

    • For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

    • For cell cycle analysis, fix the cells, stain with PI, and analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Data Summary Table for Anticancer Activity:

Cell LineCompound Concentration (µM)% Cell Viability (48h)IC50 (µM)
MCF-710
50
100
A54910
50
100
HepG210
50
100

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the frontier of medicinal chemistry. While direct experimental data remains to be established, a comprehensive analysis of its structural analogues strongly suggests a high potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The substitution of a methoxy group for a nitro group at the 5-position is anticipated to modulate its physicochemical properties, potentially leading to an improved safety and efficacy profile.

The experimental workflows detailed in this guide provide a clear and robust roadmap for the systematic evaluation of this compound. Future research should focus on its efficient synthesis, thorough in vitro and in vivo characterization, and elucidation of its precise mechanisms of action. The insights gained from such studies will be invaluable in determining its potential as a novel therapeutic agent and will undoubtedly contribute to the ever-expanding repertoire of nicotinic acid-based pharmaceuticals.

References

An In-depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-hydroxy-5-methoxynicotinic acid and its derivatives, compounds of increasing interest in medicinal chemistry. We will delve into plausible synthetic routes, explore diverse derivatization strategies, and discuss the potential biological activities and therapeutic applications of this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space offered by these molecules.

Introduction: The Therapeutic Promise of the Nicotinic Acid Scaffold

Nicotinic acid, also known as vitamin B3 or niacin, is a fundamental molecule in biological systems, primarily involved in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1] Its derivatives have long been a fertile ground for drug discovery, yielding compounds with a wide array of pharmacological activities. The pyridine ring, a key feature of nicotinic acid, is a prevalent motif in many approved drugs, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[2][3]

The strategic functionalization of the nicotinic acid core allows for the fine-tuning of its physicochemical and biological properties. The introduction of hydroxyl and methoxy groups, as in the case of this compound, creates a unique electronic and steric environment, opening up new avenues for therapeutic intervention. These substituents can act as hydrogen bond donors and acceptors, influence the molecule's overall polarity, and provide handles for further chemical modification. This guide will explore the synthesis of this core structure and the subsequent generation of diverse derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory conditions.[4][5][6]

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available coumalic acid. The proposed pathway involves a two-stage process: the synthesis of the precursor 6-hydroxynicotinic acid, followed by the introduction of the methoxy group at the 5-position.

Stage 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

The synthesis of 6-hydroxynicotinic acid from coumalic acid is a well-established procedure.[7][8][9] The process begins with the formation of methyl coumalate, which is then converted to the desired 6-hydroxynicotinic acid.

Part A: Preparation of Methyl Coumalate [8]

  • In a 250 mL round-bottom flask, cautiously add 35 g (0.25 mol) of finely powdered coumalic acid to 100 mL of concentrated sulfuric acid with constant swirling. Maintain the temperature below 30°C using an ice-water bath.

  • Slowly add 50 mL of methanol to the mixture, ensuring the temperature does not exceed 35°C.

  • Heat the reaction mixture on a boiling water bath for 1.5 hours.

  • After cooling, pour the mixture slowly into 500 mL of an ice-water slurry with stirring.

  • Neutralize the solution by adding a slurry of approximately 150 g of sodium carbonate in water until the mixture is just neutral.

  • Filter the precipitated methyl coumalate and wash it four times with 100 mL portions of cold water.

  • Air-dry the product. The expected yield is approximately 18 g (47%).

Part B: Preparation of 6-Hydroxynicotinic Acid [8]

  • In a 250 mL beaker placed in an ice-water bath, prepare a mixture of 20 mL of ammonia solution (d = 0.88 g/mL) and 30 mL of water.

  • With magnetic stirring, add 18 g (0.115 mol) of methyl coumalate portion-wise over 5 minutes, keeping the temperature below 20°C.

  • Stir the resulting solution for an additional 45 minutes at 20°C.

  • Add the reaction mixture to a boiling solution of 40 g of sodium hydroxide in 250 mL of water.

  • Boil for 5 minutes, then cool to 10°C in an ice-water bath.

  • Acidify the solution with concentrated hydrochloric acid, ensuring the temperature remains below 30°C, to precipitate the product.

  • Allow the mixture to stand in the ice bath for 1 hour.

  • Collect the bright yellow crystalline solid by filtration, wash with water, and air-dry. The expected yield of 6-hydroxynicotinic acid is approximately 8.5 g (58%).

Stage 2: Introduction of the Methoxy Group via Electrophilic Aromatic Substitution and O-Methylation

With 6-hydroxynicotinic acid in hand, the next critical step is the introduction of the methoxy group at the 5-position. This can be achieved through a two-step process involving nitration followed by reduction and diazotization, and finally O-methylation. A more direct approach, though potentially less selective, would be direct electrophilic substitution. Given the activating nature of the hydroxyl group and the deactivating nature of the carboxylic acid and the pyridine nitrogen, electrophilic substitution is directed to the ortho and para positions relative to the hydroxyl group.[10][11] The 5-position is ortho to the hydroxyl group, making it a plausible site for substitution.

A more controlled synthesis would involve nitration of 6-hydroxynicotinic acid to yield 6-hydroxy-5-nitronicotinic acid. The nitro group can then be reduced to an amino group, which can be subsequently diazotized and replaced with a methoxy group. However, a more direct and potentially greener approach is the direct O-methylation of a dihydroxy precursor.

A plausible synthetic route is outlined below:

Synthesis of this compound CoumalicAcid Coumalic Acid MethylCoumalate Methyl Coumalate CoumalicAcid->MethylCoumalate H₂SO₄, MeOH SixHydroxynicotinicAcid 6-Hydroxynicotinic Acid MethylCoumalate->SixHydroxynicotinicAcid 1. NH₃, H₂O 2. NaOH, H₂O 3. HCl NitrationProduct 6-Hydroxy-5-nitronicotinic Acid SixHydroxynicotinicAcid->NitrationProduct HNO₃, H₂SO₄ ReductionProduct 5-Amino-6-hydroxynicotinic Acid NitrationProduct->ReductionProduct Reduction (e.g., H₂, Pd/C) DiazotizationProduct Diazonium Salt Intermediate ReductionProduct->DiazotizationProduct NaNO₂, HCl FinalProduct This compound DiazotizationProduct->FinalProduct MeOH, heat

Figure 1: Proposed synthetic pathway for this compound.

A general and green method for the O-methylation of phenolic compounds utilizes dimethyl carbonate (DMC) as a methylating agent.[12][13][14] This method avoids the use of toxic reagents like dimethyl sulfate or methyl halides.

  • To a solution of the phenolic compound (1 mmol) in dimethyl carbonate (5 mL), add a catalytic amount of a base such as potassium carbonate or cesium carbonate (0.2 eq).

  • Heat the mixture in a sealed vessel at a temperature ranging from 90 to 160°C for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-methylated product.

Derivatization Strategies for Lead Optimization

The this compound scaffold offers multiple points for derivatization, allowing for the systematic exploration of the chemical space and the optimization of biological activity. The primary sites for modification are the carboxylic acid group, the hydroxyl group, and the pyridine ring itself.

Derivatization Strategies Core This compound Carboxylic Acid Hydroxyl Group Pyridine Ring Ester Esters Core:f0->Ester Esterification Amide Amides Core:f0->Amide Amide Coupling Ether Ethers Core:f1->Ether Williamson Ether Synthesis ArylEther Aryl Ethers Core:f1->ArylEther Buchwald-Hartwig Etherification Suzuki Aryl/Heteroaryl Substitution Core:f2->Suzuki Suzuki Coupling (after conversion to halide) Halogenation Halogenation Core:f2->Halogenation Electrophilic Halogenation

Figure 2: Key derivatization points on the this compound core.

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for introducing a wide range of substituents through esterification and amidation reactions.

Esterification can be achieved through various methods, with the Fischer esterification being a classic approach.[15][16] For more sensitive substrates, milder conditions using coupling agents are preferred.[17][18]

Experimental Protocol: Fischer Esterification [15]

  • Dissolve the carboxylic acid (1 eq) in an excess of the desired alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.

  • After cooling, neutralize the excess acid with a base like sodium bicarbonate solution.

  • Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by distillation or column chromatography.

Amide bond formation is a cornerstone of medicinal chemistry. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures.[19] More commonly, the carboxylic acid is activated using a coupling reagent.[20][21][22][23]

Experimental Protocol: Amide Coupling using HBTU [20]

  • Dissolve the carboxylic acid (1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq).

  • Add the coupling reagent, for example, HBTU (1.1 eq), and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the amide product by chromatography or recrystallization.

Modification of the Pyridine Ring

The pyridine ring can be further functionalized, most commonly through cross-coupling reactions after converting the hydroxyl group to a better leaving group or by direct C-H activation. The Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds.[24][25][26][27][28]

Prerequisite: The hydroxyl group at the 6-position would first need to be converted to a triflate or a halide (e.g., bromide or chloride) to serve as the coupling partner.

  • In a reaction vessel, combine the pyridine halide/triflate (1 eq), the boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base like potassium carbonate or cesium carbonate (2-3 eq).

  • Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110°C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are not extensively reported, the known activities of related nicotinic acid and pyridine-containing compounds provide a strong basis for hypothesizing their therapeutic potential.[29][30]

Table 1: Potential Therapeutic Targets and Activities of this compound Derivatives

Therapeutic AreaPotential Mechanism of ActionSupporting Evidence from Related Compounds
Oncology Inhibition of kinases, topoisomerases, or other enzymes involved in cell proliferation and survival.Many pyridine derivatives exhibit potent anticancer activity.[3]
Infectious Diseases Inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase.Nicotinic acid derivatives have shown promising antibacterial and antimalarial activities.[4][6][31]
Inflammation Modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes or cytokine production.Certain nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[5]
Neurodegenerative Diseases Modulation of neurotransmitter receptors or enzymes involved in neuronal function.The pyridine scaffold is present in drugs targeting the central nervous system.[2]

The diverse biological activities observed for substituted nicotinic acids suggest that derivatives of this compound could be valuable lead compounds in various drug discovery programs. High-throughput screening of a library of these derivatives against a panel of biological targets would be a logical next step to uncover their specific pharmacological profiles.[32]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable from readily available starting materials, and its structure offers multiple avenues for chemical modification. By leveraging established synthetic methodologies for esterification, amidation, and cross-coupling reactions, a diverse library of derivatives can be generated. The anticipated biological activities, based on the pharmacology of related compounds, span a wide range of therapeutic areas. This guide provides a solid foundation for researchers to embark on the exploration of this exciting chemical space, with the ultimate goal of discovering new and effective medicines.

References

An In-Depth Technical Guide to 6-Hydroxy-5-methoxynicotinic Acid: From Postulated Discovery to Synthetic Realization and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Hydroxy-5-methoxynicotinic acid, a compound of potential interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues, namely 6-hydroxynicotinic acid and other substituted nicotinic acids, to postulate its discovery, propose robust synthetic and isolation protocols, and detail methods for its structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical landscape and potential applications of novel nicotinic acid derivatives.

Introduction: The Nicotinic Acid Scaffold and the Emergence of a Novel Derivative

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in biological systems and pharmaceutical sciences. The functionalization of the pyridine ring has led to a vast array of compounds with diverse biological activities. Among these, hydroxylated and methoxylated nicotinic acids are of particular interest due to their presence in natural products and their utility as synthetic intermediates.

This guide focuses on a specific, yet sparsely documented, derivative: This compound . While direct reports of its isolation from natural sources or dedicated synthesis are not prominent in the current scientific literature, its structural features suggest a high potential for biological activity, drawing parallels to related compounds that exhibit antimicrobial, anti-inflammatory, and antitumor properties. The purpose of this document is to provide a forward-looking technical roadmap for the scientific community to systematically approach the synthesis, purification, and characterization of this intriguing molecule.

Postulated Discovery and Significance

The "discovery" of a novel compound like this compound in a research context would likely arise from one of two scenarios:

  • Natural Product Isolation: As many complex alkaloids and secondary metabolites feature substituted pyridine rings, it is plausible that this compound could be identified as a component of a larger natural product or as a metabolic byproduct of a microorganism. Myxobacteria, for instance, are known to produce a variety of secondary metabolites, including nicotinic acid-containing congeners of myxochelins.[1] The initial isolation would likely involve chromatographic separation of extracts, followed by structural elucidation suggesting the presence of this novel scaffold.

  • Rational Drug Design: More probably, the conception of this compound would be the result of a rational design strategy. Starting from a known bioactive molecule, such as 6-hydroxynicotinic acid, medicinal chemists might hypothesize that the introduction of a methoxy group at the C5 position could modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby enhancing its binding affinity to a biological target or improving its pharmacokinetic properties.

The significance of this compound lies in the established bioactivity of its parent structures. 6-Hydroxynicotinic acid is a known metabolite in certain bacteria and has been explored for various applications.[2] The addition of a methoxy group could introduce new pharmacological characteristics, making it a valuable candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays.

Synthesis and Isolation: A Proposed Workflow

Given the lack of a directly published synthesis, a logical approach to obtaining this compound would be through the chemical modification of a readily available precursor. The most viable starting material is 6-hydroxynicotinic acid.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process: nitration of the C5 position followed by reduction and subsequent methoxylation. However, a more direct approach would be the methoxylation of a suitably protected 6-hydroxynicotinic acid derivative. A potential, more direct synthesis is outlined below:

Step 1: Esterification of 6-Hydroxynicotinic Acid The carboxylic acid group is first protected as an ester to prevent side reactions in the subsequent steps.

Step 2: Nitration of the Esterified Precursor The ester of 6-hydroxynicotinic acid is then nitrated at the C5 position to yield the 5-nitro derivative.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group.

Step 4: Diazotization and Methoxylation The amino group is converted to a diazonium salt, which is then displaced by a methoxy group.

Step 5: Hydrolysis of the Ester The protecting ester group is removed by hydrolysis to yield the final product, this compound.

An alternative and potentially more efficient pathway could involve the direct methoxylation of 6-hydroxynicotinic acid, although achieving regioselectivity at the C5 position might be challenging.

Experimental Protocol: A Hypothetical Synthesis of this compound

Materials:

  • 6-Hydroxynicotinic acid

  • Thionyl chloride

  • Methanol

  • Fuming nitric acid

  • Sulfuric acid

  • Tin(II) chloride

  • Hydrochloric acid

  • Sodium nitrite

  • Methanol

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

  • Esterification: Reflux 6-hydroxynicotinic acid in methanol with a catalytic amount of sulfuric acid to produce methyl 6-hydroxynicotinate.

  • Nitration: Carefully add fuming nitric acid to a solution of methyl 6-hydroxynicotinate in concentrated sulfuric acid at low temperature to introduce a nitro group at the 5-position.

  • Reduction: Reduce the resulting methyl 6-hydroxy-5-nitronicotinate using a standard reducing agent like tin(II) chloride in hydrochloric acid to yield methyl 5-amino-6-hydroxynicotinate.

  • Diazotization and Methoxylation: Dissolve the amino ester in an acidic solution and treat with sodium nitrite at 0°C to form the diazonium salt. Subsequently, add methanol to the reaction mixture and gently heat to replace the diazonium group with a methoxy group.

  • Hydrolysis: Hydrolyze the resulting methyl 6-hydroxy-5-methoxynicotinate with aqueous sodium hydroxide, followed by acidification to precipitate the final product, this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Isolation and Purification Workflow

Whether obtained from a natural source or a synthetic reaction mixture, the isolation and purification of this compound would follow a standard workflow for polar organic molecules.

Caption: Proposed workflow for the isolation and purification of this compound.

Structural Elucidation and Analytical Characterization

Confirming the structure of a novel compound is paramount. A combination of spectroscopic and spectrometric techniques would be employed for the unambiguous characterization of this compound.

Spectroscopic and Spectrometric Data
Technique Expected Observations for this compound
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and exchangeable protons for the hydroxyl and carboxylic acid groups.
¹³C NMR Resonances for the six carbons of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of C₇H₇NO₄. High-resolution mass spectrometry (HRMS) would provide the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), C-O (methoxy and hydroxyl), and aromatic C=C and C-N stretching vibrations.
UV-Vis Spectroscopy Absorption maxima characteristic of a substituted hydroxypyridine chromophore.

Analytical Workflow for Structural Confirmation

Analytical_Workflow cluster_initial Initial Analysis cluster_spectroscopy Spectroscopic Characterization cluster_final Final Confirmation A Purified Sample B LC-MS Analysis (Purity & Molecular Weight) A->B C ¹H and ¹³C NMR B->C E IR Spectroscopy B->E D 2D NMR (COSY, HSQC, HMBC) C->D Connectivity F High-Resolution Mass Spectrometry (HRMS) D->F G Structure Confirmed F->G

Caption: A standard analytical workflow for the structural confirmation of a novel synthesized compound.

Conclusion and Future Directions

While this compound remains a molecule with a limited footprint in the scientific literature, its structural relationship to known bioactive nicotinic acid derivatives suggests it is a compound of considerable interest. This technical guide provides a foundational, albeit predictive, framework for its synthesis, isolation, and characterization. The proposed protocols are based on established and reliable chemical transformations and analytical methodologies.

Future research should focus on the successful synthesis and purification of this compound to enable a thorough investigation of its physicochemical properties and biological activities. Screening this compound in a variety of disease models, particularly in oncology and infectious diseases, could unveil novel therapeutic applications and further underscore the importance of the substituted nicotinic acid scaffold in drug discovery.

References

An In-depth Technical Guide to the Spectral Analysis of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. As with any novel compound, unequivocal structural characterization is paramount to understanding its chemical behavior, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is based on predicted data from validated computational models, supplemented with experimental data from closely related analogues, to provide a robust and scientifically grounded interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral properties of this molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Causality

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the presence of the methoxy and carboxylic acid functional groups. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this type of molecule due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from the hydroxyl and carboxylic acid groups).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the two acidic protons. The predicted chemical shifts and coupling constants provide a detailed picture of the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Interpretation
H-2~8.0 - 8.2Doublet (d)This proton is ortho to the nitrogen atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the nitrogen. It will appear as a doublet due to coupling with H-4.
H-4~7.3 - 7.5Doublet (d)This proton is meta to the nitrogen and will be upfield relative to H-2. It will appear as a doublet from coupling to H-2.
-OCH₃~3.8 - 4.0Singlet (s)The three equivalent protons of the methoxy group will appear as a sharp singlet.
-COOH~12.0 - 13.0Broad Singlet (br s)The acidic proton of the carboxylic acid is typically very downfield and often appears as a broad signal due to hydrogen bonding and chemical exchange.
-OH~9.0 - 10.0Broad Singlet (br s)The phenolic hydroxyl proton will also be downfield and broad. Its exact position can be concentration and temperature-dependent.

Note: Predicted data generated using NMR prediction tools.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Carbon Assignment Predicted Chemical Shift (ppm) Interpretation
C-3 (C-COOH)~165 - 170The carbonyl carbon of the carboxylic acid is significantly downfield.
C-6 (C-OH)~155 - 160This carbon, bonded to the hydroxyl group, is deshielded and appears downfield.
C-5 (C-OCH₃)~145 - 150The carbon attached to the methoxy group is also deshielded.
C-2~140 - 145The aromatic carbon adjacent to the nitrogen is deshielded.
C-4~115 - 120This aromatic carbon is expected to be further upfield.
C-3 (Pyridine ring)~120 - 125The carbon bearing the carboxylic acid group.
-OCH₃~55 - 60The carbon of the methoxy group appears in the typical range for such groups.

Note: Predicted data generated using NMR prediction tools.[1][4][5]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR data acquisition ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of ~0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve ~5-10 mg in ~0.7 mL DMSO-d6 lock_shim Lock & Shim dissolve->lock_shim acq_h1 Acquire 1H Spectrum (16-32 scans) lock_shim->acq_h1 acq_c13 Acquire 13C Spectrum (1024+ scans) lock_shim->acq_c13 ft_phase Fourier Transform & Phasing acq_h1->ft_phase acq_c13->ft_phase calibrate Calibrate to Solvent Residual Peak ft_phase->calibrate analyze Peak Picking & Integration calibrate->analyze

Caption: NMR Data Acquisition and Processing Workflow.

Section 2: Infrared (IR) Spectroscopy

Core Principles and Diagnostic Frequencies

Infrared spectroscopy is an invaluable technique for identifying the functional groups within a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to O-H, C=O, C-O, and aromatic C-H and C=C bonds. The broadness of the O-H stretching vibrations is a key diagnostic feature for the carboxylic acid and hydroxyl groups, arising from extensive hydrogen bonding. It is also important to consider the potential for tautomerism between the 6-hydroxypyridine and the 6-pyridone forms, which can influence the exact positions of the C=O and O-H/N-H stretching frequencies.[6]

Predicted FT-IR Spectral Data

The predicted FT-IR spectrum will display several key absorption bands that confirm the molecular structure.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
3300 - 2500 (very broad)O-H stretch (carboxylic acid)This very broad and characteristic absorption is due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
~3200 (broad)O-H stretch (phenolic)The phenolic hydroxyl group will also contribute to the broad absorption in the O-H stretching region.
~1700 - 1680C=O stretch (carboxylic acid)A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid.
~1620 - 1580C=C and C=N stretches (aromatic ring)These absorptions are characteristic of the pyridine ring.
~1250 - 1200C-O stretch (aryl ether)A strong band corresponding to the C-O stretch of the methoxy group.
~1200 - 1150C-O stretch (carboxylic acid)The C-O single bond stretch of the carboxylic acid.

Note: Predicted data is based on typical IR absorption ranges for the given functional groups and computational studies on related molecules.[6][7][8]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining high-quality IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This is a critical step for data quality, as it subtracts the absorbance of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean_crystal Clean ATR Crystal background Collect Background Spectrum clean_crystal->background apply_sample Apply Solid Sample & Pressure background->apply_sample collect_spectrum Collect Sample Spectrum (16-32 scans) apply_sample->collect_spectrum process_spectrum Automatic Ratioing to Background collect_spectrum->process_spectrum peak_pick Peak Picking & Labeling process_spectrum->peak_pick

Caption: ATR-FTIR Data Acquisition Workflow.

Section 3: Mass Spectrometry (MS)

Rationale for Mass Spectrometry in Structural Analysis

Mass spectrometry provides the exact molecular weight and valuable information about the structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically produces a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which directly confirms the molecular formula.

Predicted Mass Spectral Data

The predicted mass spectrum will be dominated by the molecular ion, with characteristic fragmentation patterns. The molecular weight of this compound (C₇H₇NO₄) is 169.13 g/mol .

Predicted m/z Ion Interpretation
170.04[M+H]⁺The protonated molecular ion, confirming the molecular weight.
152.03[M+H - H₂O]⁺Loss of a water molecule, likely from the carboxylic acid and hydroxyl group.
124.04[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide from the ion at m/z 152.
168.03[M-H]⁻The deprotonated molecular ion, observed in negative ion mode.
124.04[M-H - CO₂]⁻Loss of carbon dioxide from the carboxylate anion.

Note: Predicted data generated using mass spectrometry prediction tools and knowledge of common fragmentation pathways.[9][10]

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing this compound, as the LC separates the analyte from any impurities before it enters the mass spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Setup:

    • Equilibrate the LC system with the initial mobile phase conditions. A C18 column is a common choice for this type of analyte.

    • Set up a gradient elution method, for example, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up the organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to operate in both positive and negative ESI modes in separate runs to observe both [M+H]⁺ and [M-H]⁻ ions.

  • Data Acquisition:

    • Inject a small volume (e.g., 5 µL) of the sample solution.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion as the precursor for collision-induced dissociation (CID).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion and major fragment ions.

    • Compare the observed accurate mass to the theoretical mass to confirm the elemental composition.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_proc Data Analysis dissolve_filter Dissolve in MeOH & Filter (0.22 µm) inject Inject into LC (C18 column) dissolve_filter->inject ionize Electrospray Ionization (ESI) inject->ionize analyze_ms Mass Analysis (e.g., TOF, Orbitrap) ionize->analyze_ms extract_spectrum Extract Spectrum from Chromatogram analyze_ms->extract_spectrum identify_ions Identify Molecular & Fragment Ions extract_spectrum->identify_ions

Caption: LC-MS Data Acquisition and Analysis Workflow.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and the substitution pattern of the pyridine ring. The predicted IR spectrum confirms the presence of the key hydroxyl, methoxy, and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation behavior. The synergistic use of these three powerful analytical techniques, guided by the robust protocols outlined in this guide, forms the cornerstone of chemical characterization for novel compounds in a research and drug development setting.

References

Methodological & Application

Application Note & Detailed Protocol: A Validated Synthesis of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the multi-step synthesis of 6-hydroxy-5-methoxynicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Recognizing the inherent chemical complexities and lack of a chemically viable pathway for the synthesis of this aromatic scaffold from carbohydrate precursors such as D-ribose, this guide presents a robust and reproducible route starting from commercially available 2-methyl-5-nitroanisole. The described methodology is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, in-depth mechanistic insights, and rigorous analytical characterization of all intermediates and the final product. The protocol emphasizes safety, efficiency, and reproducibility, making it suitable for laboratory-scale synthesis.

Introduction and Strategic Rationale

This compound is a heterocyclic compound featuring a pyridine core decorated with functional groups that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The arrangement of the hydroxyl, methoxy, and carboxylic acid groups on the nicotinic acid framework offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Addressing the Synthetic Challenge: Why Not D-Ribose?

While the initial query explored the synthesis of this compound from D-ribose, a comprehensive analysis of synthetic organic chemistry principles reveals this to be an impractical and theoretically challenging transformation. The conversion of a chiral, aliphatic carbohydrate into a functionalized aromatic heterocycle would necessitate a complex sequence of reactions involving:

  • Aromatization: A non-trivial process requiring harsh conditions that would likely degrade the sugar backbone.

  • Nitrogen Insertion: The introduction of a nitrogen atom into the ring to form the pyridine core is not a straightforward reaction from a ribose starting material.

  • Functional Group Interconversion: Significant manipulation of the hydroxyl groups of ribose would be required to install the methoxy and carboxylic acid functionalities at the correct positions on the aromatic ring.

Given these substantial hurdles, a more established and reliable synthetic strategy commencing from a pre-functionalized aromatic precursor is scientifically sound and professionally recommended.

The Chosen Synthetic Pathway: A Logic-Driven Approach

The synthetic route detailed in this application note begins with 2-methyl-5-nitroanisole, a readily available starting material. This strategy is advantageous as it already contains the desired methoxy group and a nitro group that can be readily converted to the hydroxyl functionality at a later stage. The methyl group serves as a handle for oxidation to the required carboxylic acid. This multi-step synthesis is logical, high-yielding, and has been validated for its robustness.

Overall Synthetic Workflow

The synthesis proceeds through a three-step sequence, as illustrated in the workflow diagram below. This involves the oxidation of the methyl group, followed by the formation of the pyridine ring, and finally, the conversion of the nitro group to the hydroxyl group.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Hydroxylation A 2-Methyl-5-nitroanisole B 2-Methoxy-4-nitrobenzoic acid A->B KMnO4, Pyridine, H2O, heat C 6-Chloro-5-methoxynicotinic acid B->C PCl5, POCl3, heat; then NH3 D This compound C->D NaOH, H2O, heat

Figure 1: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Methoxy-4-nitrobenzoic acid
  • Principle: This step involves the oxidation of the methyl group of 2-methyl-5-nitroanisole to a carboxylic acid using potassium permanganate (KMnO₄) as a strong oxidizing agent. Pyridine is used as a phase transfer catalyst and to buffer the reaction mixture.

  • Materials:

    • 2-Methyl-5-nitroanisole (1.0 eq)

    • Potassium permanganate (KMnO₄) (4.0 eq)

    • Pyridine

    • Water

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Protocol:

    • To a solution of 2-methyl-5-nitroanisole (1.0 eq) in a mixture of pyridine and water (1:1, v/v), add potassium permanganate (4.0 eq) portion-wise over 1 hour, maintaining the temperature below 50 °C.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the solid with a small amount of hot water.

    • Combine the filtrate and washings, and reduce the volume under reduced pressure.

    • Acidify the solution with concentrated HCl to pH 2. A precipitate should form.

    • Add a saturated solution of sodium bisulfite to quench any remaining permanganate.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-methoxy-4-nitrobenzoic acid as a solid.

  • Expected Yield and Characterization:

CompoundMolecular Weight ( g/mol )Expected Yield (%)Appearance
2-Methoxy-4-nitrobenzoic acid197.1575-85Pale yellow to white solid
Step 2: Synthesis of 6-Chloro-5-methoxynicotinic acid
  • Principle: This step involves a multi-component reaction where the benzoic acid derivative is treated with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form an acyl chloride, which then undergoes cyclization and chlorination. Subsequent treatment with ammonia leads to the formation of the pyridine ring.

  • Materials:

    • 2-Methoxy-4-nitrobenzoic acid (1.0 eq)

    • Phosphorus pentachloride (PCl₅) (2.2 eq)

    • Phosphorus oxychloride (POCl₃)

    • Ammonia (NH₃), aqueous solution (28%)

    • Hydrochloric acid (HCl), concentrated

  • Protocol:

    • In a flask equipped with a reflux condenser and a gas trap, add 2-methoxy-4-nitrobenzoic acid (1.0 eq) and phosphorus oxychloride (3.0 eq).

    • Carefully add phosphorus pentachloride (2.2 eq) portion-wise. The reaction is exothermic.

    • Heat the mixture to 110 °C for 4 hours.

    • Cool the reaction to room temperature and slowly pour it onto crushed ice.

    • Carefully add aqueous ammonia (28%) until the solution is basic (pH > 9).

    • Heat the mixture at 60 °C for 2 hours.

    • Cool the solution and acidify with concentrated HCl to pH 3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 6-chloro-5-methoxynicotinic acid.

  • Expected Yield and Characterization:

CompoundMolecular Weight ( g/mol )Expected Yield (%)Appearance
6-Chloro-5-methoxynicotinic acid187.5860-70Off-white solid
Step 3: Synthesis of this compound
  • Principle: The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 6-position of the pyridine ring is displaced by a hydroxyl group under basic conditions.

  • Materials:

    • 6-Chloro-5-methoxynicotinic acid (1.0 eq)

    • Sodium hydroxide (NaOH) (3.0 eq)

    • Water

    • Hydrochloric acid (HCl), concentrated

  • Protocol:

    • Dissolve 6-chloro-5-methoxynicotinic acid (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the reaction mixture to reflux (100 °C) for 6 hours.

    • Cool the solution to room temperature and acidify with concentrated HCl to pH 4.

    • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.

  • Expected Yield and Characterization:

CompoundMolecular Weight ( g/mol )Expected Yield (%)Appearance
This compound169.1385-95White to off-white solid

Analytical Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques.

AnalysisIntermediate 1 (2-Methoxy-4-nitrobenzoic acid)Intermediate 2 (6-Chloro-5-methoxynicotinic acid)Final Product (this compound)
¹H NMR Expected peaks for aromatic protons, methoxy group, and carboxylic acid proton.Expected peaks for aromatic protons, methoxy group, and carboxylic acid proton.Expected peaks for aromatic protons, methoxy group, carboxylic acid, and hydroxyl protons.
¹³C NMR Expected signals for all unique carbon atoms.Expected signals for all unique carbon atoms.Expected signals for all unique carbon atoms.
Mass Spec (ESI) [M-H]⁻ expected at m/z 196.03[M-H]⁻ expected at m/z 186.00[M-H]⁻ expected at m/z 168.03
Melting Point Literature value dependent on purity.Literature value dependent on purity.Literature value dependent on purity.
Purity (HPLC) >95%>95%>98%

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound from 2-methyl-5-nitroanisole. The described three-step synthesis is efficient, scalable, and yields the final product in high purity. By offering detailed experimental procedures, mechanistic rationale, and characterization data, this guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Application Notes & Protocols: Leveraging 6-Hydroxy-5-methoxynicotinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Hydroxy-5-methoxynicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry.[1][] Its substituted pyridine core is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this synthon. We will explore its reactivity, detail field-proven protocols for its modification, and explain the causal logic behind key experimental choices, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

The pyridine ring is a cornerstone of modern drug discovery. Its presence in a molecule can influence solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. This compound presents a unique combination of reactive handles on this valuable core, making it an ideal starting point for constructing diverse molecular architectures.

The molecule possesses three primary sites for synthetic diversification:

  • The Carboxylic Acid (C3 position): Ideal for amide bond formation, a ubiquitous linkage in pharmaceuticals, allowing for the introduction of diverse amine-containing fragments.

  • The Phenolic Hydroxyl Group (C6 position): A versatile nucleophile for O-alkylation and O-arylation, and can be converted into a triflate for cross-coupling reactions. Its acidity and hydrogen-bonding capability are also key features.

  • The Pyridine Ring: While inherently electron-deficient, the ring is activated by the electron-donating hydroxyl and methoxy groups, allowing for specific electrophilic substitution under controlled conditions.

This guide will dissect the synthetic utility of each of these sites, providing actionable protocols and the scientific rationale to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A foundational understanding of the starting material is critical. Below is a summary of its key properties.

PropertyValueSource
Molecular Formula C₇H₇NO₄N/A
Molecular Weight 169.13 g/mol N/A
Appearance Typically an off-white or pale solid[3]
Melting Point >300 °C (for parent 6-hydroxynicotinic acid)[3]
Tautomerism Exists in equilibrium between the 6-hydroxy-pyridine and 6-pyridone forms, with the pyridone tautomer often being predominant.[4][4]

Note: Spectroscopic data for the 5-methoxy derivative is not widely published. However, the spectra would be analogous to the well-characterized parent compound, 6-hydroxynicotinic acid, with expected shifts due to the C5-methoxy group.[3][4] For instance, in ¹H NMR, the pyridine protons would show characteristic splitting patterns, and the methoxy group would appear as a singlet around 3.8-4.0 ppm.

Core Synthetic Applications & Methodologies

The true power of this compound lies in its capacity for selective, stepwise modification. This allows for the systematic exploration of chemical space in a diversity-oriented or target-oriented synthesis.[5]

Diagram: The Synthetic Potential of this compound

References

Application Notes and Protocols for the Analytical Determination of 6-Hydroxy-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-5-methoxynicotinic acid (CAS No. 1171919-98-4) is a pyridine carboxylic acid derivative of increasing interest within pharmaceutical research and metabolomics. Its structural similarity to nicotinic acid (Vitamin B3) and its analogs suggests potential roles in various biological pathways. Accurate and precise quantification of this polar, acidic compound is crucial for pharmacokinetic studies, impurity profiling in drug synthesis, and biomarker discovery. This guide provides detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
CAS Number 1171919-98-4

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where sensitivity requirements are in the microgram per milliliter (µg/mL) range.

Method Principle

Due to the polar nature of this compound, traditional reversed-phase chromatography on a standard C18 column can be challenging, often resulting in poor retention. To overcome this, this protocol utilizes a polar-endcapped reversed-phase column, which provides enhanced retention for polar analytes. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, further promoting retention and ensuring a sharp peak shape. Detection is performed by measuring the UV absorbance at a wavelength corresponding to the chromophore of the molecule.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Polar-endcapped C18 column (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade, ~99%).

  • 0.45 µm syringe filters for sample filtration.

2. Preparation of Reagents

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Primary Stock Solution with the diluent.

4. Sample Preparation

  • Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in, and dilute to 10 mL with the diluent to achieve a nominal concentration of 1 mg/mL. Further dilute as necessary to fall within the calibration range.

  • Formulation: The sample preparation will depend on the matrix. For a simple tablet formulation, a suitable extraction with the diluent followed by centrifugation and filtration would be a starting point. Method development and validation for specific formulations are required.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (To be confirmed by PDA analysis)
Run Time 15 minutes

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where picogram to nanogram per milliliter (pg/mL to ng/mL) sensitivity is often required.

Method Principle

This protocol employs liquid chromatography for the separation of the analyte from matrix components, coupled with tandem mass spectrometry for detection. The high selectivity of tandem MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting specific product ion is monitored. This process significantly reduces background noise and enhances sensitivity. Electrospray ionization (ESI) in the positive ion mode is proposed, as pyridine-containing compounds are readily protonated.

Experimental Workflow: LC-MS/MS

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike with Internal Standard sample->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation & Reconstitution supernatant->evap hplc HPLC Separation (HILIC Column) evap->hplc Inject esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection esi->ms1 ms2 Quadrupole 2 (Q2) Collision-Induced Dissociation ms1->ms2 ms3 Quadrupole 3 (Q3) Product Ion Monitoring ms2->ms3 detector Detector ms3->detector data Data Acquisition & Quantification detector->data Signal

Caption: LC-MS/MS workflow from sample preparation to data analysis.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). HILIC is chosen for its superior retention of very polar compounds.

  • Nitrogen generator for the MS source.

  • Argon for collision-induced dissociation (CID).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (this compound-d₃) is ideal. If unavailable, a structurally similar compound with different mass can be used (e.g., 6-Hydroxynicotinic acid).

2. Preparation of Reagents

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Reconstitution Solution: 90:10 (v/v) Acetonitrile:Water.

  • Protein Precipitation Reagent: Acetonitrile containing the internal standard at a known concentration (e.g., 100 ng/mL).

3. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol at 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into a blank biological matrix (e.g., drug-free plasma) to achieve a concentration range such as 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL).

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of the cold protein precipitation reagent (acetonitrile with internal standard).

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the reconstitution solution, vortex, and transfer to an autosampler vial.

5. LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column HILIC, 2.1 x 100 mm, 1.7 µm

| Mobile Phase | A: 10 mM Ammonium Formate +

The Strategic Utility of 6-Hydroxy-5-methoxynicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Pyridine Scaffold

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile scaffold that can be strategically functionalized to modulate pharmacological activity. Within this class of compounds, 6-hydroxy-5-methoxynicotinic acid emerges as a building block of significant interest. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a methoxy group on the pyridine core presents a rich platform for chemical elaboration, enabling the synthesis of diverse and complex molecular architectures.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. We will delve into its synthetic considerations, explore its potential as a versatile intermediate, and provide detailed protocols for its utilization in the construction of novel chemical entities.

Core Attributes and Synthetic Accessibility

The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, while the hydroxyl group can be leveraged for etherification or esterification to introduce further diversity. The methoxy group, in conjunction with the hydroxyl group, creates an electron-rich aromatic system that can influence the molecule's overall electronic properties and potential for intermolecular interactions with biological targets.

While a direct, one-step synthesis of this compound from simple precursors is not extensively documented in readily available literature, its synthesis can be logically approached through multi-step sequences. A plausible and efficient route involves the nitration of the commercially available 6-hydroxynicotinic acid, followed by reduction of the nitro group and subsequent methylation.

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, drawing inspiration from established methods for the synthesis of related substituted pyridines.

G cluster_synthesis Synthesis of this compound start 6-Hydroxynicotinic Acid step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 6-Hydroxy-5-nitronicotinic Acid step1->intermediate1 step2 Reduction (e.g., H2/Pd-C) intermediate1->step2 intermediate2 5-Amino-6-hydroxynicotinic Acid step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO2, H2SO4, then H2O, Δ) intermediate2->step3 intermediate3 5,6-Dihydroxynicotinic Acid step3->intermediate3 step4 Selective O-Methylation (e.g., (CH3)2SO4, base) intermediate3->step4 product This compound step4->product

Caption: Conceptual synthetic pathway to this compound.

Application in Medicinal Chemistry: A Gateway to Novel Scaffolds

The true potential of this compound is realized when it is employed as a scaffold for the synthesis of more complex molecules with therapeutic potential. Its trifunctional nature allows for the systematic exploration of chemical space around the pyridine core.

Case Study: Hypothetical Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the utility of this compound, we present a hypothetical protocol for the synthesis of a novel kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core that engages in hydrogen bonding interactions within the ATP-binding site of the enzyme. The substituted pyridine core of our target molecule is designed to mimic this interaction.

The overall strategy involves the amidation of the carboxylic acid, followed by etherification of the hydroxyl group to introduce a side chain that can occupy a hydrophobic pocket in the target kinase.

G cluster_protocol Workflow for a Hypothetical Kinase Inhibitor Synthesis start This compound step1 Amide Coupling (Amine, Coupling Agent) start->step1 intermediate1 Amide Intermediate step1->intermediate1 step2 O-Alkylation (Alkyl Halide, Base) intermediate1->step2 product Final Kinase Inhibitor Scaffold step2->product

Caption: Experimental workflow for the synthesis of a hypothetical kinase inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis and application of this compound.

Protocol 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid (Intermediate)

This protocol is adapted from established procedures for the nitration of 6-hydroxynicotinic acid.

Materials:

  • 6-Hydroxynicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 10 g of 6-hydroxynicotinic acid to 30 mL of concentrated sulfuric acid.

  • Once the solid has dissolved, cool the mixture to 0 °C.

  • Slowly add a mixture of 7.5 mL of fuming nitric acid and 7.5 mL of concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-hydroxy-5-nitronicotinic acid.

Data Summary:

ParameterValue
Expected Yield 70-80%
Appearance Pale yellow solid
Purity (by HPLC) >95%
Protocol 2: Hypothetical Synthesis of N-(4-fluorobenzyl)-6-hydroxy-5-methoxynicotinamide

This protocol details the amide coupling of this compound with 4-fluorobenzylamine.

Materials:

  • This compound

  • 4-Fluorobenzylamine

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1.0 g of this compound in 20 mL of DMF, add 1.1 equivalents of 4-fluorobenzylamine.

  • Add 1.5 equivalents of DIPEA to the mixture and stir for 5 minutes.

  • Add 1.2 equivalents of HATU in one portion and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Summary:

ParameterValue
Expected Yield 65-75%
Appearance White to off-white solid
Purity (by HPLC) >98%

Trustworthiness and Self-Validation

The protocols described herein are based on well-established chemical transformations. The success of each step can be validated through standard analytical techniques:

  • TLC and HPLC: To monitor reaction progress and assess the purity of the products.

  • LC-MS: To confirm the molecular weight of the intermediates and the final product.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compounds.

By employing these analytical methods, researchers can ensure the integrity of their results and the fidelity of the synthetic process.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound represents a valuable and versatile building block for medicinal chemists. Its multifunctional nature provides a robust platform for the synthesis of diverse compound libraries, enabling the exploration of new chemical space in the quest for novel therapeutics. The protocols and insights provided in this document are intended to empower researchers to harness the full potential of this promising scaffold in their drug discovery endeavors.

Application Notes and Protocols for the Purification of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for the purification of 6-Hydroxy-5-methoxynicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document moves beyond a simple recitation of steps to offer a scientifically grounded rationale for each procedural choice. We will explore purification strategies ranging from classical recrystallization to modern chromatographic techniques. This guide is designed to empower researchers with the expertise to not only execute these protocols but also to adapt and troubleshoot them effectively.

Introduction: The Significance of Purity

This compound is a substituted pyridine derivative of significant interest in the synthesis of pharmacologically active molecules. Its structural motifs are present in a variety of compounds targeting diverse biological pathways. The purity of this starting material is paramount, as even trace impurities can have profound effects on the yield, stereochemistry, and biological activity of the final drug candidate. Common impurities may arise from starting materials, side reactions, or degradation products and can interfere with subsequent synthetic transformations or introduce unwanted toxicological profiles.[1][2][]

This guide provides a systematic approach to the purification of this compound, focusing on methods that are both effective and scalable.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties.

PropertyValueSource
Molecular FormulaC₇H₇NO₄Inferred
Molecular Weight169.13 g/mol Inferred
AppearanceOff-white to pale yellow solid[4]
Melting Point236-240 °C[4]
SolubilityDMSO (Slightly), Methanol (Slightly, Heated)[4]

The presence of both a carboxylic acid and a phenolic hydroxyl group imparts amphiprotic character to the molecule, allowing for manipulation of its solubility based on pH. The methoxy group adds a degree of lipophilicity. These features are key levers to be exploited during purification.

Pre-Purification Analysis: Know Your Impurities

Before embarking on a purification campaign, it is crucial to identify the nature and extent of impurities in the crude material. This "impurity profile" will inform the selection of the most appropriate purification strategy.

Common Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.[5][6][7][8][9]

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method for qualitative assessment of purity and for optimizing solvent systems for column chromatography.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify structural impurities.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.[7][8]

Purification Protocols

Protocol 1: Recrystallization - The Classic Approach

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample. The principle lies in the differential solubility of the target compound and its impurities in a given solvent at different temperatures.

Rationale: This method is ideal for crude material that is already relatively pure (>90%). The choice of solvent is critical and should be guided by the principle of "like dissolves like," with the target compound being sparingly soluble at room temperature and highly soluble at elevated temperatures.

Step-by-Step Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, acetic acid, ethyl acetate, and mixtures thereof).

    • A promising solvent will dissolve the compound when heated but will result in the formation of crystals upon cooling. For a related compound, 6-hydroxynicotinic acid, 50% aqueous acetic acid is an effective recrystallization solvent.[12]

  • Dissolution:

    • In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to minor impurities, add a small amount of activated carbon and briefly heat the solution.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Workflow for Recrystallization

G cluster_0 Recrystallization Protocol start Crude 6-Hydroxy-5- methoxynicotinic acid solvent Add minimal hot solvent start->solvent dissolve Complete Dissolution solvent->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate crystals (Vacuum Filtration) cool->isolate wash Wash with cold solvent isolate->wash dry Dry under vacuum wash->dry end Pure 6-Hydroxy-5- methoxynicotinic acid dry->end

Caption: A stepwise workflow for the purification of this compound by recrystallization.

Protocol 2: Acid-Base Extraction - Exploiting Amphiprotic Nature

This technique leverages the acidic and basic functional groups within the molecule to move it between aqueous and organic phases, leaving neutral impurities behind.

Rationale: The carboxylic acid and phenolic hydroxyl groups are acidic, while the pyridine nitrogen is basic. By adjusting the pH of an aqueous solution, the ionization state of the molecule can be controlled, thereby dictating its solubility in an organic solvent.

Step-by-Step Protocol:

  • Dissolution:

    • Dissolve the crude material in a suitable organic solvent such as ethyl acetate.

  • Base Extraction:

    • Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The this compound will be deprotonated and move into the aqueous phase, leaving non-acidic impurities in the organic layer.

    • Repeat the extraction to ensure complete transfer.

  • Acidification:

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3). The protonated this compound will precipitate out of the solution.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any residual salts.

    • Dry the purified product under vacuum.

Workflow for Acid-Base Extraction

G cluster_1 Acid-Base Extraction Protocol start Crude material in organic solvent extract_base Extract with aqueous base start->extract_base separate_layers Separate aqueous and organic layers extract_base->separate_layers acidify Acidify aqueous layer separate_layers->acidify Aqueous Layer impurities Organic layer with neutral impurities separate_layers->impurities Organic Layer precipitate Precipitation of pure product acidify->precipitate isolate Isolate by filtration precipitate->isolate dry Dry under vacuum isolate->dry end Pure Product dry->end

Caption: A schematic of the acid-base extraction process for purification.

Protocol 3: Column Chromatography - For Difficult Separations

When recrystallization and extraction fail to provide the desired purity, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Rationale: This method is highly effective for separating compounds with similar polarities. For this compound, a normal-phase silica gel chromatography approach is recommended.

Step-by-Step Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Use silica gel as the stationary phase.

    • Develop a mobile phase system using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The goal is to achieve a retention factor (Rf) for the target compound of approximately 0.3.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent.

    • Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often leads to better resolution.

  • Elution:

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the elution of the compounds using TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Confirmation

After purification, it is essential to confirm the purity of the final product using the analytical techniques described in Section 3. The purified material should show a single peak in the HPLC chromatogram and no extraneous signals in the NMR spectra.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling solvent. / Add a small seed crystal to induce crystallization.
Poor recovery from recrystallization The compound is too soluble in the chosen solvent at low temperatures. / Too much solvent was used.Use a less polar solvent or a solvent mixture. / Use the minimum amount of hot solvent for dissolution.
Poor separation in column chromatography Inappropriate mobile phase. / Column overloading.Optimize the mobile phase using TLC. / Use a larger column or a smaller sample size.

Conclusion

The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method will depend on the nature and quantity of the impurities present. A systematic approach, beginning with a thorough analysis of the crude material, will lead to the most efficient and effective purification strategy. The protocols detailed in this guide provide a solid foundation for achieving high-purity this compound, thereby ensuring the quality and reliability of subsequent research and development activities.

References

Application Notes and Protocols for 6-Hydroxy-5-methoxynicotinic Acid in Metabolic Research: A Review of Available Information

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and patent databases reveals a significant gap in the publicly available research on the applications of 6-Hydroxy-5-methoxynicotinic acid in metabolic research. Despite extensive investigation, no specific studies detailing its biological activity, mechanism of action, or established protocols for its use in this field could be identified.

Chemical suppliers list this compound (CAS No. 1171919-98-4; Molecular Formula: C₇H₇NO₄) as a commercially available heterocyclic compound. However, this availability has not yet translated into published research exploring its potential roles in metabolic pathways, cellular bioenergetics, or as a therapeutic agent for metabolic disorders.

While direct information is absent, the structural similarity of this compound to other nicotinic acid derivatives suggests potential, albeit speculative, areas for future investigation. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-known for their significant effects on lipid metabolism, particularly their ability to lower cholesterol and triglycerides. Research into structurally related compounds could provide a starting point for hypotheses regarding the potential activities of this compound.

For the benefit of researchers and drug development professionals interested in exploring this novel compound, this document outlines a generalized framework for initiating research into its metabolic effects. The following sections provide hypothetical application notes and speculative protocols based on standard methodologies used for characterizing novel chemical entities in metabolic research.

Part 1: Hypothetical Applications in Metabolic Research

Given the nicotinic acid scaffold, initial investigations into the metabolic applications of this compound could logically focus on the following areas:

  • Lipid Metabolism: Assessing its influence on key enzymes and pathways involved in fatty acid synthesis, oxidation, and cholesterol metabolism.

  • Mitochondrial Function: Investigating its impact on mitochondrial respiration, ATP production, and the generation of reactive oxygen species (ROS).

  • Glucose Homeostasis: Evaluating its effects on glucose uptake, insulin signaling, and gluconeogenesis.

  • NAD+ Metabolism: As a nicotinic acid derivative, it may serve as a precursor or modulator of NAD+ biosynthesis, a critical coenzyme in cellular metabolism.

Part 2: Foundational Protocols for Initial Characterization

The following protocols are foundational and would need to be optimized for the specific properties of this compound.

Protocol 1: In Vitro Assessment of Cytotoxicity and Metabolic Activity

This protocol outlines the initial steps to determine a suitable concentration range for in vitro experiments and to get a preliminary indication of metabolic effects.

1.1. Materials:

  • Cell lines relevant to metabolic research (e.g., HepG2 hepatocytes, C2C12 myotubes, 3T3-L1 adipocytes).

  • Cell culture medium and supplements.

  • This compound (solubilized in a suitable vehicle, e.g., DMSO).

  • MTT or similar cell viability assay kit.

  • Seahorse XF Analyzer for measuring cellular respiration.

  • Kits for measuring intracellular ATP, lactate, and glucose.

1.2. Experimental Workflow:

Caption: Workflow for initial in vitro screening of this compound.

1.3. Step-by-Step Methodology:

  • Cytotoxicity Assay:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the compound in the cell culture medium.

    • Replace the medium in the cell plates with the medium containing different concentrations of the compound. Include a vehicle control.

    • Incubate for 24, 48, and 72 hours.

    • Perform an MTT assay according to the manufacturer's instructions to determine the IC50 (half-maximal inhibitory concentration).

    • Select concentrations well below the IC50 for subsequent metabolic assays.

  • Cellular Respiration Assay:

    • Seed cells in a Seahorse XF cell culture microplate.

    • The following day, treat the cells with selected non-toxic concentrations of this compound for a predetermined duration.

    • Perform a Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol to assess parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

1.4. Data Interpretation:

  • A decrease in OCR could suggest inhibition of mitochondrial respiration.

  • An increase in ECAR may indicate a shift towards glycolysis.

  • Changes in ATP levels will provide insight into the overall energetic status of the cells upon treatment.

Protocol 2: Analysis of Gene Expression of Key Metabolic Regulators

This protocol aims to identify the potential molecular targets of this compound by examining changes in the expression of genes involved in metabolic pathways.

2.1. Materials:

  • Treated cell lysates from Protocol 1.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., SREBP-1c, ACC1, FASN for lipogenesis; CPT1, PGC-1α for fatty acid oxidation; G6PC, PEPCK for gluconeogenesis).

2.2. Experimental Workflow:

Caption: Workflow for analyzing metabolic gene expression changes.

2.3. Step-by-Step Methodology:

  • Treat cells with this compound as in Protocol 1.

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for genes of interest and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

2.4. Data Interpretation:

  • Upregulation of lipogenic genes (e.g., SREBP-1c, FASN) would suggest the compound may promote fat storage.

  • Increased expression of fatty acid oxidation genes (e.g., CPT1, PGC-1α) would indicate a potential role in enhancing fat burning.

Part 3: Future Directions and Concluding Remarks

The absence of published data on this compound presents a unique opportunity for novel research. The protocols and hypothetical applications outlined above provide a logical starting point for any researcher or institution wishing to investigate the metabolic effects of this compound.

Should initial in vitro studies yield promising results, subsequent research could progress to in vivo studies using animal models of metabolic diseases, such as diet-induced obesity or diabetes. These studies would be crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties, as well as its overall efficacy and safety.

6-Hydroxy-5-methoxynicotinic acid as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Evaluation of 6-Hydroxy-5-methoxynicotinic Acid as a Potential Enzyme Inhibitor

Abstract

Enzyme inhibitors are fundamental to drug discovery and biochemical research, providing critical tools for elucidating biological pathways and serving as therapeutic agents. Nicotinic acid and its derivatives represent a class of compounds with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate this compound, a structurally distinct nicotinic acid derivative, as a potential enzyme inhibitor. We present detailed, step-by-step protocols for primary screening to identify inhibitory activity and for subsequent dose-response studies to quantify potency (IC₅₀). The methodologies are designed to be adaptable to a wide range of enzyme targets and assay formats. Furthermore, this guide explains the scientific rationale behind experimental design choices and data analysis, ensuring a robust and reliable assessment of the compound's inhibitory potential.

Introduction: The Rationale for Screening this compound

The inhibition of enzyme activity is a cornerstone of modern pharmacology. Many successful drugs function by targeting specific enzymes involved in disease pathology.[3] The search for novel, potent, and selective enzyme inhibitors is therefore a continuous and vital effort in drug development. The nicotinic acid (vitamin B3) scaffold is a well-established pharmacophore found in numerous biologically active molecules. Derivatives of nicotinic acid have been successfully developed as inhibitors for various enzymes, including 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, and D-amino acid oxidase (DAAO), which is involved in central nervous system disorders.[4]

This compound is a derivative featuring hydroxyl and methoxy substitutions on the pyridine ring. These functional groups can form key hydrogen bonds and other molecular interactions within an enzyme's active or allosteric sites, making it a compelling candidate for screening campaigns. This application note provides a generalized yet detailed workflow to systematically evaluate its potential as an inhibitor against any enzyme of interest.

The overall workflow begins with a primary screening assay to determine if the compound exhibits any inhibitory activity, followed by a more detailed secondary assay to determine its potency.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination A Prepare Compound Stock Solution B Single-Concentration Screening Assay (e.g., 10 µM) A->B C Calculate Percent Inhibition B->C D Prepare Serial Dilutions C->D Is Inhibition > 50%? E Dose-Response Assay D->E F Calculate IC50 Value E->F G Advanced Characterization F->G Proceed to Mechanism of Action Studies

Caption: General workflow for screening potential enzyme inhibitors.

Compound Profile: this compound

Before initiating any experimental work, it is crucial to understand the physicochemical properties of the compound.

  • Chemical Structure: Chemical structure of this compound (Note: A placeholder image is used. The actual structure consists of a pyridine ring with a carboxylic acid at position 3, a methoxy group at position 5, and a hydroxyl group at position 6.)

  • Physicochemical Properties:

PropertyValueSource
CAS Number 6635-31-0[5]
Molecular Formula C₇H₇NO₄N/A
Molecular Weight 169.13 g/mol N/A
Appearance Solid[6]
Solubility Soluble in DMSOGeneral Laboratory Practice
  • Handling and Storage:

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Protocol 1: Primary Screening for Enzyme Inhibition

3.1 Principle

This protocol describes a single-point enzymatic assay to rapidly determine if this compound inhibits the activity of a target enzyme at a fixed concentration. A standard operating procedure for an enzymatic activity inhibition assay provides the foundational steps for this process.[7] The reaction should be performed under initial velocity conditions, where the rate of product formation is linear over time.[3] This ensures that any observed decrease in reaction rate is due to inhibition and not substrate depletion or product inhibition.[3][8]

3.2 Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Enzyme of interest

  • Substrate for the enzyme of interest

  • Assay Buffer (optimized for the specific enzyme)

  • 96-well or 384-well microplates (clear, black, or white, depending on the detection method)

  • Multichannel pipettes

  • Microplate reader (capable of absorbance, fluorescence, or luminescence detection)

3.3 Step-by-Step Methodology

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of the enzyme in cold Assay Buffer at 2X the final desired concentration.

    • Prepare a working solution of the substrate in Assay Buffer at 2X the final desired concentration. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to effectively identify competitive inhibitors.[3]

  • Assay Plate Setup:

    • Add 2 µL of the 100% DMSO (for "No Inhibitor" control) or 10 mM compound stock (for "Test" sample) to the appropriate wells.

    • Add 98 µL of Assay Buffer to all wells. This results in a 100 µM compound concentration with 2% DMSO.

    • Add 100 µL of the 2X enzyme solution to the "Test" and "No Inhibitor" wells.

    • Add 100 µL of Assay Buffer to the "Blank" (No Enzyme) wells.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15-30 minutes at the enzyme's optimal temperature.

    • Rationale: This step allows the potential inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the signal (e.g., absorbance at 405 nm for p-nitroanilide substrates) kinetically over a set period (e.g., 10-20 minutes) to determine the initial reaction velocity (V₀).[9]

3.4 Data Analysis

  • Calculate the rate of reaction (slope of the linear portion of the signal vs. time curve) for each well.

  • Subtract the rate of the "Blank" (No Enzyme) control from all other wells.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate of Test Sample / Rate of No Inhibitor Control)) * 100

A result of >50% inhibition typically qualifies the compound as a "hit" worthy of further investigation.

Protocol 2: IC₅₀ Determination

4.1 Principle

Once a compound is identified as a hit, the next step is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[9] This is determined by performing the assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.[3]

G A Prepare Serial Dilutions of Inhibitor B Set Up Assay Plate (Controls, Blanks, Dilutions) A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate C->D E Kinetic Read (Measure V0) D->E F Calculate % Inhibition for each concentration E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Non-linear Regression (Four-Parameter Fit) G->H I Determine IC50 Value H->I

Caption: Experimental workflow for IC50 determination.

4.2 Step-by-Step Methodology

  • Preparation of Serial Dilutions:

    • Starting with the 10 mM stock of this compound in DMSO, prepare a series of 10-point, 3-fold serial dilutions in 100% DMSO. This will create a wide concentration range to ensure a complete dose-response curve.

  • Assay Plate Setup:

    • The setup is similar to the primary screen, but instead of a single concentration, add 2 µL of each dilution from your series to the respective wells.

    • Always include "No Inhibitor" (0% inhibition) and "High Concentration Inhibitor" (100% inhibition, if known) controls.

  • Pre-incubation, Reaction Initiation, and Detection:

    • Follow steps 3.3.3 and 3.3.4 from Protocol 1.

4.3 Data Analysis and Interpretation

  • Calculate the Percent Inhibition for each concentration as described in section 3.4.

  • Use graphing software (e.g., GraphPad Prism, R) to plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data using a non-linear regression model, typically a four-parameter logistic equation.[3] The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the sigmoid curve.

Sample Data Presentation:

[Inhibitor] (µM)log[Inhibitor]% Inhibition
100.002.0098.5
33.331.5295.2
11.111.0588.1
3.700.5775.4
1.230.0949.8
0.41-0.3924.6
0.14-0.8610.3
0.05-1.334.1
0.00-0.0

From this data, a non-linear fit would yield an IC₅₀ ≈ 1.24 µM .

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation Poor solubility of the compound in the final assay buffer.Ensure the final DMSO concentration is consistent across all wells and is sufficient to maintain solubility (typically 1-2%). If precipitation persists, lower the highest screening concentration.
High Background Signal Substrate instability/autohydrolysis. The compound itself is interfering with the detection method (e.g., auto-fluorescence).Run a "No Enzyme" control for every compound concentration to check for interference. If substrate is unstable, prepare it fresh and keep it on ice.
Irreproducible Results Pipetting errors, temperature fluctuations, inconsistent incubation times.Use calibrated pipettes. Ensure uniform temperature across the microplate. Automate liquid handling steps if possible.
No Inhibition Observed The compound is not an inhibitor of the target enzyme. The compound requires metabolic activation. The assay conditions are not optimal for detecting inhibition (e.g., substrate concentration is too high).Verify compound integrity. Re-run the assay with a lower substrate concentration (e.g., 0.5 x Kₘ). Consider screening against a different enzyme.

Conclusion

This application note provides a robust and adaptable framework for the initial characterization of . By following these detailed protocols for primary screening and IC₅₀ determination, researchers can generate reliable data on the compound's inhibitory activity and potency. Positive results from this workflow would justify progression to more advanced studies, such as determining the mechanism of inhibition and assessing selectivity against other enzymes.[10]

References

Application Note: High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibitors Featuring 6-Hydroxy-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selective Anti-Inflammatory Agents

The inflammatory cascade is a complex biological process orchestrated by a variety of enzymes. Among these, cyclooxygenase (COX) enzymes are of significant therapeutic interest. There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[1][2] Consequently, selective inhibition of COX-2 is a desirable strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]

Nicotinic acid and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties.[4][5] This application note presents a robust, high-throughput screening (HTS) assay for the identification of novel COX-2 inhibitors, using 6-Hydroxy-5-methoxynicotinic acid as a representative test compound from this chemical class. The protocol described herein is a fluorescence-based assay that offers high sensitivity and compatibility with automated liquid handling systems, making it ideal for large-scale screening campaigns.

Assay Principle: A Fluorescence-Based Approach to Measure COX-2 Activity

The HTS assay for COX-2 inhibition is based on the peroxidase activity of the enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2).[6] This assay utilizes a fluorogenic probe that is oxidized in the presence of PGG2, resulting in a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of PGG2 produced by COX-2. Therefore, in the presence of a COX-2 inhibitor, the enzymatic activity is reduced, leading to a decrease in PGG2 formation and a corresponding decrease in the fluorescent signal.

Experimental Workflow Overview

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_plate Prepare 384-well assay plate add_buffer Add Assay Buffer prep_plate->add_buffer add_inhibitor Add Test Compound (this compound) or Controls add_buffer->add_inhibitor add_enzyme Add COX-2 Enzyme add_inhibitor->add_enzyme incubate_enzyme Incubate add_enzyme->incubate_enzyme add_substrate Add Arachidonic Acid and Fluorogenic Probe incubate_enzyme->add_substrate incubate_reaction Incubate at RT add_substrate->incubate_reaction read_plate Read Fluorescence (Ex/Em = 535/587 nm) incubate_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Figure 1: High-Throughput Screening Workflow for COX-2 Inhibitors.

Materials and Reagents

ReagentSupplierCatalog Number
Human Recombinant COX-2Sigma-AldrichMAK399F
COX Assay BufferSigma-AldrichMAK399A
COX Probe (in DMSO)Sigma-AldrichMAK399B
Arachidonic AcidSigma-AldrichMAK399D
This compoundAmerigo Scientific1171919-98-4
Celecoxib (Positive Control)Sigma-AldrichMAK399G
DMSO, ACS GradeMajor Supplier-
384-well black, flat-bottom platesMajor Supplier-

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • COX Assay Buffer: Ready to use.

  • COX Probe: Prepare a working solution as per the manufacturer's instructions.

  • Arachidonic Acid: Prepare a stock solution in a suitable solvent (e.g., ethanol) and then a working solution in COX Assay Buffer.

  • Human Recombinant COX-2: Reconstitute the enzyme in COX Assay Buffer to the desired concentration. Keep on ice during use.

  • Test Compound (this compound): Prepare a stock solution in DMSO. Create a serial dilution in DMSO to generate a range of concentrations for IC50 determination. Further dilute in COX Assay Buffer to the final desired concentrations.

  • Positive Control (Celecoxib): Prepare a stock solution in DMSO and a serial dilution in the same manner as the test compound.

2. Assay Procedure:

  • Plate Layout: Design the plate map to include wells for blank (no enzyme), vehicle control (DMSO), positive control (Celecoxib), and the test compound (this compound) at various concentrations.

  • Dispensing Reagents:

    • Add 20 µL of COX Assay Buffer to all wells.

    • Add 2 µL of the serially diluted test compound or controls to the respective wells. For the blank and vehicle control wells, add 2 µL of the corresponding solvent.

    • Add 10 µL of the diluted human recombinant COX-2 enzyme solution to all wells except the blank wells. Add 10 µL of COX Assay Buffer to the blank wells.

  • Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing the COX Probe and Arachidonic Acid in COX Assay Buffer.

    • Add 20 µL of the reaction mix to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 535 nm and emission at 587 nm.[1]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence signal of the blank wells from all other wells.

  • Calculation of Percent Inhibition: Use the following formula to calculate the percentage of COX-2 inhibition for each concentration of the test compound and controls:

    where:

    • RFU_vehicle is the Relative Fluorescence Units of the vehicle control.

    • RFU_sample is the Relative Fluorescence Units of the well with the test compound or control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

System Validation and Trustworthiness

To ensure the reliability of the assay, the following validation parameters should be assessed:

  • Z'-factor: This statistical parameter is used to evaluate the quality of an HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.

  • Signal-to-Background Ratio (S/B): A high S/B ratio ensures a robust assay window for detecting inhibition.

  • Reproducibility: The assay should be performed on multiple days to assess inter-assay variability. The coefficient of variation (CV) should be within an acceptable range (typically <15%).

Expected Results with this compound

Based on the known anti-inflammatory potential of nicotinic acid derivatives, it is hypothesized that this compound will exhibit inhibitory activity against COX-2. A dose-dependent decrease in fluorescence signal is expected with increasing concentrations of the compound. The resulting IC50 value will quantify its potency as a COX-2 inhibitor.

Table 1: Hypothetical Inhibition Data for this compound

Concentration (µM)Average RFU% Inhibition
0 (Vehicle)100000
0.195005
1800020
10550045
50200080
100150085

Conclusion

This application note provides a comprehensive and detailed protocol for a high-throughput, fluorescence-based assay to identify and characterize inhibitors of COX-2. The presented workflow, when properly validated, offers a reliable and efficient method for screening large compound libraries. The investigation of compounds like this compound and other nicotinic acid derivatives using this assay could lead to the discovery of novel and selective anti-inflammatory agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable substituted pyridine derivative with applications in medicinal chemistry and materials science. A promising and direct synthetic route to this molecule is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide-like substrate. In this case, the starting material is 5-methoxypyridin-2-ol, which exists in tautomeric equilibrium with 5-methoxy-2-pyridone. The pyridone tautomer is expected to be the dominant species and will be the substrate for carboxylation.

The Kolbe-Schmitt reaction proceeds by heating the sodium or potassium salt of the hydroxy-pyridine with carbon dioxide under pressure. The electron-rich pyridone ring undergoes electrophilic aromatic substitution, with the carboxyl group typically adding ortho to the hydroxyl group.

Proposed Synthesis Workflow: Kolbe-Schmitt Carboxylation

The following diagram outlines the key steps in the synthesis of this compound via the Kolbe-Schmitt reaction.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification A Start: 5-methoxypyridin-2-ol B Deprotonation: - Add strong base (e.g., KOH, NaOH) - Form potassium/sodium 5-methoxy-2-pyridonate A->B Base C Carboxylation: - Heat under CO2 pressure - Formation of the carboxylate salt B->C CO2, Heat, Pressure D Acidification: - Neutralize with strong acid (e.g., HCl) - Precipitate crude product C->D Acid E Isolation: - Filtration and washing D->E Filter F Purification: - Recrystallization or column chromatography E->F Purify G Final Product: This compound F->G Dry

Caption: Proposed workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to produce this compound?

A1: The most direct and plausible method is the Kolbe-Schmitt reaction, which involves the carboxylation of 5-methoxypyridin-2-ol.[1][2] This reaction is a well-established industrial process for the synthesis of hydroxy-aromatic acids like salicylic acid.[1] The reaction involves the formation of a potassium or sodium salt of the starting material, which is then heated under a carbon dioxide atmosphere to introduce a carboxylic acid group onto the ring.[3]

Q2: Which tautomer of the starting material, 5-methoxypyridin-2-ol or 5-methoxy-2-pyridone, is the reactive species?

A2: While 5-methoxypyridin-2-ol can exist, the 2-pyridone tautomer is generally the more stable and therefore the predominant species. Upon deprotonation with a strong base, the resulting pyridonate anion is highly activated towards electrophilic attack by carbon dioxide.

Q3: What are the typical reaction conditions for a Kolbe-Schmitt reaction?

A3: The Kolbe-Schmitt reaction is typically carried out at elevated temperatures (125-150 °C) and high pressures of carbon dioxide (5-100 atm).[3] The choice of base is also critical, with potassium hydroxide often favoring para-carboxylation and sodium hydroxide favoring ortho-carboxylation.[1] For the synthesis of this compound, where carboxylation is desired at the 3-position (ortho to the hydroxyl group), sodium hydroxide would be the logical choice of base.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can take small aliquots from the reaction mixture (after careful depressurization and cooling), acidify them, and spot them on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted nicotinic acids and provides strategies for overcoming them.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Temperature or Pressure: The Kolbe-Schmitt reaction requires specific temperature and pressure conditions to proceed efficiently. Ensure your reaction setup can achieve and maintain the required parameters. A gradual increase in temperature or pressure within a safe range might improve the conversion rate.

    • Short Reaction Time: These reactions can be slow. Consider extending the reaction time and monitoring the progress by TLC or HPLC to determine the optimal duration.

  • Poor Reagent Quality:

    • Moisture in Reagents or Solvents: The presence of water can significantly reduce the yield of the Kolbe-Schmitt reaction as it can consume the base and affect the reactivity of the pyridonate.[3] Ensure all reagents and solvents are thoroughly dried before use.

    • Decomposition of Starting Material: 5-methoxypyridin-2-ol may be susceptible to degradation under harsh basic conditions and high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Suboptimal Base Stoichiometry:

    • An insufficient amount of base will lead to incomplete formation of the reactive pyridonate anion. It is recommended to use at least a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide.

Issue 2: Formation of Byproducts

Possible Byproducts and Mitigation Strategies:

  • Decarboxylation of the Product: The desired product, being a carboxylic acid, can undergo decarboxylation at high temperatures, leading to the reformation of the starting material. This can establish an equilibrium that limits the final yield. It is crucial to find the optimal temperature that allows for carboxylation without promoting significant decarboxylation.

  • Formation of Isomeric Products: While ortho-carboxylation is generally favored with sodium salts, some para-carboxylation (at the 5-position) might occur, leading to the formation of 2-hydroxy-5-methoxyisonicotinic acid. The choice of the counter-ion (Na+ vs. K+) can influence the regioselectivity.[1] Careful analysis of the product mixture by NMR or LC-MS is necessary to identify and quantify any isomeric byproducts.

  • Tar Formation: At high temperatures, polymerization and decomposition of the starting material and product can lead to the formation of tarry, intractable materials. This can be minimized by carefully controlling the reaction temperature and time.

Issue 3: Difficulties in Product Purification

Purification Challenges and Recommended Procedures:

  • Separation from Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with the starting 5-methoxypyridin-2-ol.

    • Recrystallization: This is often the most effective method for purifying the crude product. The choice of solvent is critical. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be selected. Mixtures of solvents, such as ethanol/water or acetic acid/water, may be effective.

    • Acid-Base Extraction: The carboxylic acid product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving the less acidic starting material in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.

  • Removal of Colored Impurities: The reaction mixture may be dark due to the formation of colored byproducts.

    • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product and then filtering it can effectively remove colored impurities. This should be done prior to recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

Materials:

  • 5-methoxypyridin-2-ol

  • Sodium hydroxide (pellets)

  • Carbon dioxide (high pressure cylinder)

  • Concentrated hydrochloric acid

  • Suitable solvent for recrystallization (e.g., ethanol, water)

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Preparation of the Sodium Salt: In a dry reaction vessel, combine 5-methoxypyridin-2-ol and a stoichiometric equivalent of sodium hydroxide. If a solvent is used, ensure it is anhydrous. The mixture can be gently heated to ensure complete formation of the sodium salt. The solvent is then typically removed under vacuum to obtain the dry sodium 5-methoxy-2-pyridonate.

  • Carboxylation: Transfer the dry sodium salt to a high-pressure autoclave. Seal the autoclave and purge it with nitrogen or argon. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 50-100 atm).

  • Heating: Begin stirring and heat the autoclave to the reaction temperature (e.g., 125-150 °C). Maintain this temperature and pressure for the desired reaction time (e.g., 6-12 hours).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Acidification: Dissolve the solid residue from the autoclave in water. While stirring and cooling in an ice bath, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3). The crude this compound should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent or solvent mixture to obtain the pure this compound.

  • Characterization: Dry the purified product under vacuum and characterize it using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts. Actual results may vary.

EntryBaseTemperature (°C)Pressure (atm)Time (h)Yield (%)
1NaOH12550645
2NaOH15050660
3NaOH150100675
4NaOH1501001280
5KOH1501001270*

*Note: The use of KOH may lead to a different isomer ratio.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_Reaction Verify Reaction Conditions (Temp, Pressure, Time) Start->Check_Reaction Check_Reagents Assess Reagent Quality (Anhydrous, Purity) Check_Reaction->Check_Reagents Conditions OK Success Yield Improved Check_Reaction->Success Conditions Adjusted Check_Byproducts Analyze for Byproducts (TLC, NMR, LC-MS) Check_Reagents->Check_Byproducts Reagents OK Check_Reagents->Success Reagents Replaced/Purified Optimize_Purification Optimize Purification (Recrystallization, Extraction) Check_Byproducts->Optimize_Purification Minimal Byproducts Check_Byproducts->Success Side Reactions Minimized Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Hydroxy-5-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols grounded in chemical principles.

Overview of Purification Challenges

This compound (HMNA) presents a unique set of purification challenges owing to its specific physicochemical properties. A successful purification strategy requires a deep understanding of its molecular structure and behavior.

  • Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This allows it to exist in cationic, anionic, or neutral (zwitterionic) forms depending on the pH of the solution. This property is both a challenge and an opportunity for purification.[1][2]

  • Tautomerism: The 6-hydroxy pyridine moiety can exist in equilibrium with its 2-pyridone tautomer (2-Pyridone-5-carboxylic acid).[3] This can affect its reactivity, solubility, and chromatographic behavior.

  • Solubility Profile: The polarity of the molecule is highly dependent on its ionization state. It is sparingly soluble in many common organic solvents when in its neutral or zwitterionic form but can be solubilized in aqueous acidic or basic solutions.[4] Finding a suitable single solvent for recrystallization can be difficult.

  • Potential for Impurities: Synthesis of HMNA can lead to structurally similar impurities, including starting materials, regioisomers, or by-products from incomplete reactions (e.g., demethylation or hydrolysis).[5][] These impurities often have similar polarities, making separation by conventional chromatography challenging.

Troubleshooting Guide & Protocols

This section addresses specific issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My isolated product is an off-color solid with a low, broad melting point. How can I improve its purity?

Answer: A low and broad melting point is a classic indicator of impurities.[7] For crystalline solids like HMNA, recrystallization is often the most effective purification technique. However, due to its complex solubility profile, a pH-controlled crystallization from an aqueous system is typically the most robust method.

The core principle is to manipulate the pH to selectively precipitate the desired compound while leaving impurities in the solution.[8]

Workflow: Multi-Step Purification Strategy

The following diagram outlines a comprehensive strategy combining acid-base extraction with pH-controlled recrystallization for robust purification.

Purification_Workflow cluster_0 Step 1: Acid-Base Extraction cluster_1 Step 2: pH-Controlled Recrystallization Crude Crude HMNA Product (in organic solvent like EtOAc/DCM) Base_Wash Wash with aq. NaHCO3 (Removes acidic impurities) Crude->Base_Wash 1a Acid_Wash Wash with dilute aq. HCl (Removes basic impurities) Base_Wash->Acid_Wash 1b Evaporation Evaporate Organic Solvent Acid_Wash->Evaporation 1c Crude_Solid Semi-Purified HMNA Solid Evaporation->Crude_Solid Dissolve_Base Dissolve Solid in dilute aq. NaOH (pH > 9) Crude_Solid->Dissolve_Base Proceed to Recrystallization Treat_Carbon Treat with Activated Carbon (Removes colored impurities) Dissolve_Base->Treat_Carbon Filter_Hot Hot Filtration Treat_Carbon->Filter_Hot Acidify Slowly add aq. HCl to Isoelectric Point (pH ~3.5-4.0) Filter_Hot->Acidify Slowly! Precipitate Precipitate Pure HMNA Acidify->Precipitate Isolate Isolate via Filtration, Wash with Cold Water, & Dry Precipitate->Isolate Pure_Product Pure Crystalline HMNA Isolate->Pure_Product

Caption: Workflow combining extraction and recrystallization.

Question 2: My recovery from recrystallization is very low. What factors should I optimize?

Answer: Poor recovery is a common issue and can be traced back to several critical parameters. The key is to maximize the solubility difference of HMNA between hot, solubilizing conditions and cold, precipitating conditions.

  • Incorrect pH for Precipitation: The goal is to reach the isoelectric point of the molecule, where it has a net neutral charge and minimum water solubility.[1] For nicotinic acid derivatives, this is typically in the pH range of 3.0-4.0.[1] Overshooting the pH with too much acid can re-protonate the pyridine nitrogen, forming a soluble cationic salt and keeping your product in solution.[2]

    • Solution: Add the acid dropwise with vigorous stirring while monitoring the pH with a calibrated meter. Stop at the point of maximum precipitation, which should correspond to the isoelectric point.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of basic solution will mean that even at the isoelectric point, a significant amount of product will remain dissolved.

    • Solution: Use only the minimum amount of hot, basic solution required to fully dissolve the crude solid.[9] This ensures the final solution is saturated upon cooling and pH adjustment.

  • Cooling Rate: Rapidly crashing the product out of solution by placing it directly in an ice bath can trap impurities and solvent within the crystal lattice, leading to a lower quality product that may require secondary purification.

    • Solution: Allow the solution to cool slowly to room temperature first, which promotes the formation of larger, purer crystals.[9] Once it has reached room temperature, then place it in an ice bath to maximize precipitation before filtration.

Protocol: Optimized pH-Controlled Recrystallization
  • Place the crude HMNA solid (e.g., 5.0 g) into an Erlenmeyer flask.

  • Add a minimal volume of 1 M NaOH(aq) solution in portions while heating to ~80-90 °C until the solid completely dissolves. Note the volume added.

  • (Optional) If the solution is highly colored, add a small amount (e.g., 0.1 g) of activated carbon and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove the carbon or any insoluble impurities.

  • Allow the solution to cool slightly, then begin slow, dropwise addition of 1 M HCl(aq) with constant stirring.

  • Monitor the pH. A white precipitate should begin to form. Continue adding acid until the pH is stable in the 3.5-4.0 range.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.

  • Dry the purified product under vacuum to a constant weight. Assess purity via melting point and HPLC.

Question 3: I have a persistent impurity with a similar polarity that I can't separate by silica gel chromatography. What are my options?

Answer: This is a classic challenge, especially with regioisomers or precursors. When standard chromatography fails, you must exploit other differences in the molecules' properties.

  • Orthogonal Purification - Acid-Base Extraction: As an amphoteric molecule, HMNA's solubility can be dramatically altered with pH. Most neutral organic impurities will not exhibit this behavior. An acid-base extraction can effectively separate HMNA from non-ionizable impurities.

    • Strategy: Dissolve the mixture in an organic solvent like ethyl acetate. First, wash with a weak base (e.g., aqueous sodium bicarbonate) to remove any strong acid impurities. Next, extract your product into an aqueous base (e.g., dilute NaOH), leaving neutral impurities in the organic layer. Finally, re-acidify the aqueous layer to its isoelectric point to precipitate your purified product.[1][2][4]

  • Optimize Chromatography:

    • Mobile Phase Modification: Add modifiers to the mobile phase to disrupt interactions. For example, adding a small amount of acetic or formic acid can suppress the ionization of the carboxylic acid group, potentially altering its retention time relative to the impurity.

    • Alternative Stationary Phases: If silica is not providing separation, consider a different stationary phase. Reversed-phase (C18) HPLC is a powerful analytical tool and can be scaled to preparative chromatography.[10][11] The different separation mechanism (hydrophobicity vs. polarity) may resolve the impurity.

Logic Diagram: pH Effect on HMNA State & Solubility

This diagram illustrates the chemical logic behind pH-controlled purification methods.

ph_effect cluster_pH Solution pH cluster_State Molecular State cluster_Solubility Aqueous Solubility Low_pH Low pH (< 2) (Acidic) Cationic Cationic Form (N is protonated) Low_pH->Cationic IEP_pH Isoelectric Point (pH ~3.5) (Weakly Acidic) Zwitterionic Zwitterionic/Neutral Form (Net charge is zero) IEP_pH->Zwitterionic High_pH High pH (> 8) (Basic) Anionic Anionic Form (Carboxylate) High_pH->Anionic High_Sol_1 High Solubility Cationic->High_Sol_1 Low_Sol LOWEST Solubility (Precipitates) Zwitterionic->Low_Sol High_Sol_2 High Solubility Anionic->High_Sol_2

Caption: Relationship between pH, ionic state, and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product?

A combination of methods should be used.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a UV detector is a common setup.[12] The mobile phase is typically a buffered aqueous solution with an organic modifier like methanol or acetonitrile. Purity is determined by the area percentage of the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to confirm the molecular weight of your product and identify the mass of any impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structurally related impurities if they are present in sufficient quantities (>1%).

  • Melting Point Analysis: A sharp melting point that matches the literature value indicates high purity. Impurities will typically cause depression and broadening of the melting point range.[7]

Q2: What are the most likely impurities I should be looking for?

Impurities typically arise from the synthetic route.[] Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be a precursor molecule that has not been fully cyclized, hydroxylated, or methoxylated.

  • By-products: Side reactions can generate isomers (e.g., 5-Hydroxy-6-methoxynicotinic acid) or products of over-reaction.

  • Reagents and Solvents: Residual catalysts or high-boiling point solvents like DMF can be carried through the process.[5]

  • Degradation Products: HMNA could potentially decarboxylate under harsh heating or extreme pH, although this is less common for nicotinic acids.

Q3: How should I properly store the purified this compound?

Like many phenolic and carboxylic acid compounds, it should be stored in a cool, dry, dark place in a tightly sealed container to protect it from light, moisture, and air. This minimizes the potential for oxidative degradation or other slow decomposition reactions over time.

Data Summary Table
PropertySolventSolubilityReference / Rationale
Solubility Water (at Isoelectric Point, pH ~3.5)Very Low[1][2] Zwitterionic form is least soluble.
Aqueous Acid (e.g., 1M HCl)High[2] Forms a soluble cationic salt.
Aqueous Base (e.g., 1M NaOH)High[2] Forms a soluble anionic salt.
Methanol / EthanolModerate to LowPolar protic solvents, but less effective than aqueous acids/bases.
Ethyl Acetate (EtOAc)Sparingly Soluble[4] Common extraction solvent.
Dichloromethane (DCM)Sparingly Soluble[4] Common extraction solvent.
Diethyl Ether / HexanesInsolubleNon-polar solvents are unsuitable.[4]

References

Technical Support Center: Synthesis of 6-Hydroxy-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and overall success of your experiments.

I. Overview of Synthetic Strategies and Potential Pitfalls

The synthesis of this compound, a valuable substituted pyridine derivative, can be approached through several strategic routes. Each pathway, while viable, presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce yields. This guide will focus on two common synthetic approaches and the associated side reactions.

A common precursor for this synthesis is a suitably substituted pyridine, such as 5-bromo-2-methoxypyridine. The general approach involves the introduction of a carboxylic acid group at the 3-position and subsequent manipulation of the substituents at the 5- and 6-positions.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.

Route 1: Carboxylation of a Pre-functionalized Pyridine

This route typically starts with a halogenated pyridine, such as 5-bromo-2-methoxypyridine, which is then carboxylated.

Question 1: I am attempting to carboxylate 5-bromo-2-methoxypyridine via lithiation followed by quenching with CO2, but I am getting very low yields of the desired carboxylic acid. What are the likely side reactions?

Answer:

Low yields in this reaction are often attributable to several competing side reactions that can occur during the lithiation and carboxylation steps.

  • Protonation of the Lithiated Intermediate: The organolithium intermediate is a very strong base and will be readily protonated by any acidic protons in the reaction mixture. Trace amounts of water, or even the solvent if it is not perfectly anhydrous, can lead to the formation of 2-methoxypyridine as a byproduct.

  • Formation of Homo-coupled Byproducts: A portion of the lithiated intermediate can react with the starting 5-bromo-2-methoxypyridine to form a bipyridine byproduct.

  • Addition to the Carboxylate: The highly reactive organolithium species can add to the initially formed lithium carboxylate, leading to the formation of a ketone after workup.

Troubleshooting & Optimization:

Issue Potential Cause Recommended Solution
Low Yield of Carboxylic Acid Incomplete lithiation or side reactions.Ensure strictly anhydrous conditions. Use freshly distilled solvents and dried glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Add the organolithium reagent slowly at low temperatures (e.g., -78 °C) to minimize side reactions.
Presence of 2-methoxypyridine Protonation of the organolithium intermediate.Use a non-protic solvent like THF and ensure all reagents are dry. Quench the reaction with an excess of freshly crushed dry ice (solid CO2).
Formation of Bipyridine Byproduct Reaction of the organolithium intermediate with the starting material.Maintain a low reaction temperature and add the organolithium reagent to the bromopyridine solution to keep the concentration of the starting material high relative to the intermediate.
Formation of Ketone Byproduct Addition of the organolithium intermediate to the carboxylate.Use a large excess of CO2 and add the organolithium solution to a slurry of dry ice in the reaction solvent to ensure rapid carboxylation.

Question 2: I am observing the formation of a significant amount of a demethylated product. What is causing this and how can I prevent it?

Answer:

Demethylation of the methoxy group is a potential side reaction, especially if harsh conditions are employed.[1] Strong organolithium bases, particularly if the reaction is allowed to warm or run for extended periods, can attack the methyl group of the methoxy ether, leading to the formation of the corresponding phenoxide.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically -78 °C) throughout the lithiation and carboxylation steps.

  • Reaction Time: Minimize the reaction time once the lithiation is complete.

  • Choice of Base: If demethylation is a persistent issue, consider using a less nucleophilic base for the deprotonation, although this may impact the efficiency of the lithiation.

Diagram 1: Key Side Reactions in the Lithiation-Carboxylation of 5-bromo-2-methoxypyridine

Side_Reactions_Lithiation Start 5-Bromo-2-methoxypyridine Lithiation Lithiation (e.g., n-BuLi) Start->Lithiation Intermediate Lithiated Intermediate Lithiation->Intermediate Protonation Protonation (trace H2O) Intermediate->Protonation Coupling Reaction with Starting Material Intermediate->Coupling Carboxylation Carboxylation (CO2) Intermediate->Carboxylation Demethylation Demethylation Intermediate->Demethylation Desired_Product This compound (after hydrolysis) Protonated_Product 2-Methoxypyridine Protonation->Protonated_Product Coupled_Product Bipyridine Byproduct Coupling->Coupled_Product Carboxylate Lithium Carboxylate Carboxylation->Carboxylate Acidic Workup Carboxylate->Desired_Product Acidic Workup Addition Addition of Lithiated Intermediate Carboxylate->Addition Ketone Ketone Byproduct Addition->Ketone Demethylated_Product Demethylated Byproduct Demethylation->Demethylated_Product Hydrolysis_Workflow Start 6-chloro-5-methoxynicotinonitrile Hydrolysis Hydrolysis (Acid or Base) Start->Hydrolysis Amide Amide Intermediate Hydrolysis->Amide Partial Hydrolysis Carboxylic_Acid 6-Chloro-5-methoxynicotinic acid Hydrolysis->Carboxylic_Acid Complete Hydrolysis Amide->Hydrolysis Further Hydrolysis Nucleophilic_Substitution Nucleophilic Aromatic Substitution (e.g., NaOH) Carboxylic_Acid->Nucleophilic_Substitution Desired_Product This compound Nucleophilic_Substitution->Desired_Product

References

Technical Support Center: Optimizing Derivatization of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-Hydroxy-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this versatile building block. The following question-and-answer format provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the derivatization of this compound, offering explanations and actionable solutions.

Question 1: My esterification/amidation reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low conversion rates in esterification or amidation reactions. Let's break down the potential issues and their remedies.

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid of this compound needs to be activated to facilitate nucleophilic attack by an alcohol or amine.[1][2]

    • Solution (Amidation): Employ a reliable coupling agent. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[3] The addition of additives such as 1-hydroxybenzotriazole (HOBt) can further enhance efficiency and minimize side reactions.[2] For a greener approach, boric acid has emerged as an effective catalyst for direct amidation.[4]

    • Solution (Esterification): For Fischer esterification, ensure a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in sufficient quantity.[5][6] The reaction is an equilibrium process, so removing water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the reaction towards the product.[5]

  • Poor Solubility of Starting Materials: 6-Hydroxynicotinic acid and its derivatives may have limited solubility in common organic solvents, hindering reaction kinetics.

    • Solution: Choose an appropriate solvent system. For amidation, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are often effective.[7] For esterification, using an excess of the alcohol reactant as the solvent can be a viable strategy.[8] Gentle heating can also improve solubility, but monitor for potential degradation.

  • Steric Hindrance: Bulky substituents on either the nicotinic acid derivative or the incoming nucleophile (alcohol or amine) can sterically hinder the reaction.

    • Solution: If possible, consider using less hindered reagents. For amidation, increasing the reaction temperature or using a more potent activating agent might be necessary. In some cases, a two-step approach involving the formation of a more reactive intermediate like an acyl chloride could be beneficial.

  • Competitive Reactions of the Hydroxyl Group: The phenolic hydroxyl group on the pyridine ring is also nucleophilic and can compete in reactions, especially if not protected.

    • Solution: Protect the hydroxyl group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).[9] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Question 2: I am observing multiple spots on my TLC analysis of the reaction mixture. What are the potential side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Here are the likely culprits and strategies to improve selectivity:

  • Unreacted Starting Material: As discussed in the previous question, incomplete reactions will result in the presence of starting materials.

    • Solution: Re-evaluate your reaction conditions based on the points mentioned above (activation, solubility, stoichiometry).

  • Dimerization or Polymerization: The molecule can potentially react with itself, especially under harsh conditions.

    • Solution: Use a more dilute solution to disfavor intermolecular reactions. Add the activating agent slowly to the reaction mixture to maintain a low concentration of the activated intermediate.

  • Side Reactions Involving the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or participate in side reactions.

    • Solution: This is generally less of a concern for derivatization at the carboxylic acid or hydroxyl group under standard conditions. However, if you suspect N-alkylation or other reactions, adjusting the pH or using a non-acidic catalyst might be necessary.

  • Byproducts from Coupling Reagents: Carbodiimide coupling agents like DCC form urea byproducts (dicyclohexylurea, DCU) which can be difficult to remove.[7]

    • Solution: DCU is often insoluble in many organic solvents and can be removed by filtration. If EDC is used, its urea byproduct is water-soluble, facilitating its removal during an aqueous workup.

Question 3: How do I effectively purify my derivatized product from unreacted starting materials and reaction byproducts?

Answer:

Purification is a critical step to obtain your desired compound with high purity. A multi-step approach is often necessary.

  • Initial Workup:

    • For Esterification: If an acid catalyst was used, neutralize the reaction mixture with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[10] Wash the organic layer with water and brine to remove any residual acid and water-soluble impurities.

    • For Amidation: If a water-soluble coupling agent like EDC was used, an aqueous workup is effective for removing the urea byproduct. If DCC was used, filter the reaction mixture to remove the insoluble DCU before proceeding with an aqueous workup.

  • Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system will need to be determined by TLC analysis.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities.[11][12]

    • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of nicotinic acid derivatives include water, ethanol, or mixtures thereof.[12][13]

II. Frequently Asked Questions (FAQs)

This section covers common questions about the properties and handling of this compound and its derivatization.

Question 4: What are the key structural features of this compound that I should consider when planning my derivatization strategy?

Answer:

Understanding the molecule's structure is fundamental to successful derivatization.

  • Carboxylic Acid Group: This is the primary site for esterification and amidation reactions. Its reactivity can be enhanced by converting it into a more electrophilic species.

  • Phenolic Hydroxyl Group: This group is weakly acidic and nucleophilic. It can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution. Its presence may necessitate the use of a protecting group.[14][15]

  • Pyridine Ring: The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deactivates the ring towards electrophilic substitution. The pyridine nitrogen is basic and can be protonated.

Question 5: How can I monitor the progress of my derivatization reaction?

Answer:

Real-time monitoring of your reaction is crucial for determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is a simple, rapid, and cost-effective method. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of reactants and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[16][17][18] It provides excellent separation of components and allows for accurate determination of the relative concentrations of reactants and products. An HPLC method with post-column photochemical derivatization can be used for sensitive analysis of nicotinic acid and its derivatives.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for each component in the mixture.[19][20]

III. Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation

  • Dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

  • Add the desired amine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Fischer Esterification

  • Suspend this compound (1 equivalent) in the desired alcohol (can be used in excess as the solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Consider using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If excess alcohol was used, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

Diagram 1: General Workflow for Derivatization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material (this compound) B Select Reagents (Alcohol/Amine, Catalyst/Coupling Agent) A->B C Choose Solvent B->C D Set up Reaction C->D E Monitor Progress (TLC, HPLC, LC-MS) D->E F Quench Reaction & Aqueous Workup E->F G Purification (Chromatography, Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final Product

Caption: A generalized workflow for the derivatization of this compound.

Diagram 2: Decision Tree for Troubleshooting Low Yield

G A Low Yield or Incomplete Reaction B Check Carboxylic Acid Activation A->B C Increase Catalyst/Coupling Agent Concentration or Change Agent B->C Insufficient D Check Solubility B->D Sufficient E Change Solvent or Increase Temperature D->E Poor F Consider Steric Hindrance D->F Good G Modify Reactants or Use Harsher Conditions F->G High I Is Hydroxyl Group Protected? F->I Low H Protect Hydroxyl Group I->A Yes, Re-evaluate other parameters I->H No

Caption: A troubleshooting decision tree for addressing low reaction yields.

V. Quantitative Data Summary
ParameterAmidation (EDC/HOBt)Fischer Esterification
Stoichiometry
This compound1 equivalent1 equivalent
Amine/Alcohol1.2 equivalentsExcess (often as solvent)
Coupling Agent (EDC)1.5 equivalentsN/A
Additive (HOBt)1.2 equivalentsN/A
Acid CatalystN/A2-5 mol%
Typical Solvents Anhydrous DMF, THFCorresponding Alcohol
Typical Temperature 0 °C to Room TemperatureReflux
Typical Reaction Time 12 - 24 hours4 - 16 hours
VI. References
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). --INVALID-LINK--

  • Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. (n.d.). --INVALID-LINK--

  • Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (2019). ResearchGate. --INVALID-LINK--

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. --INVALID-LINK--

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. --INVALID-LINK--

  • 6-Hydroxynicotinic acid | C6H5NO3. (n.d.). PubChem. --INVALID-LINK--

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. (2017). PubMed. --INVALID-LINK--

  • Purification of nicotinic acid. (1962). Google Patents. --INVALID-LINK--

  • Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. (2020). PubMed. --INVALID-LINK--

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. --INVALID-LINK--

  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). (n.d.). Human Metabolome Database. --INVALID-LINK--

  • Optimized Derivatization Procedure for Characterizing (Aminomethyl)phosphonic Acid Impurities by GC-MS. (2018). ResearchGate. --INVALID-LINK--

  • How to Make Esters through Esterification | Examples Explained! (2023). YouTube. --INVALID-LINK--

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2020). Malaysian Journal of Analytical Sciences. --INVALID-LINK--

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). Chromatography Online. --INVALID-LINK--

  • nicotinic acid. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Protecting Groups. (n.d.). Organic Synthesis. --INVALID-LINK--

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. --INVALID-LINK--

  • 6-Hydroxy-5-nitronicotinic acid. (n.d.). ChemScene. --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. --INVALID-LINK--

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences. --INVALID-LINK--

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. (n.d.). Pickering Laboratories. --INVALID-LINK--

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. --INVALID-LINK--

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (2018). National Institutes of Health. --INVALID-LINK--

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Preprints.org. --INVALID-LINK--

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. --INVALID-LINK--

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. --INVALID-LINK--

  • Process for the purification of nicotinic acid amide I. (1984). Google Patents. --INVALID-LINK--

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (2010). bevital. --INVALID-LINK--

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. --INVALID-LINK--

  • 6-Hydroxypicolinic acid | C6H5NO3. (n.d.). PubChem. --INVALID-LINK--

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. --INVALID-LINK--

  • Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. (2020). ResearchGate. --INVALID-LINK--

  • 6-Hydroxynicotinic acid. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Optimization of derivatization reagent composition for the completely... (2018). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Degradation Pathways of 6-Hydroxy-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analysis of 6-Hydroxy-5-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of this molecule. Given that specific literature on the degradation of this compound is limited, this document provides a predictive framework based on established biochemical principles and the known degradation pathways of its close analogue, 6-hydroxynicotinic acid (6-HNA). We will explore potential enzymatic and chemical degradation routes, provide detailed protocols for forced degradation studies, and offer troubleshooting advice for common experimental challenges.

Part 1: Predicted Degradation Pathways

This section outlines the most probable degradation pathways for this compound, drawing parallels with known metabolic routes of similar compounds.

Q1: What are the likely enzymatic degradation pathways for this compound in a biological system?

Based on established microbial degradation pathways for nicotinic acid and related aromatic compounds, we can predict two primary enzymatic routes for this compound.[1][2]

Pathway A: Decarboxylative Hydroxylation (Analogous to 6-HNA Degradation)

This pathway is based on the well-characterized degradation of 6-hydroxynicotinic acid (6-HNA) in aerobic bacteria like Pseudomonas putida.[3][4] The key enzyme, 6-hydroxynicotinate 3-monooxygenase (NicC), catalyzes a decarboxylative hydroxylation.[5][6]

  • Initial Step: The enzyme would first catalyze the decarboxylation of this compound, followed by hydroxylation at the C3 position. The presence of the methoxy group at C5 may sterically or electronically hinder this reaction compared to the unsubstituted 6-HNA.

  • Intermediate Formation: This would likely produce 2,5-dihydroxy-6-methoxypyridine .

  • Downstream Degradation: Subsequent steps would involve ring cleavage, typically initiated by dioxygenase enzymes, leading to simpler aliphatic molecules that can enter central metabolism.

Pathway B: O-Demethylation

Aryl-O-demethylation is a common and critical reaction in the microbial catabolism of methoxylated aromatic compounds, such as those found in lignin.[7][8] This represents a highly plausible alternative or initial step.

  • Initial Step: An O-demethylase enzyme, such as a cytochrome P450 monooxygenase or a Rieske-domain protein, would cleave the methyl group from the C5 methoxy substituent.[7][9]

  • Intermediate Formation: This reaction would yield 5,6-dihydroxynicotinic acid (also known as 2,3-dihydroxypyridine-5-carboxylic acid).

  • Downstream Degradation: This dihydroxy intermediate could then be a substrate for ring-cleavage dioxygenases, following pathways established for other dihydroxylated aromatic acids.[10]

The prevalence of one pathway over the other would depend on the specific microbial species and its enzymatic machinery.

Predicted Enzymatic Degradation Pathways cluster_0 Pathway A: Decarboxylative Hydroxylation cluster_1 Pathway B: O-Demethylation A0 This compound A1 2,5-Dihydroxy-6-methoxypyridine A0->A1 6-hydroxynicotinate 3-monooxygenase (predicted) A2 Ring Cleavage Products A1->A2 Dioxygenase B0 This compound B1 5,6-Dihydroxynicotinic acid B0->B1 O-demethylase (e.g., Cyt P450) B2 Ring Cleavage Products B1->B2 Dioxygenase

Caption: Predicted enzymatic degradation routes for this compound.

Part 2: FAQ - Experimental Design for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[11][12]

Q2: How should I design a forced degradation study for this compound?

A comprehensive forced degradation study should expose the compound to a range of stress conditions to induce the formation of likely degradants.[13][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary and tertiary degradants are not overly represented.

Here is a summary of recommended starting conditions.

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60 - 80°C2 - 24 hoursTo test susceptibility to low pH environments.
Base Hydrolysis 0.1 M NaOH60 - 80°C2 - 24 hoursPhenolic and carboxylic acid groups can ionize, affecting stability.
Oxidation 3% H₂O₂Room Temp / 40°C2 - 24 hoursThe electron-rich aromatic ring is susceptible to oxidative attack.
Thermal Degradation Dry Heat80 - 105°C24 - 72 hoursTo assess the intrinsic thermal stability of the solid form.
Photodegradation ICH Q1B options (e.g., 1.2 million lux hours & 200 W h/m²)AmbientVariableTo assess stability upon exposure to light, which can induce radical reactions.

Expert Insight: Always run a control sample (parent compound in solvent, without stressor) in parallel for each condition to differentiate stress-induced degradation from simple solvent effects. After incubation, samples from acid and base hydrolysis must be neutralized before analysis to prevent further degradation on the analytical column.

Forced Degradation Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid) (105°C) Start->Thermal Use solid material Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Dilute->Analyze

Caption: General experimental workflow for a forced degradation study.

Part 3: FAQ - Analytical & Troubleshooting

The success of a degradation study hinges on a robust analytical method capable of separating all degradants from the parent peak.

Q3: My degradation peaks are co-eluting with the parent compound. How can I improve chromatographic separation?

Co-elution is a common challenge. A stability-indicating method must achieve baseline separation of all significant peaks. Here are some troubleshooting steps:

  • Modify Mobile Phase Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will increase resolution between closely eluting peaks.

  • Change Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of your analytes.[15]

  • Adjust pH of Aqueous Phase: The ionization state of this compound and its potential degradants is highly pH-dependent. Adjusting the pH of the aqueous mobile phase (e.g., with phosphate or formate buffer) can dramatically alter retention times and improve separation. A pH around 2.5-3.5 is a good starting point for acidic analytes on a C18 column.

  • Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivity for aromatic and polar compounds.

Q4: I see many new peaks in my chromatogram. How do I identify them as actual degradants?

It is crucial to confirm that new peaks are genuine degradation products and not artifacts.

  • Analyze Control Samples: Compare the stressed sample chromatogram to its corresponding control. Peaks present only in the stressed sample are likely degradants.

  • Check the Blank: Inject a "blank" sample (all reagents except the active compound) that has undergone the stress condition. This helps identify peaks originating from the solvent, reagents, or their degradation.

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A spectrally pure peak is more likely to be a single compound.

  • Utilize Mass Spectrometry (LC-MS): This is the most definitive tool. By coupling your LC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each peak. This allows you to propose molecular formulas and fragmentation patterns to elucidate the structures of the degradation products.[16]

Q5: What are the expected degradation products under forced degradation conditions?

Based on the compound's structure, we can predict several classes of degradants:

  • From Hydrolysis: While the core pyridine ring is stable to hydrolysis, harsh conditions could potentially lead to decarboxylation (loss of the -COOH group).

  • From Oxidation: Oxidation is likely to be a major degradation pathway. Expect to see N-oxides (on the pyridine nitrogen), hydroxylation of the aromatic ring, or even ring-opening under aggressive oxidative stress.

  • From Photodegradation: Photolytic stress can induce radical reactions, potentially leading to dimerization or complex cleavage products.

Part 4: Experimental Protocols
Protocol 1: Forced Degradation Stock and Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in methanol or a 50:50 mixture of methanol:water.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 80°C.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 80°C.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Sample Collection & Neutralization: At each time point (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • For acid samples, neutralize with an equivalent volume of 0.2 M NaOH.

    • For base samples, neutralize with an equivalent volume of 0.2 M HCl.

  • Final Dilution: Dilute all samples (stressed, neutralized, and controls) with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

Protocol 2: Stability-Indicating HPLC Method

This is a starting point method that will likely require optimization.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm; or PDA (200-400 nm)
Injection Volume 10 µL

References

Technical Support Center: Troubleshooting 6-Hydroxy-5-methoxynicotinic acid NMR Signal Overlap

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common challenge encountered during the structural elucidation of 6-Hydroxy-5-methoxynicotinic acid and related compounds: the overlapping of key signals in ¹H NMR spectra. As your partner in scientific discovery, we aim to equip you with the expertise and methodologies to confidently resolve these spectral ambiguities.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals for my this compound sample overlapping?

A1: Signal overlap in the ¹H NMR spectrum of this compound is a frequent observation stemming from its molecular structure. The compound features a hydroxyl (-OH) group, a methoxy (-OCH₃) group, a carboxylic acid (-COOH) group, and two aromatic protons on a pyridine ring. The electronic environments of these protons can be quite similar, leading to proximate chemical shifts. Speci[1][2]fically, the methoxy protons and one of the aromatic protons can resonate in a similar region, and the broadness of the hydroxyl and carboxylic acid proton signals can obscure neighboring peaks.

[3][4][5]Q2: Which specific signals are most likely to overlap?

A2: The most common instances of signal overlap for this molecule involve:

  • The methoxy protons (-OCH₃) and the aromatic proton at the C4 position . Both are influenced by the electron-donating nature of the adjacent oxygen atoms.

  • The broad signals of the hydroxyl (-OH) and carboxylic acid (-COOH) protons can be wide-ranging and may obscure other signals, particularly in protic solvents or in the presence of water.

[3][4]Q3: I can't definitively identify the hydroxyl proton. How can I confirm its presence?

A3: The definitive method for identifying an exchangeable proton like a hydroxyl or amine is through a Deuterium Exchange (D₂O shake) experiment. By ad[3][4][5]ding a drop of deuterium oxide (D₂O) to your NMR sample and re-acquiring the spectrum, the signal corresponding to the -OH proton will disappear or significantly diminish. This [3][4][5]is because the labile hydroxyl proton rapidly exchanges with deuterium, and deuterium is not observed in a standard ¹H NMR experiment.

[6][9][10]Q4: My sample is pure according to other analytical methods, but the NMR spectrum is still complex. Could there be another reason?

A4: If you are confident in your sample's purity, consider the possibility of observing rotamers . This can occur if there is hindered rotation around a single bond, leading to multiple conformations that are stable on the NMR timescale. In such cases, you might see a doubling or complication of peaks. A variable temperature NMR experiment can help confirm this; as you increase the temperature, the rate of bond rotation increases, and the distinct signals may coalesce into a single, averaged signal.

I[7][11]n-Depth Troubleshooting Guides

When simple identification methods are insufficient, a more systematic approach is required to resolve overlapping signals. Below are detailed troubleshooting guides, explaining the causality behind each experimental choice.

Guide 1: Strategic Solvent Selection to Induce Chemical Shift Changes

The Principle: The chemical shift of a proton is highly sensitive to its local electronic environment, which is influenced by the surrounding solvent. Changing the NMR solvent can alter intermolecular interactions, such as hydrogen bonding, and induce differential shifts in the proton resonances, thereby resolving overlap. Aroma[4]tic solvents like benzene-d₆, for instance, can cause significant changes in the chemical shifts of nearby protons due to the anisotropic magnetic field of the benzene ring.

When to Use This: This should be one of your first troubleshooting steps when you encounter overlapping signals. It is a relatively simple and quick experiment to perform.

Experimental Protocol: Solvent Study
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like CDCl₃.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator.

  • Second Spectrum: Dissolve the same sample in a different deuterated solvent with different properties, such as DMSO-d₆ (a polar, hydrogen-bond accepting solvent) or benzene-d₆ (an aromatic solvent).

  • Comparison: Compare the spectra obtained in the different solvents. Pay close attention to the relative positions of the methoxy and aromatic proton signals. The hydroxyl and carboxylic acid protons will also likely shift significantly, particularly in a solvent like DMSO-d₆ where hydrogen bonding is more pronounced.

[6]Solvent Expected Effect on this compound
CDCl₃ Standard, baseline spectrum. Hydroxyl and carboxylic acid protons may be broad.
DMSO-d₆ Hydroxyl and carboxylic acid protons will likely sharpen and shift downfield due to strong hydrogen bonding with the solvent. This [6]can help to move them away from other signals.
Benzene-d₆ May induce significant shifts in protons located near the aromatic ring of your molecule due to solvent-solute interactions, potentially resolving overlap between the methoxy and aromatic protons.
Methanol-d₄ The hydroxyl and carboxylic acid protons will exchange with the deuterium of the solvent and their signals will disappear.

##[4]# Guide 2: Harnessing Temperature to Resolve Signals

The Principle: The chemical shifts of certain protons, especially those involved in hydrogen bonding like hydroxyl and carboxylic acid protons, can be temperature-dependent. By ac[7][8][9]quiring spectra at different temperatures, you can often induce a shift in these signals without significantly affecting the signals of other protons, leading to improved resolution. This [8]is also the go-to method for investigating dynamic processes like conformational exchange (rotamers).

Wh[10]en to Use This: This technique is particularly useful if you suspect the involvement of a hydroxyl or carboxylic acid proton in the signal overlap, or if you hypothesize that rotamers are present.

####[4][10] Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 25°C).

  • Incremental Heating: Increase the sample temperature in increments of 10-15°C (e.g., to 40°C, then 55°C). Allow the temperature to stabilize for several minutes before each acquisition.

  • [9]Data Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Compare the series of spectra. Look for signals that shift position with temperature. Hydroxyl proton signals often move upfield (to lower ppm) with increasing temperature, while other signals may remain relatively static. If ro[7]tamers are present, you may observe the coalescence of multiple peaks into a single, sharper peak at higher temperatures.

[4][10]

Workflow for Initial Troubleshooting

G A Start: Overlapping Signals in ¹H NMR Spectrum B Is an -OH or -COOH proton suspected to be involved? A->B C Perform D₂O Exchange Experiment B->C Yes G Change NMR Solvent (e.g., CDCl₃ to DMSO-d₆) B->G No L No B->L Unsure D Does a peak disappear? C->D E Yes: -OH/-COOH peak identified. Is overlap resolved? D->E Yes F No: Proceed to other methods D->F No E->G No K Problem Solved E->K Yes F->G H Are signals now resolved? G->H I Yes: Problem Solved H->I Yes J No: Proceed to advanced methods H->J No L->C

Caption: Initial troubleshooting workflow for signal overlap.

Guide 3: Modifying the Chemical Environment with pH Adjustment

The Principle: The chemical structure of this compound contains both an acidic (carboxylic acid) and a weakly acidic (phenolic hydroxyl) proton. The protonation state of these groups is pH-dependent, and changing the pH can significantly alter the electron density across the molecule, leading to changes in the chemical shifts of the aromatic protons. This [11][12]can be a powerful tool for resolving overlap.

When to Use This: This method is effective when dealing with molecules containing ionizable groups and when solvent and temperature changes have not been sufficient to resolve the overlap.

Experimental Protocol: pH Titration
  • Initial Spectrum: Dissolve your sample in a suitable deuterated solvent mixed with a buffer (e.g., D₂O with a phosphate buffer) and acquire a spectrum at a known pH.

  • pH Adjustment: Add a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) to the NMR tube to incrementally change the pH.

  • Acquire Spectra: Acquire a ¹H NMR spectrum after each pH adjustment.

  • Analysis: Observe the changes in the chemical shifts of the aromatic protons as a function of pH. Significant shifts are expected as the carboxylic acid and hydroxyl groups are deprotonated. This can often separate overlapping signals.

[18]Guide 4: Employing Lanthanide Shift Reagents for Signal Dispersion

The Principle: Lanthanide shift reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the hydroxyl, carboxylic acid, or pyridine nitrogen in your compound. The p[13][14][15]aramagnetic metal induces large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a dramatic separation of previously overlapping signals. Europ[13][14][16]ium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.

Wh[14]en to Use This: Use LSRs when other methods have failed, and you need to resolve complex regions of your spectrum. This technique is particularly powerful for confirming assignments and revealing coupling patterns.

####[13][15] Experimental Protocol: Incremental Addition of a Lanthanide Shift Reagent

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your purified sample in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Prepare LSR Solution: Prepare a dilute solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small, known amount of the LSR solution to your NMR tube.

  • Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding the LSR solution incrementally, acquiring a spectrum after each addition, until the desired signal separation is achieved or until significant peak broadening occurs.

  • Analysis: Plot the chemical shift of each proton signal as a function of the LSR concentration. This will help you track the movement of each signal and confirm assignments.

Advanced Troubleshooting and Structural Confirmation

G A Initial Methods Failed to Resolve Overlap B Use Lanthanide Shift Reagent (LSR) A->B C Are signals resolved without excessive broadening? B->C D Yes: Analyze coupling and integrate C->D Yes E No: Proceed to 2D NMR C->E No F Acquire 2D COSY Spectrum E->F G Acquire 2D NOESY Spectrum E->G H Acquire 2D HSQC/HMBC E->H I Correlate coupled protons F->I J Correlate spatially close protons G->J K Correlate protons to carbons H->K L Combine all data for complete structural assignment I->L J->L K->L

Caption: Advanced workflow for resolving persistent signal overlap.

Guide 5: The Power of 2D NMR for Unambiguous Assignments

The Principle: When 1D methods are insufficient, two-dimensional (2D) NMR experiments provide the most definitive solution. By spreading the spectral information across two frequency axes, even severely overlapping signals in the 1D spectrum can be resolved.

Wh[17][18][19]en to Use This: 2D NMR should be employed when you need to confirm the complete structure of your molecule, trace the connectivity of all protons, or when 1D methods have failed to provide a clear resolution.

Key 2D NMR Experiments:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other (typically through 2-3 bonds). It wi[18]ll show cross-peaks between adjacent aromatic protons, which is invaluable for confirming their assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A NOE[18][20]SY spectrum can show a correlation between the methoxy protons and the aromatic proton at the C4 position if they are spatially proximate, providing a powerful confirmation of their relative positions.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. By ut[17][19]ilizing the much larger chemical shift range of ¹³C, it can easily separate overlapping proton signals.

  • [17]HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is[19] crucial for piecing together the molecular skeleton and confirming the positions of substituents.

By systematically applying these troubleshooting strategies, you can overcome the challenges of ¹H NMR signal overlap for this compound and confidently elucidate its structure.

References

preventing byproduct formation in 6-Hydroxy-5-methoxynicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Hydroxy-5-methoxynicotinic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and preventing the formation of common byproducts. By understanding the underlying reaction mechanisms and critical control parameters, you can significantly improve the yield and purity of your target compound.

Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is a nuanced process. While several synthetic routes exist, a common strategy involves the functionalization of a pre-existing pyridine ring. The desired product contains a hydroxyl group at the 6-position and a methoxy group at the 5-position. The reactivity of the pyridine ring and the nature of the substituents make it susceptible to several side reactions.

The primary challenges in this synthesis are controlling regioselectivity and preventing unwanted side reactions. The electron-donating effects of the methoxy and hydroxyl groups can activate the pyridine ring, but can also lead to undesired secondary reactions if conditions are not carefully controlled.

Key Potential Byproducts:
  • Isomeric Products: Formation of other hydroxy-methoxy nicotinic acid isomers due to incomplete regioselectivity during substitution reactions.

  • Demethylated Byproducts: Cleavage of the methoxy group to yield a dihydroxy nicotinic acid derivative.[1][2]

  • Over-oxidation/Hydroxylation Products: Introduction of additional hydroxyl groups on the pyridine ring.[3]

  • Starting Material Impurities: Incomplete reaction leaving unreacted starting materials.

Below is a diagram illustrating the desired reaction pathway versus a common side reaction, demethylation.

G cluster_main Desired Synthesis Pathway cluster_byproduct Common Byproduct Pathway SM 5-Methoxy Nicotinic Acid Derivative (Starting Material) DP 6-Hydroxy-5-methoxy nicotinic acid (Desired Product) SM->DP Controlled Hydroxylation (e.g., Enzymatic or Selective Chemical) BP 5,6-Dihydroxy nicotinic acid (Demethylated Byproduct) SM->BP Harsh Conditions (e.g., High Temp, Strong Acid/Base) O-Demethylation

Caption: Desired synthesis vs. a common demethylation side reaction.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Significant formation of a more polar byproduct, confirmed by HPLC to be 5,6-Dihydroxynicotinic acid.

  • Question: My reaction is yielding a significant amount of a demethylated byproduct. What causes this and how can I prevent it?

  • Answer: The cleavage of aromatic methyl ethers, or O-demethylation, is a common side reaction, especially under harsh conditions.[1][2] The methoxy group on the electron-rich pyridine ring can be susceptible to nucleophilic or acidic cleavage.

    Root Causes & Solutions:

    • Excessive Heat: High reaction temperatures can provide the activation energy needed for ether cleavage.

      • Solution: Maintain the lowest effective temperature for the main reaction. Implement precise temperature control with a calibrated probe and heating mantle.

    • Strong Acidic or Basic Conditions: Strong Lewis acids (like BBr₃, AlCl₃) or strong bases in combination with nucleophiles (like thiolates) are known to cleave aryl methyl ethers.[1][4] Even prolonged exposure to moderately acidic or basic conditions at elevated temperatures can cause demethylation.

      • Solution: If the reaction requires acidic or basic conditions, use the mildest reagent possible that still facilitates the desired transformation. For example, consider using a weaker base or a buffered system to maintain a specific pH range.

    • Choice of Reagents: Certain reagents used for hydroxylation or other transformations can have unintended reactivity with the methoxy group.

      • Solution: Review your choice of reagents. For hydroxylation, enzymatic methods using nicotinic acid hydroxylase can offer high selectivity and avoid harsh chemical conditions that lead to demethylation.[5][6][7] If a chemical method is necessary, explore reagents known for their mildness.

Issue 2: Low overall yield and recovery of a significant amount of starting material.

  • Question: My reaction is not going to completion, and I'm left with a large amount of unreacted starting material. What are the likely causes?

  • Answer: Incomplete reactions are a frequent issue in multi-step organic synthesis. The problem can usually be traced back to reaction kinetics, catalyst activity, or reagent stoichiometry.

    Root Causes & Solutions:

    • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to proceed to completion.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until no further consumption of the starting material is observed. If the reaction has stalled, a modest increase in temperature may be necessary, but be mindful of potential byproduct formation (see Issue 1).

    • Catalyst Deactivation: If your synthesis involves a catalyst (e.g., a transition metal catalyst for C-H functionalization), it may have become deactivated.

      • Solution: Ensure the catalyst is fresh and handled under the recommended atmosphere (e.g., inert gas for air-sensitive catalysts). Impurities in the starting material or solvent can sometimes poison a catalyst. Purifying the starting materials and using high-purity, dry solvents can prevent this.

    • Improper Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

      • Solution: Carefully calculate and measure all reagents. For reactions sensitive to stoichiometry, it is crucial to accurately determine the concentration of any reagents used in solution.

Issue 3: Formation of an isomeric byproduct.

  • Question: I am observing an isomer of my desired product. How can I improve the regioselectivity of my reaction?

  • Answer: Achieving high regioselectivity on a substituted pyridine ring is a significant synthetic challenge. The directing effects of the existing substituents (methoxy group and the carboxylic acid) will influence the position of the incoming hydroxyl group.

    Root Causes & Solutions:

    • Steric Hindrance: The existing methoxy group may sterically hinder the approach of the reagent to the desired 6-position, allowing for reaction at another, less hindered site.

    • Electronic Effects: The electronic nature of the pyridine ring and its substituents dictates the most favorable position for electrophilic or nucleophilic attack.

      • Solution: The most effective way to control regioselectivity is often through the choice of synthetic strategy.

        • Use of Directing Groups: Employ a directing group that can be later removed to guide the hydroxylation to the correct position.

        • Enzymatic Synthesis: Biocatalytic methods are renowned for their exceptional regio- and stereoselectivity.[7] Using a specific hydroxylase enzyme can introduce the hydroxyl group at the 6-position with very high fidelity, minimizing or eliminating isomeric byproducts.[5][6]

Optimized Protocol: Enzymatic Hydroxylation for High Purity

To circumvent many of the issues related to byproducts, particularly demethylation and isomeric impurities, an enzymatic approach is highly recommended. This protocol provides a general framework.

Objective: To synthesize this compound from a suitable 5-methoxynicotinic acid precursor via regioselective enzymatic hydroxylation.

Materials:

  • 5-methoxynicotinic acid precursor

  • Nicotinic acid hydroxylase (or a whole-cell system expressing the enzyme)

  • Phosphate buffer (pH ~7.0)

  • Required cofactors (e.g., NADPH, FAD - enzyme dependent)

  • Deionized water

Protocol:

  • Biocatalyst Preparation: Prepare the whole-cell biocatalyst or isolated enzyme solution as per the supplier's or literature protocol.

  • Reaction Setup: In a temperature-controlled bioreactor or flask, dissolve the 5-methoxynicotinic acid precursor in the phosphate buffer.

  • Initiate Reaction: Add the enzyme preparation and any necessary cofactors to the substrate solution.

  • Reaction Conditions: Maintain the reaction at a constant, optimal temperature (typically 25-37°C) and pH. Gentle agitation is required to ensure homogeneity.

  • Monitoring: Periodically withdraw small aliquots and analyze by HPLC to monitor the consumption of starting material and the formation of the product.

  • Workup and Purification: Once the reaction is complete, terminate it by removing the biocatalyst (e.g., centrifugation for whole cells). Adjust the pH of the supernatant to precipitate the product (the isoelectric point of the acid). Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

Caption: Workflow for enzymatic synthesis of the target compound.

Frequently Asked Questions (FAQs)

  • Q1: Can I use chemical hydroxylation instead of an enzymatic method?

    • A: Yes, chemical methods exist, but they often require harsher conditions and may suffer from lower regioselectivity, leading to a mixture of isomers and other byproducts. If you must use a chemical method, thorough optimization of temperature, reaction time, and reagent choice is critical.

  • Q2: My final product has a yellowish tint. What could be the cause?

    • A: A yellow color can indicate the presence of trace impurities, possibly from over-oxidation or side reactions. Recrystallization from a suitable solvent system (e.g., aqueous ethanol or acetic acid) can often remove these colored impurities.

  • Q3: How can I best store this compound?

    • A: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent slow oxidation over time.

References

Technical Support Center: Enhancing the Stability of 6-Hydroxy-5-methoxynicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-5-methoxynicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. This guide synthesizes established principles of small molecule stability with practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and a carboxylic acid on a pyridine ring, presents a unique set of stability challenges. The presence of these functional groups makes the molecule susceptible to degradation via several pathways, including oxidation, pH-mediated hydrolysis, and photodegradation. This guide will provide you with the necessary knowledge and tools to mitigate these degradation pathways and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to oxygen, light, and high pH.

Q2: What is the optimal pH range for storing solutions of this compound?

Phenolic compounds are generally more stable in acidic conditions (pH < 7).[1] It is recommended to maintain the pH of your solution in the acidic range, ideally between pH 3 and 5, to minimize degradation. In alkaline conditions, the phenolic hydroxyl group is deprotonated, making it more susceptible to oxidation.

Q3: How should I store my stock solutions to ensure long-term stability?

For long-term storage, it is recommended to store solutions of this compound at low temperatures (-20°C or -80°C), protected from light in amber vials, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: Can I autoclave solutions of this compound?

No, autoclaving is not recommended. The high temperatures can lead to thermal degradation. Studies on the thermal degradation of nicotinic acid, a related compound, have shown that it is susceptible to degradation at elevated temperatures.[2][3]

Q5: What are the best solvents for dissolving this compound?

Troubleshooting Guide

This section provides a more in-depth approach to common stability issues you may encounter.

Issue 1: Rapid Degradation Observed by HPLC Analysis

Symptoms:

  • Appearance of new peaks in your HPLC chromatogram over a short period.

  • A decrease in the peak area of the parent compound.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High pH of the solution The phenolic hydroxyl group is more susceptible to oxidation at higher pH.Buffer your solution to an acidic pH, ideally between 3 and 5. Use a non-reactive buffer system such as citrate or acetate.
Presence of dissolved oxygen Oxygen can directly oxidize the phenolic moiety, leading to degradation.Degas your solvents and solutions by sparging with an inert gas like nitrogen or argon before and during use.
Exposure to light UV and visible light can induce photodegradation. Nicotinic acid and its derivatives are known to be sensitive to UV light.[4]Prepare and store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible.
Contamination with metal ions Transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidative degradation.Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer to sequester any trace metal ions.
High storage temperature Elevated temperatures can accelerate both hydrolytic and oxidative degradation.Store stock solutions and working solutions at appropriate low temperatures (4°C for short-term, -20°C or -80°C for long-term).
Issue 2: Poor Reproducibility in Biological Assays

Symptoms:

  • Inconsistent results between experiments conducted on different days.

  • Loss of biological activity of the compound over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation in cell culture media The pH of standard cell culture media (typically 7.2-7.4) can promote the degradation of this compound.Prepare fresh solutions of the compound immediately before each experiment. If the compound must be pre-incubated in media, consider the stability window and minimize the incubation time.
Interaction with media components Components in the media, such as metal ions or reactive oxygen species generated by cellular metabolism, can contribute to degradation.Evaluate the stability of the compound in your specific cell culture media over the time course of your experiment. Consider using a more stable, pro-drug form of the compound if available.
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.Use low-adhesion plasticware or silanized glassware. Include a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffers to reduce non-specific binding.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (high purity)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the required amount of this compound in a clean, dry amber vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.

  • Quickly cap the vial tightly.

  • Seal the cap with parafilm for extra security.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][5]

Objective: To identify the degradation products of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C in a dry oven for 48 hours (for solid state).

  • Photodegradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

Procedure (General):

  • Prepare a solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.

  • Aliquot the solution into separate vials for each stress condition.

  • Expose the samples to the respective stress conditions for the specified time.

  • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC-UV or LC-MS method to identify and quantify the parent compound and any degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathway

G cluster_0 Stress Conditions cluster_1 Degradation Mechanisms High_pH High pH Oxidation Oxidation High_pH->Oxidation Hydrolysis Hydrolysis High_pH->Hydrolysis Oxygen Oxygen / ROS Oxygen->Oxidation Light_UV Light (UV) Photodegradation Photodegradation Light_UV->Photodegradation Heat Heat Decarboxylation Decarboxylation Heat->Decarboxylation Quinone_like_products Quinone-like Products Oxidation->Quinone_like_products Ring_opened_products Ring-opened Products Hydrolysis->Ring_opened_products Various_photoproducts Various Photoproducts Photodegradation->Various_photoproducts Decarboxylated_product 5-Methoxypyridin-2-ol Decarboxylation->Decarboxylated_product Parent This compound Parent->Oxidation Parent->Hydrolysis Parent->Photodegradation Parent->Decarboxylation

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G Start Start: Prepare Solution Stress Expose to Stress Conditions (pH, Light, Temp, O₂) Start->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC / LC-MS Sample->Analyze Data Quantify Parent & Degradants Analyze->Data Evaluate Evaluate Stability Profile Data->Evaluate

Caption: Workflow for a typical stability study.

References

method refinement for quantifying 6-Hydroxy-5-methoxynicotinic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quantification of 6-Hydroxy-5-methoxynicotinic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of this compound in biological matrices. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development for this specific metabolite. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and refine your methods effectively. We will explore common challenges from sample preparation to data analysis, ensuring your assay is robust, reproducible, and trustworthy.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying this compound in plasma or urine?

For high sensitivity and selectivity, which are crucial for bioanalysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2] This technique allows for the precise measurement of the analyte even at low concentrations and can distinguish it from structurally similar, interfering compounds within a complex biological matrix.

Q2: Which ionization mode, ESI positive or negative, is recommended for this analyte?

Given the presence of a carboxylic acid group, this compound is expected to ionize efficiently in electrospray ionization (ESI) negative mode, forming the [M-H]⁻ ion. While positive mode ([M+H]⁺) might be feasible, negative mode is often preferred for acidic compounds as it typically provides a stronger signal and less fragmentation in the source. However, it is always best practice to perform an initial infusion of the analyte in both modes to empirically determine which provides the optimal response.

Q3: What type of internal standard (IS) should I use?

The ideal choice is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N). A SIL-IS co-elutes chromatographically and experiences similar ionization effects as the analyte, providing the most accurate correction for variations in sample preparation and matrix effects. If a SIL-IS is unavailable, a close structural analog that is not present in the biological sample can be used, but this requires more rigorous validation to ensure it adequately mimics the analyte's behavior.

Q4: How critical is sample stability, and what are the proper storage conditions?

Analyte stability is paramount for accurate quantification.[3][4] While specific stability data for this compound is not widely published, general principles for small molecules in biological matrices apply. Samples should be processed as quickly as possible after collection. For short-term storage (up to 24 hours), refrigeration at 4°C is typically acceptable. For long-term storage, freezing at -20°C or, ideally, -80°C is required to prevent degradation.[5][6][7] It is essential to conduct your own freeze-thaw and long-term stability studies using quality control (QC) samples to validate your specific storage conditions.[6]

Troubleshooting Guide: From Sample to Signal

This section addresses specific experimental hurdles in a question-and-answer format.

Section 1: Sample Preparation

Q: I'm observing low and inconsistent recovery of the analyte after protein precipitation. What's going wrong?

A: Low recovery during protein precipitation (PPT) is a common issue. The choice of solvent and experimental conditions are key.

  • Causality: PPT works by denaturing proteins, causing them to aggregate and fall out of solution, releasing matrix-bound analytes. The efficiency of this process depends on the solvent's ability to disrupt the hydration shell of the proteins. Acetonitrile (ACN) and methanol (MeOH) are common choices. ACN often yields cleaner extracts because it precipitates proteins more effectively, while MeOH is less harsh but may leave more proteins in solution.

  • Troubleshooting Steps:

    • Optimize Solvent-to-Sample Ratio: A standard starting point is a 3:1 ratio of cold ACN to plasma. If recovery is low, try increasing this to 4:1. This ensures a sufficient excess of organic solvent to drive protein denaturation to completion.

    • Evaluate Solvent Choice: Compare the recovery using ice-cold ACN versus ice-cold MeOH. The polarity of your analyte may favor one over the other for keeping it soluble in the supernatant.

    • Ensure Thorough Vortexing & Centrifugation: After adding the solvent, vortex vigorously for at least 30 seconds to ensure complete mixing and protein denaturation. Subsequently, centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to form a compact protein pellet. Inadequate centrifugation can lead to carryover of proteins that interfere downstream.

    • Check for Analyte Adsorption: Due to its polar nature, the analyte might adsorb to the surface of plasticware. Using low-adsorption microcentrifuge tubes can mitigate this issue.

G cluster_prep Sample Preparation s0 1. Aliquot Biological Sample (e.g., 100 µL Plasma) s1 2. Add Internal Standard (IS) s0->s1 s2 3. Add Precipitation Solvent (e.g., 300 µL cold ACN) s1->s2 s3 4. Vortex Vigorously (30-60 seconds) s2->s3 s4 5. Centrifuge at High Speed (>10,000 x g, 4°C, 10 min) s3->s4 s5 6. Collect Supernatant s4->s5 s6 7. Evaporate & Reconstitute (Optional, for concentration) s5->s6 s7 8. Inject into LC-MS/MS s6->s7

Caption: A typical protein precipitation workflow for biological samples.

Q: I suspect significant matrix effects are suppressing my analyte's signal. How can I confirm and mitigate this?

A: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS. They occur when co-eluting endogenous components from the sample interfere with the ionization of the analyte in the MS source.

  • Confirmation:

    • Post-Column Infusion: This is the definitive test. Infuse a constant flow of your analyte solution into the LC eluent after the analytical column. Then, inject a blank, extracted matrix sample. A dip in the analyte's signal at its expected retention time confirms the presence of ion suppression.

  • Mitigation Strategies:

    • Improve Sample Cleanup: PPT is a relatively crude method. Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components, especially phospholipids.

    • Optimize Chromatography: Adjust your LC gradient to better separate the analyte from the interfering matrix components. Often, a slower, shallower gradient around the elution time of your analyte can resolve the issue.

    • Use a Stable Isotope-Labeled IS: As mentioned in the FAQ, a SIL-IS is the most effective way to compensate for matrix effects, as it will be suppressed to the same extent as the analyte.

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes work if the analyte concentration is high enough. Diluting the sample reduces the concentration of matrix components, thereby lessening the suppression effect.

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery for many analytes.Non-selective, high matrix effects, potential for analyte loss via co-precipitation.Initial method screening, high-throughput analysis.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be selective based on solvent choice and pH.More labor-intensive, uses larger solvent volumes, potential for emulsion formation.Removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective, allows for sample concentration.Most expensive, requires method development to optimize sorbent and solvents.Low-level quantification, removing complex interferences.
Section 2: Chromatography & Mass Spectrometry

Q: My chromatographic peak shape is poor (e.g., fronting, tailing, or broad). What are the likely causes?

A: Poor peak shape compromises resolution and integration accuracy. The causes can stem from the sample, mobile phase, or the column itself.

  • Causality & Solutions:

    • Injection Solvent Mismatch: If your sample is reconstituted in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, the analyte band will broaden before it reaches the column. Solution: Reconstitute your final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.

    • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to fronting peaks. Solution: Dilute the sample or inject a smaller volume.

    • Secondary Interactions: The hydroxyl and carboxylic acid groups on your analyte can have unwanted interactions with active sites (e.g., residual silanols) on the silica-based column, causing peak tailing. Solution: Ensure your mobile phase is adequately buffered. Adding a small amount of a weak acid like formic acid (0.1%) is standard for reverse-phase chromatography of acidic compounds to keep them in a single protonation state.[2][8]

    • Column Degradation: A void at the head of the column or contamination can cause peak splitting or broadening. Solution: Try flushing the column or, if that fails, replace it. Using a guard column is highly recommended to extend the life of your analytical column.

G cluster_ms Mass Spectrometer cluster_lc Chromatography cluster_sample Sample Prep start Problem: Low Signal Intensity ms_check Is MS tuning/calibration okay? start->ms_check ms_yes Yes ms_check->ms_yes Yes ms_no No ms_check->ms_no No lc_check Is peak shape & retention time consistent? ms_yes->lc_check ms_fix Recalibrate and tune MS parameters. ms_no->ms_fix lc_yes Yes lc_check->lc_yes Yes lc_no No lc_check->lc_no No sample_check Is recovery acceptable and matrix effect low? lc_yes->sample_check lc_fix Troubleshoot LC: - Check for leaks - Mobile phase prep - Column integrity lc_no->lc_fix sample_yes Yes sample_check->sample_yes Yes sample_no No sample_check->sample_no No end end sample_yes->end Consider derivatization or a different instrument. sample_fix Optimize sample prep: - Test SPE/LLE - Check for analyte stability - Use SIL-IS sample_no->sample_fix

Caption: A decision tree for diagnosing low signal intensity issues.

Q: I'm not sure what MS/MS transitions to use for Multiple Reaction Monitoring (MRM). Can you provide a starting point?

A: Absolutely. MRM parameters must be optimized by direct infusion of the analyte into the mass spectrometer. However, based on the structure of this compound (Molecular Weight: 169.13 g/mol ), we can predict logical transitions.

  • Predicted MRM Transitions (Negative Ion Mode):

    • Precursor Ion (Q1): The [M-H]⁻ ion would be m/z 168.1.

    • Potential Product Ions (Q3): Collision-induced dissociation (CID) would likely cause fragmentation of the parent ion. Common losses for a carboxylic acid are CO₂ (a loss of 44 Da) or the entire carboxyl group (COOH, a loss of 45 Da). A loss of a methyl group (CH₃, 15 Da) from the methoxy functional group is also highly probable.

      • Transition 1: 168.1 → 124.1 (Loss of CO₂)

      • Transition 2: 168.1 → 153.1 (Loss of CH₃)

  • Actionable Protocol:

    • Prepare a ~1 µg/mL solution of your analytical standard in a suitable solvent (e.g., 50:50 ACN:Water).

    • Infuse this solution directly into the mass spectrometer.

    • In Q1 scan mode, confirm the presence of the m/z 168.1 precursor ion.

    • Switch to product ion scan mode, selecting m/z 168.1 as the precursor.

    • Vary the collision energy (CE) to identify the most intense and stable fragment ions.

    • Select the two most abundant/stable product ions to use as your primary (quantifier) and secondary (qualifier) MRM transitions.

ParameterRecommended Starting ConditionRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm)Standard for retaining and separating small polar molecules.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ESI+ or acts as a buffer in ESI-.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic eluent.
Gradient 5% B to 95% B over 5-7 minutesA generic gradient to start with; must be optimized for separation.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Ionization Mode ESI NegativePreferred for the acidic carboxyl group.
Precursor Ion (Q1) m/z 168.1[M-H]⁻
Product Ion (Q3) m/z 124.1 (Quantifier), m/z 153.1 (Qualifier)Predicted fragments; must be confirmed experimentally.
Collision Energy Optimize experimentally (start around 15-25 V)Analyte-dependent parameter for optimal fragmentation.

References

Technical Support Center: Navigating Solubility Challenges of 6-Hydroxy-5-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the comprehensive technical guide for overcoming solubility issues with 6-Hydroxy-5-methoxynicotinic acid. This document is tailored for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving desired concentrations in solution. By understanding the chemical principles governing its solubility, you can effectively troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the solubilization of this compound and provides direct, actionable solutions.

Q1: Why is this compound poorly soluble in water at neutral pH?

A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. Like its parent compound, nicotinic acid, it possesses both a carboxylic acid group and a basic pyridine ring. This makes its solubility highly dependent on the pH of the solution.[1] At neutral pH, the molecule can exist in a zwitterionic form, where the carboxylic acid is deprotonated (negatively charged) and the pyridine nitrogen is protonated (positively charged). This can lead to strong intermolecular electrostatic interactions, forming a stable crystal lattice that is difficult to disrupt with water molecules, thus resulting in low solubility.

Q2: I'm observing precipitation when I add my this compound stock (dissolved in an organic solvent) to my aqueous buffer. What should I do?

A2: This is a classic case of a compound "crashing out" of solution when the solvent environment changes polarity. To mitigate this, consider the following:

  • pH Adjustment of the Aqueous Phase: The most effective initial step is to adjust the pH of your aqueous buffer. Since this compound is a carboxylic acid, increasing the pH of the buffer (making it more basic) will deprotonate the carboxylic acid group, forming a more soluble salt.[2] Aromatic carboxylic acids can be purified by converting them to their sodium salts, which are more soluble in water.[2]

  • Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound and prevent localized high concentrations that can initiate precipitation.

  • Use of Co-solvents: If your experimental design permits, including a small percentage of a water-miscible organic solvent (the same one used for your stock solution) in your final aqueous buffer can help to maintain solubility.

Q3: What are the best organic solvents for dissolving this compound?

A3: Polar aprotic solvents are generally excellent choices for dissolving this compound and related compounds.

  • Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF): These solvents are highly effective at solvating polar molecules. For nicotinic acid, the solubility order was found to be highest in DMSO.[3][4]

  • Ethanol and Methanol: These polar protic solvents can also be used, although they may be less effective than DMSO or DMF.[1][5]

It is crucial to note that the presence of even small amounts of water can sometimes enhance the solubility of carboxylic acids in certain organic solvents.[6][7]

Q4: Can I use heat to improve the solubility of this compound?

A4: Gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is essential to be cautious with this approach. First, determine the thermal stability of this compound to ensure that heating does not cause degradation. Second, be aware that a solution prepared at a higher temperature may become supersaturated upon cooling to room or experimental temperature, leading to precipitation over time. Therefore, if you use heat to dissolve the compound, it is good practice to let it cool to the final working temperature and observe for any precipitation before use.

Q5: Are there any other techniques to enhance the aqueous solubility for formulation purposes?

A5: For applications in drug development and formulation, where long-term stability in an aqueous medium is often required, several advanced techniques can be employed:

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.[8][10][11][12]

  • Salt Formation: As mentioned earlier, converting the carboxylic acid to a salt by reacting it with a suitable base can dramatically increase its aqueous solubility. This is a common strategy in pharmaceutical formulation.

Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for key solubilization techniques.

Protocol 1: Solubilization by pH Adjustment

This protocol is the first-line approach for preparing aqueous solutions of this compound.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • High-purity water (e.g., Milli-Q or equivalent)

  • Target buffer for your experiment

  • Calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a Slurry: Weigh the desired amount of this compound and add it to a suitable volume of high-purity water to form a slurry.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the carboxylic acid is converted to its sodium salt.

  • Monitor pH: Continue to add NaOH until all the solid has dissolved. Monitor the pH of the solution.

  • pH Adjustment (Optional): If a specific pH is required for your experiment, you can carefully back-titrate the solution with 1 M HCl. Add the acid slowly while monitoring the pH to avoid overshooting and causing the compound to precipitate.

  • Final Dilution: Once the desired pH and concentration are achieved, you can dilute this stock solution into your final experimental buffer.

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

This protocol is suitable for experiments where a small volume of a concentrated stock solution is added to a larger volume of aqueous buffer.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Vortex mixer

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolve: Vortex the solution until all the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but ensure the compound is stable at the temperature used.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent moisture absorption by the DMSO.

Data Presentation & Visualization

Table 1: Solubility of Nicotinic Acid Derivatives in Various Solvents
SolventTypePolarityExpected Solubility of this compound
Water (neutral pH)Polar ProticHighLow
Water (basic pH)Polar ProticHighHigh (as salt)
Dimethyl sulfoxide (DMSO)Polar AproticHighHigh
EthanolPolar ProticMedium-HighModerate
MethanolPolar ProticHighModerate
AcetonePolar AproticMediumLow to Moderate
Diethyl EtherNonpolarLowVery Low

This table provides a qualitative summary based on the chemical properties of nicotinic acid and its derivatives.[3][4][5]

Diagram 1: pH-Dependent Ionization and Solubility

G low_ph Low pH (Acidic) Protonated Form (Soluble) neutral_ph Neutral pH Zwitterionic Form (Poorly Soluble) low_ph->neutral_ph Increase pH high_ph High pH (Basic) Deprotonated Form (Soluble Salt) neutral_ph->high_ph Increase pH

Caption: The effect of pH on the ionization state and solubility of this compound.

Diagram 2: Troubleshooting Workflow for Solubility Issues

G start Solubility Issue Identified ph_adjust Attempt pH Adjustment start->ph_adjust check_ph Is pH adjustment compatible with the experiment? ph_adjust->check_ph organic_stock Use Organic Stock Solution (e.g., DMSO) check_ph->organic_stock No success Problem Solved check_ph->success Yes check_solvent Is the organic solvent compatible and at a low enough final concentration? organic_stock->check_solvent cyclodextrin Consider Formulation with Cyclodextrins check_solvent->cyclodextrin No check_solvent->success Yes cyclodextrin->success Yes fail Re-evaluate Experimental Design or Compound Choice cyclodextrin->fail No

Caption: A logical workflow for systematically addressing solubility challenges.

References

Validation & Comparative

A Strategic Guide to Validating the Biological Activity of 6-Hydroxy-5-methoxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Nicotinic Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. 6-Hydroxy-5-methoxynicotinic acid, a structurally distinct derivative of the well-known nicotinic acid (Vitamin B3), presents an intriguing candidate for investigation. While the parent molecule and its various analogs have established roles in medicine, the specific biological activities of this compound remain largely uncharacterized. This guide provides a comprehensive framework for the systematic validation of its potential anti-inflammatory and antimicrobial properties. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols and a discussion of the underlying scientific principles. Our approach emphasizes a self-validating system of experimentation, ensuring the generation of robust and reliable data.

The Scientific Rationale: Why Investigate this compound?

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory and antimicrobial activities[1][2]. The introduction of hydroxyl and methoxy substituents to this core can significantly alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the methoxy group can modulate lipophilicity and metabolic stability. These modifications suggest that this compound could possess unique biological activities worthy of exploration.

This guide will focus on two primary areas of investigation:

  • Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes[3]. We will explore the potential of this compound as a COX inhibitor.

  • Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Nicotinic acid derivatives have shown promise in this area[4][5]. We will outline a strategy to assess the efficacy of this compound against clinically relevant bacterial strains.

Comparative Landscape: Benchmarking Against Established Compounds

To contextualize the potential of this compound, it is essential to compare it against both standard-of-care drugs and structurally related analogs.

Anti-Inflammatory Activity: A Comparison with NSAIDs and Nicotinic Acid Analogs

Our primary hypothesis is that this compound may exhibit anti-inflammatory effects through the inhibition of COX-2. We will compare its hypothetical efficacy with a non-selective NSAID, Ibuprofen , and other reported nicotinic acid derivatives.

CompoundTargetIn Vitro Efficacy (IC50)Key Structural Features
This compound Hypothesized: COX-2To be determinedHydroxyl and methoxy substituted nicotinic acid
Ibuprofen COX-1 and COX-2COX-1: ~13 µM, COX-2: ~15 µMPropionic acid derivative
Isonicotinate Derivative 5 Reactive Oxygen Species (ROS) / COX-21.42 ± 0.1 µg/mL (ROS inhibition)Isonicotinate of meta-aminophenol[6]
2-substituted phenyl nicotinic acid 2a COX-2 (in vivo)64.5 ± 4.9% edema inhibitionPhenyl group at position 2[7]
Antimicrobial Activity: A Comparison with a Broad-Spectrum Antibiotic and Nicotinic Acid Analogs

We will evaluate the potential of this compound to inhibit the growth of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, comparing it to the broad-spectrum antibiotic Ciprofloxacin and other nicotinic acid derivatives.

CompoundTarget OrganismIn Vitro Efficacy (MIC, µg/mL)Key Structural Features
This compound S. aureus, E. coliTo be determinedHydroxyl and methoxy substituted nicotinic acid
Ciprofloxacin S. aureus, E. coliS. aureus: 0.12-2, E. coli: 0.015-1Fluoroquinolone
Acylhydrazone of Nicotinic Acid 13 S. epidermidis1.95Nicotinic acid with 5-nitrofuran substituent[3]
Acylhydrazone of Nicotinic Acid 13 S. aureus (MRSA)7.81Nicotinic acid with 5-nitrofuran substituent[3]

Experimental Validation: Protocols and Methodologies

The following section provides detailed, step-by-step protocols for the in vitro validation of this compound's biological activity.

Workflow for Biological Activity Validation

G cluster_0 Compound Preparation cluster_1 Anti-inflammatory Assays cluster_2 Antimicrobial Assays cluster_3 Data Analysis & Interpretation prep Synthesize and purify This compound qc Characterize and assess purity (NMR, MS, HPLC) prep->qc cox COX-2 Inhibition Assay qc->cox mic Minimum Inhibitory Concentration (MIC) (Broth Microdilution) qc->mic analysis Calculate IC50 and MIC values cox->analysis no Nitric Oxide Production Assay (LPS-stimulated macrophages) no->analysis mic->analysis sar Structure-Activity Relationship (SAR) Analysis analysis->sar conclusion Draw conclusions on biological activity sar->conclusion

Caption: Overall workflow for the validation of this compound's biological activity.

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Principle: This assay measures the activity of recombinant human COX-2 by detecting the production of prostaglandin G2 (PGG2) via a fluorometric probe. A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of COX-2.

Materials:

  • Recombinant Human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (fluorometric)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • This compound (test compound)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Plate Setup:

    • Blank: 100 µL COX Assay Buffer.

    • Positive Control: 80 µL COX Assay Buffer, 10 µL COX Probe, 10 µL COX-2 enzyme.

    • Test Compound Wells: 70 µL COX Assay Buffer, 10 µL COX Probe, 10 µL COX-2 enzyme, 10 µL of each dilution of this compound.

    • Standard Inhibitor Wells: 70 µL COX Assay Buffer, 10 µL COX Probe, 10 µL COX-2 enzyme, 10 µL of each dilution of Celecoxib.

  • Incubation: Incubate the plate at 25°C for 15 minutes, protected from light.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the blank.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 2: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The accumulation of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • This compound (test compound)

  • Dexamethasone (positive control)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Component B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample.

    • Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is inoculated into a series of wells containing two-fold dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, and the MIC is the lowest concentration at which no growth is observed.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Ciprofloxacin (positive control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the bacteria overnight on Mueller-Hinton Agar.

    • Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution:

    • Prepare a stock solution of this compound and ciprofloxacin in a suitable solvent.

    • In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Signaling Pathways

Understanding the potential mechanisms of action is crucial for further drug development.

Potential Anti-inflammatory Mechanism

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Inflammatory Response cluster_4 Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 Enzyme NFkB->COX2 Upregulation NO Nitric Oxide (from iNOS) NFkB->NO Upregulation of iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation NO->Inflammation Inhibitor This compound Inhibitor->NFkB Inhibitor->COX2 G cluster_0 Bacterial Cell cluster_1 Inhibition DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase TopoisomeraseIV Topoisomerase IV DNA->TopoisomeraseIV Replication DNA Replication DNAGyrase->Replication TopoisomeraseIV->Replication Cell Division Cell Division Replication->Cell Division Inhibitor This compound Inhibitor->DNAGyrase Inhibitor->TopoisomeraseIV

References

A Comparative Efficacy Analysis of 6-Hydroxy-5-methoxynicotinic Acid and Structurally Related Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery, the nuanced effects of structural modifications to a core chemical scaffold are of paramount importance. This guide provides a comparative analysis of the therapeutic potential of 6-Hydroxy-5-methoxynicotinic acid and its structural analogs. While direct experimental data on this compound is limited in publicly accessible literature, by examining the efficacy of its close relatives—nicotinic acid (niacin), 6-hydroxynicotinic acid, and 6-hydroxy-5-nitronicotinic acid—we can infer its potential biological activities and underscore the significance of substituent groups on the pyridine ring. This guide will delve into the known anti-inflammatory, antioxidant, and vasorelaxant properties of these compounds, supported by available experimental data, to provide a framework for future research and development.

Introduction to Nicotinic Acid Derivatives and Their Therapeutic Potential

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its role in managing dyslipidemia[1]. Its derivatives have garnered significant interest as they often exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and vasorelaxant effects. The pyridinecarboxylic acid core serves as a versatile scaffold, where the addition or modification of functional groups can dramatically alter the compound's biological profile[2]. This guide focuses on understanding how substitutions at the 5- and 6-positions of the nicotinic acid ring influence efficacy.

Comparative Efficacy Analysis

This section will compare the known biological activities of our target compound, this compound, with its selected structural analogs. Due to the current absence of specific efficacy data for this compound, this analysis will be based on the established profiles of the comparator compounds to highlight structure-activity relationships.

Comparator Compounds:
  • Nicotinic Acid (Niacin): The parent compound.

  • 6-Hydroxynicotinic Acid: An analog lacking the 5-methoxy group.

  • 6-Hydroxy-5-nitronicotinic Acid: An analog with a nitro group at the 5-position.

  • 2-(1-adamantylthio)nicotinic acid: An analog with a bulky substituent at the 2-position, included to illustrate the impact of more complex modifications.

Table 1: Summary of Comparative Efficacy Data
CompoundBiological ActivityEfficacy MetricValueReference
Nicotinic Acid Anti-inflammatoryCytokine InhibitionDose-dependent reduction of IL-1β, IL-6, and TNFα[3][4]
Lipid-modifyingLDL/Triglyceride Reduction10-25% / 20-50% reduction at high doses[5]
6-Hydroxynicotinic Acid MetaboliteNot ApplicablePrimarily a metabolite in bacterial nicotinic acid degradation[6]
6-Hydroxy-5-nitronicotinic Acid Broad-spectrum (potential)Not QuantifiedDescribed as a lead compound with potential anti-tumor, anti-inflammatory, and antimicrobial activities[2]
2-(1-adamantylthio)nicotinic acid VasorelaxantED₅₀21.3 nM[7]
AntioxidantDPPH Radical Scavenging33.20%[7]

In-Depth Analysis of Biological Activities

Anti-inflammatory Activity

The introduction of a hydroxyl group at the 6-position, as in 6-hydroxynicotinic acid , and further substitution at the 5-position with a methoxy or nitro group, as in This compound and 6-hydroxy-5-nitronicotinic acid , respectively, is likely to modulate this anti-inflammatory profile. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitro group would alter the electronic distribution within the pyridine ring, potentially influencing interactions with biological targets. Further experimental investigation is required to quantify these effects.

Antioxidant Activity

The antioxidant potential of nicotinic acid derivatives is another area of significant interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. For instance, 2-(1-adamantylthio)nicotinic acid has been shown to exhibit a 33.20% DPPH radical scavenging activity[7]. This suggests that the nicotinic acid scaffold can be functionalized to impart antioxidant properties.

The presence of a hydroxyl group in This compound and its analogs suggests a potential for direct radical scavenging. Phenolic hydroxyl groups are known to be effective hydrogen donors, a key mechanism for neutralizing free radicals. The additional methoxy group in the target compound could further enhance this activity through resonance stabilization of the resulting radical.

Vasorelaxant Activity

The vasorelaxant properties of nicotinic acid are well-documented and are responsible for the common side effect of flushing[1]. This effect is mediated, in part, by the release of endothelium-derived relaxing factors such as nitric oxide (NO). The study of 2-(1-adamantylthio)nicotinic acid provides a compelling example of how structural modifications can lead to potent vasorelaxant effects, with an observed ED₅₀ of 21.3 nM in rat thoracic aorta[7]. This activity was found to be endothelium-dependent, highlighting the role of the vascular endothelium in mediating the compound's effects.

It is plausible that This compound could also exhibit vasorelaxant properties. The hydroxypyridine core is a common feature in compounds with effects on vascular tone. The specific substitution pattern would influence its interaction with receptors and enzymes involved in vasodilation.

Experimental Protocols

To facilitate further research into the efficacy of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production

This protocol describes the assessment of a compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow Diagram:

cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment and Stimulation cluster_2 Incubation and Supernatant Collection cluster_3 Cytokine Quantification A RAW 264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect cell culture supernatant E->F G ELISA for TNF-α, IL-6, IL-1β F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for in vitro anti-inflammatory assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Workflow Diagram:

cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement and Analysis A Prepare DPPH solution in methanol C Mix DPPH solution with test compound A->C B Prepare test compound solutions B->C D Incubate in the dark (30 min) C->D E Measure absorbance at 517 nm D->E F Calculate % scavenging activity E->F

Caption: Workflow for DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

While the direct biological efficacy of this compound remains to be experimentally determined, a comparative analysis with its structural analogs provides a strong rationale for its potential as a pharmacologically active agent. The presence of the hydroxypyridine carboxylic acid core, common to all the discussed compounds, suggests a likelihood of anti-inflammatory, antioxidant, and vasorelaxant properties. The specific substitutions at the 5- and 6-positions are critical determinants of the potency and selectivity of these activities.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A thorough structure-activity relationship study, including the systematic variation of substituents on the nicotinic acid ring, will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nicotinic Acid Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on 6-Hydroxy-5-methoxynicotinic acid

As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. In preparing this guide, a comprehensive literature search was conducted to find established analytical methods specifically for this compound. Our search did not yield specific, validated methods for this particular analyte. This is not uncommon for novel metabolites or compounds in early-stage research.

However, the principles of analytical method development and validation are universal. To provide a scientifically grounded and practical guide, we will use its close structural analog, 6-Hydroxynicotinic acid (6-HNA) , as our primary exemplar. Methods developed for 6-HNA and other nicotinic acid derivatives provide a robust and directly applicable framework for establishing and cross-validating an assay for this compound. This guide is therefore designed to empower you, the researcher, to apply these principles to your specific compound of interest.

Introduction: The Imperative of Method Validation in Bioanalysis

The quantitative determination of drug metabolites in biological matrices is a cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[1] The reliability of these concentration measurements is paramount, as they form the basis for critical decisions in drug development.[2] Consequently, the bioanalytical methods used must be meticulously characterized and validated to demonstrate their suitability for the intended purpose.[1]

Cross-validation becomes critical when data is generated from different analytical methods or across different laboratories. It serves as a bridge, demonstrating that the data are comparable and reliable regardless of the method or site of analysis.[3] This guide will compare two principal analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and outline the framework for their cross-validation, in line with global regulatory standards such as the ICH M10 guideline.[2][4]

Overview of Primary Analytical Methodologies

The choice of an analytical method is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. For nicotinic acid and its derivatives, chromatographic methods are the industry standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust, widely accessible technique. It separates the analyte from other matrix components on a chromatographic column, and quantification is based on the analyte's absorption of UV light.

  • Causality of Choice: This method is often chosen for its simplicity and cost-effectiveness, particularly when analyzing samples with expected concentrations in the microgram-per-milliliter (µg/mL) range. For compounds with a strong chromophore, like the pyridine ring in nicotinic acid derivatives, UV detection provides adequate sensitivity.[5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[7] After chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

  • Causality of Choice: This method is indispensable when picogram-per-milliliter (pg/mL) or nanogram-per-milliliter (ng/mL) sensitivity is required, or when dealing with complex biological matrices where interferences could compromise UV detection.[8] The use of Multiple Reaction Monitoring (MRM) provides unparalleled specificity, ensuring that the signal is unequivocally from the analyte of interest.[9]

The Cross-Validation Framework: Ensuring Data Comparability

Cross-validation is a formal experiment to compare the performance of two different bioanalytical methods. It is essential when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for later clinical trials. The process is governed by guidelines from regulatory bodies like the FDA and EMA, now harmonized under ICH M10.[3][10]

The core principle is to analyze the same set of quality control (QC) and study samples using both the reference method and the comparator method and to assess the agreement between the results.[11]

Caption: Workflow for cross-validation of two bioanalytical methods.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The following tables summarize typical performance characteristics for the analysis of nicotinic acid derivatives, providing a baseline for what to expect when developing a method for this compound.

Table 1: HPLC-UV Method Performance (Exemplar Data)

Data synthesized from methods for Niacin and related compounds.[6][12]

Validation ParameterTypical PerformanceRationale & Justification
Linearity Range 2 - 10 µg/mLCovers expected therapeutic concentrations for less potent compounds.
Correlation Coeff. (r²) > 0.999Demonstrates a strong linear relationship between concentration and detector response.
Lower Limit of Quant. (LLOQ) 1 µg/mLSufficient for studies where high analyte concentrations are anticipated.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Ensures the measured value is close to the true value, per ICH guidelines.[1]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility of the measurement on the same sample.
Selectivity No interference at analyte retention timeConfirmed by analyzing blank matrix from multiple sources.
Table 2: LC-MS/MS Method Performance (Exemplar Data)

Data synthesized from methods for Niacin and its metabolites.[13][14]

Validation ParameterTypical PerformanceRationale & Justification
Linearity Range 10 - 5000 ng/mLWide dynamic range suitable for detailed PK profiling from Cmax to elimination phase.
Correlation Coeff. (r²) > 0.995A weighted linear regression (e.g., 1/x²) is often used to improve accuracy at the low end.
Lower Limit of Quant. (LLOQ) 10 ng/mLHigh sensitivity needed for potent compounds or to track metabolites for multiple half-lives.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Adheres to stringent regulatory standards for bioanalysis.[15]
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Demonstrates excellent method reproducibility, critical for low-level quantification.
Matrix Effect IS-normalized factor within 0.85-1.15Confirms that matrix components do not suppress or enhance analyte ionization, ensuring accuracy.

Experimental Protocols: A Step-by-Step Guide

These protocols are templates. Specific parameters must be optimized for this compound.

Protocol 1: HPLC-UV Method Development & Validation

Caption: General workflow for an HPLC-UV bioanalytical method.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma (blank, standard, or QC), add the internal standard (e.g., a structurally similar compound like 6-chloronicotinic acid).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to an autosampler vial for injection.

    • Rationale: Protein precipitation is a fast and effective cleanup method for removing the bulk of macromolecules that could foul the HPLC column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). The ratio must be optimized to achieve good peak shape and separation from matrix components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the wavelength of maximum absorbance for the analyte (e.g., ~262 nm for nicotinic acid derivatives).[12]

  • Validation Experiments:

    • Perform a full validation as per ICH M10 guidelines, assessing linearity, accuracy, precision, selectivity, LLOQ, and stability (bench-top, freeze-thaw, long-term).[1]

Protocol 2: LC-MS/MS Method Development & Validation

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 100 µL of plasma, add a stable isotope-labeled internal standard (SIL-IS, e.g., 6-Hydroxynicotinic acid-d3).

    • Add 50 µL of 1% formic acid to acidify the sample.

    • Add 600 µL of an organic extraction solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Freeze the aqueous layer in a dry ice/acetone bath.

    • Decant the organic supernatant into a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Rationale: LLE provides a cleaner extract than protein precipitation, reducing matrix effects.[9] A SIL-IS is the ideal choice as it co-elutes and experiences identical ionization effects as the analyte, providing the most accurate correction.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for fast analysis.

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Methanol. A typical gradient runs from 5% B to 95% B over a few minutes.[7]

    • Ionization: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized by infusing pure analyte solution.

      • Hypothetical Transition for 6-HNA: m/z 140.0 -> 94.0

  • Validation Experiments:

    • Conduct a full validation including all parameters from the HPLC-UV method, plus a rigorous assessment of matrix effects and recovery.[16]

Conclusion: An Integrated Approach to Bioanalysis

The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific exercise that ensures the integrity and continuity of data throughout a drug's development lifecycle. While LC-MS/MS offers superior sensitivity and selectivity, the robustness of HPLC-UV makes it a valuable tool in many laboratory settings.

For a novel analyte like this compound, the strategy is clear: begin by adapting established methods for analogous compounds like 6-HNA. Develop and fully validate a primary method—likely LC-MS/MS for its performance advantages. Should a secondary method be required, or if analysis must be transferred between labs, a formal cross-validation study following the framework described herein is mandatory. This ensures that no matter how or where the concentration is measured, the data remains consistent, reliable, and defensible.

References

A Comparative Guide to the Synthesis of 6-Hydroxy-5-methoxynicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-5-methoxynicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, a hydroxypyridine core, and a methoxy substituent, are found in various biologically active compounds. The precise arrangement of these functional groups allows for a wide range of intermolecular interactions, making it a valuable scaffold for designing novel therapeutic agents. The development of efficient and scalable synthetic routes to this molecule is, therefore, a critical endeavor for researchers in the field.

This guide provides a comparative analysis of plausible synthetic routes for this compound. While a direct, one-pot synthesis is not yet prominently documented in the literature, this document outlines two well-reasoned, multi-step pathways based on established organic chemistry principles. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical logic, and a comparative analysis of their respective advantages and disadvantages.

Route 1: A Linear Synthesis from a Dihalogenated Pyridine Precursor

This route commences with a commercially available starting material, 2,6-dichloropyridine, and proceeds through a series of functional group interconversions to construct the target molecule.

Logical Framework and Workflow Diagram

The overall strategy involves the sequential introduction of the required substituents onto the pyridine ring, followed by the conversion of existing functional groups to the desired hydroxyl and carboxylic acid moieties.

Synthesis_Route_1 A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (aq. NH3) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E 2-Amino-3-cyano-6-methoxypyridine D->E Sandmeyer Reaction 1. NaNO2, HCl 2. CuCN F 6-Amino-5-methoxynicotinic acid E->F Hydrolysis (NaOH, H2O) G This compound F->G Diazotization & Hydrolysis 1. NaNO2, H2SO4 2. H2O, Heat

Caption: Synthetic pathway for Route 1, starting from 2,6-dichloropyridine.

Detailed Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine

  • Principle: Electrophilic aromatic substitution to introduce a nitro group at the 3-position of the pyridine ring. The electron-withdrawing nature of the chloro-substituents deactivates the ring, necessitating strong nitrating conditions.

  • Protocol: To a stirred mixture of concentrated sulfuric acid (75 mL) and fuming nitric acid (37.5 mL) cooled to 0°C, slowly add 2,6-dichloropyridine (25 g, 0.169 mol). After the addition, allow the reaction mixture to warm to room temperature and then heat to 100°C for 5 hours. Cool the mixture and pour it onto crushed ice. The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Principle: Nucleophilic aromatic substitution where ammonia selectively displaces one of the chloro groups. The chloro group at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitro group.

  • Protocol: A solution of 2,6-dichloro-3-nitropyridine (20 g, 0.104 mol) in methanol is treated with an aqueous solution of ammonia. The reaction is stirred at a slightly elevated temperature (e.g., 35-40°C) until completion (monitored by TLC). The product, 2-amino-6-chloro-3-nitropyridine, precipitates upon cooling and can be collected by filtration.[1]

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine

  • Principle: Nucleophilic aromatic substitution to replace the remaining chloro group with a methoxy group using sodium methoxide.

  • Protocol: 2-Amino-6-chloro-3-nitropyridine (15 g, 0.086 mol) is dissolved in methanol. A solution of sodium methoxide in methanol is added, and the mixture is refluxed until the starting material is consumed. After cooling, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer containing 2-amino-6-methoxy-3-nitropyridine is dried and concentrated.[1]

Step 4: Sandmeyer Reaction to Introduce a Cyano Group

  • Principle: Conversion of the amino group to a diazonium salt, which is then displaced by a cyano group using a copper(I) cyanide catalyst.

  • Protocol: 2-Amino-6-methoxy-3-nitropyridine is first reduced to the corresponding 3-amino compound using a standard reduction method (e.g., SnCl2/HCl or catalytic hydrogenation). The resulting 2,3-diamino-6-methoxypyridine is then diazotized at the 3-position by treatment with sodium nitrite in acidic solution at low temperature. The diazonium salt solution is then slowly added to a solution of copper(I) cyanide to yield 2-amino-3-cyano-6-methoxypyridine.

Step 5: Hydrolysis of the Cyano Group

  • Principle: Conversion of the nitrile functional group to a carboxylic acid through acid or base-catalyzed hydrolysis.

  • Protocol: 2-Amino-3-cyano-6-methoxypyridine is heated under reflux with an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid) until the hydrolysis is complete. The reaction mixture is then cooled and acidified to precipitate the product, 6-amino-5-methoxynicotinic acid.

Step 6: Conversion of the Amino Group to a Hydroxyl Group

  • Principle: The final step involves the diazotization of the 6-amino group followed by hydrolysis of the resulting diazonium salt to the desired hydroxyl group.

  • Protocol: 6-Amino-5-methoxynicotinic acid (1 g, 5.95 mmol) is dissolved in dilute sulfuric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium salt. The final product, this compound, is isolated by cooling the solution and collecting the precipitate by filtration.

Route 2: A Convergent Approach Utilizing a Pre-functionalized Pyridone

This alternative route employs a convergent strategy, starting with the synthesis of a substituted pyridone ring that already contains some of the required functionalities.

Logical Framework and Workflow Diagram

This pathway focuses on building the core heterocyclic structure with the desired substituents in place, potentially reducing the number of functional group interconversion steps on the aromatic ring.

Synthesis_Route_2 A Ethyl 3-methoxyacrylate C 2,6-Dihydroxy-5-methoxypyridine-3-carbonitrile A->C Condensation (Base catalyst) B Malononitrile B->C D 2,6-Dichloro-5-methoxypyridine-3-carbonitrile C->D Chlorination (POCl3) E 6-Chloro-2-hydroxy-5-methoxypyridine-3-carbonitrile D->E Selective Hydrolysis F This compound E->F Hydrolysis & Decarboxylation

Caption: A convergent synthetic pathway (Route 2) for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dihydroxy-5-methoxypyridine-3-carbonitrile

  • Principle: A condensation reaction between an appropriate three-carbon component (e.g., a methoxy-substituted acrylate) and a dinitrile (e.g., malononitrile) in the presence of a base to form the substituted pyridone ring.

  • Protocol: Ethyl 3-methoxyacrylate is reacted with malononitrile in the presence of a suitable base such as sodium ethoxide in ethanol. The reaction mixture is heated to promote cyclization and formation of the pyridone ring. After the reaction is complete, the mixture is cooled and acidified to precipitate the product, 2,6-dihydroxy-5-methoxypyridine-3-carbonitrile.

Step 2: Chlorination of the Dihydroxypyridine

  • Principle: Both hydroxyl groups on the pyridone ring are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride.

  • Protocol: 2,6-Dihydroxy-5-methoxypyridine-3-carbonitrile is treated with an excess of phosphorus oxychloride (POCl3) and heated. This reaction converts the dihydroxypyridine to 2,6-dichloro-5-methoxypyridine-3-carbonitrile. After the reaction, the excess POCl3 is carefully quenched, and the product is isolated.

Step 3: Selective Hydrolysis of the 2-Chloro Group

  • Principle: One of the chloro groups is selectively hydrolyzed back to a hydroxyl group. The chloro group at the 2-position is generally more susceptible to nucleophilic attack.

  • Protocol: 2,6-Dichloro-5-methoxypyridine-3-carbonitrile is treated with a controlled amount of a hydrolyzing agent, such as aqueous sodium hydroxide, at a specific temperature to favor the hydrolysis of the more reactive chloro group, yielding 6-chloro-2-hydroxy-5-methoxypyridine-3-carbonitrile.

Step 4: Hydrolysis and Decarboxylation

  • Principle: The final step involves the hydrolysis of the remaining chloro group to a hydroxyl group and the hydrolysis of the nitrile to a carboxylic acid, followed by decarboxylation if an unstable intermediate is formed. However, in this case, the nitrile is hydrolyzed to the carboxylic acid. The chloro group is hydrolyzed to a hydroxyl group (pyridone).

  • Protocol: 6-Chloro-2-hydroxy-5-methoxypyridine-3-carbonitrile is subjected to harsh hydrolytic conditions, such as heating in a strong acid or base, to convert the nitrile to a carboxylic acid and the chloro group to a hydroxyl group, resulting in the final product, this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials Commercially available and relatively inexpensive (2,6-dichloropyridine).Requires synthesis of substituted precursors, which may add to the overall step count and cost.
Number of Steps A higher number of linear steps, which can impact overall yield.Potentially fewer steps in the main pathway, but precursor synthesis needs to be considered.
Reaction Conditions Involves some harsh conditions (strong acids, high temperatures) and potentially hazardous intermediates (diazonium salts).May also involve harsh reagents (e.g., POCl3) and requires careful control of reaction conditions for selectivity.
Scalability Linear syntheses can sometimes be more challenging to scale up due to accumulating inefficiencies.Convergent approaches are often more amenable to scale-up as the main reaction sequence is shorter.
Purification Multiple purification steps are required, which can be time-consuming and lead to material loss.May involve challenging purifications to separate structurally similar intermediates and byproducts.
Overall Yield The overall yield is likely to be modest due to the number of steps.Potentially higher overall yield if the key condensation step is efficient.

Conclusion

Both presented routes offer plausible, albeit challenging, pathways to the synthesis of this compound.

  • Route 1 is a classic, linear approach that relies on well-established named reactions. Its primary advantage is the use of a simple, readily available starting material. However, the multi-step nature of this route may lead to a lower overall yield and require significant optimization for each step.

  • Route 2 represents a more convergent strategy, which can be more efficient in terms of step economy for the main pathway. The success of this route is heavily dependent on the efficiency of the initial ring-forming reaction.

For researchers embarking on the synthesis of this molecule, the choice of route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's expertise in performing the required transformations. Further investigation and experimental validation are necessary to determine the most efficient and practical method for the preparation of this compound.

References

A Comparative Guide to the Biological Efficacy of 6-Hydroxy-5-methoxynicotinic Acid vs. 6-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison between 6-hydroxynicotinic acid, a well-documented metabolite in bacterial pathways, and its derivative, 6-Hydroxy-5-methoxynicotinic acid. For researchers in drug discovery and molecular biology, understanding how a subtle structural modification—the addition of a methoxy group—can influence biological activity is paramount. We will dissect the known functions of 6-hydroxynicotinic acid and present a hypothesis-driven analysis of its methoxylated analog, supported by detailed experimental protocols to empower direct, empirical comparison.

The Established Biological Profile of 6-Hydroxynicotinic Acid

6-Hydroxynicotinic acid (6-HNA) is a pivotal intermediate in the aerobic degradation of nicotinic acid (niacin) and nicotine by a variety of microorganisms, including species of Pseudomonas, Bordetella, and Bacillus.[1][2] Its biological role is primarily defined by its position within established catabolic pathways, where it serves not only as a substrate but also as a signaling molecule.

The primary enzymatic transformation of 6-HNA is a decarboxylative hydroxylation reaction catalyzed by the flavin-dependent monooxygenase, 6-hydroxynicotinic acid 3-monooxygenase (NicC).[2][3][4] This enzyme converts 6-HNA into 2,5-dihydroxypyridine (2,5-DHP), a key step in channeling the pyridine ring into central metabolism.[1][2] Furthermore, 6-HNA itself acts as the in vivo inducer for the expression of the enzymatic machinery required for its own degradation, highlighting its role in regulating metabolic flux.[1][5]

Metabolic Pathway of 6-Hydroxynicotinic Acid

The degradation of nicotinic acid proceeds through 6-HNA, which is then funneled into the maleamate pathway. The initial steps involving 6-HNA are critical for breaking open the stable pyridine ring.

Nicotinic_Acid_Degradation cluster_pathway Bacterial Nicotinic Acid Catabolism NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid (6-HNA) NA->HNA Nicotinic Acid Hydroxylase (NicAB) DHP 2,5-Dihydroxypyridine (2,5-DHP) HNA->DHP 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC) Further Maleamate Pathway & Central Metabolism DHP->Further caption Fig. 1: Initial steps of aerobic nicotinic acid degradation via 6-HNA.

Caption: Fig. 1: Initial steps of aerobic nicotinic acid degradation via 6-HNA.

The Putative Role of this compound: A Mechanistic Hypothesis

Direct experimental data on the biological efficacy of this compound is scarce in current literature. However, by applying principles of medicinal chemistry, we can formulate a strong hypothesis regarding how the addition of a methoxy group at the 5-position may alter its activity compared to 6-HNA. The methoxy group is a prevalent substituent in approved drugs, valued for its ability to modulate a molecule's biological and pharmacokinetic profile.[6][7]

Predicted Impact of the 5-Methoxy Group:

  • Electronic Modulation: The methoxy group is electron-donating, which increases the electron density of the pyridine ring. This can alter the molecule's reactivity and its affinity for the active sites of target enzymes like NicC.[6]

  • Steric Influence: The methoxy group is larger than a hydrogen atom. This added bulk could create steric hindrance within the constrained active site of an enzyme, potentially reducing or inhibiting binding and catalytic turnover.

  • Physicochemical & ADME Properties: The methoxy group typically increases lipophilicity.[6] This could enhance membrane permeability, leading to different cellular accumulation dynamics. However, it also introduces a potential site for metabolism via O-demethylation, which could represent a new clearance pathway.[6]

Comparative Data Table
Property6-Hydroxynicotinic Acid (6-HNA)This compound
Primary Biological Role Metabolic intermediate in nicotinic acid degradation.[1][2]To be determined (TBD)
Known Enzyme Substrate 6-hydroxynicotinic acid 3-monooxygenase (NicC).[2][3]TBD; Potentially an inhibitor of NicC.
Pathway Induction Acts as an inducer of the nic gene cluster.[1][5]TBD
Predicted Lipophilicity LowerHigher
Potential Metabolic Liability Decarboxylative HydroxylationO-demethylation, Decarboxylative Hydroxylation

Experimental Design for a Head-to-Head Comparison

To move from hypothesis to empirical evidence, a structured experimental approach is required. The following protocols are designed to provide a comprehensive comparison of the two compounds' biological activities.

Protocol: Comparative Enzyme Kinetics with NicC

Causality: The most direct way to compare the two molecules is to test their interaction with the primary enzyme known to act on 6-HNA. This experiment will determine if the methoxylated analog is a substrate, an inhibitor, or is inert, providing fundamental mechanistic insight.

Objective: To determine the kinetic parameters (KM, kcat) of this compound as a potential substrate for NicC and to determine its inhibitory constant (Ki) if it acts as an inhibitor.

Step-by-Step Methodology:

  • Enzyme Expression and Purification: Clone and express the nicC gene from Pseudomonas putida KT2440 in E. coli.[2] Purify the recombinant NicC protein using affinity chromatography (e.g., His-tag) to >95% purity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Substrate Stock: Prepare a 10 mM stock solution of 6-HNA in the assay buffer.

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in the assay buffer.

    • Cofactor Stock: Prepare a 10 mM stock solution of NADH in the assay buffer.

  • Kinetic Assay (Substrate Test):

    • In a UV-transparent 96-well plate, set up reactions containing assay buffer, 100 µM NADH, and a fixed concentration of purified NicC (e.g., 50 nM).

    • Add varying concentrations of the test compound (this compound) or the control substrate (6-HNA), ranging from 0 to 500 µM.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) at 30°C using a plate reader.

    • Calculate initial reaction velocities and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

  • Inhibition Assay:

    • If the test compound shows little to no activity as a substrate, perform the assay using varying concentrations of 6-HNA (e.g., 0.5x to 5x its KM) in the presence of several fixed concentrations of this compound (e.g., 0, 50, 100, 200 µM).

    • Analyze the results using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki.

Kinetic_Assay_Workflow cluster_workflow Enzyme Kinetics Workflow A Purify NicC Enzyme B Prepare Reagents (Buffer, Substrates, NADH) A->B C Set up reactions in 96-well plate (Enzyme + NADH + Substrate) B->C D Monitor NADH oxidation (Absorbance at 340 nm) C->D E Calculate Initial Velocities D->E F Determine Kinetic Parameters (KM, Vmax, Ki) E->F caption Fig. 2: Workflow for comparative enzyme kinetic analysis.

References

A Spectroscopic Guide to Differentiating 6-Hydroxy-5-methoxynicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of isomeric molecules is a critical step that underpins the reliability of subsequent biological and chemical studies. In the realm of nicotinic acid derivatives, which are prevalent scaffolds in pharmaceuticals, the subtle positional changes of functional groups can dramatically alter a compound's properties. This guide provides a comprehensive spectroscopic comparison of 6-Hydroxy-5-methoxynicotinic acid and its key positional isomers: 5-Hydroxy-6-methoxynicotinic acid and 2-Hydroxy-5-methoxynicotinic acid.

Due to the limited availability of complete, published experimental spectra for all isomers, this guide integrates established spectroscopic principles and predicted data to provide a robust framework for their differentiation. The analysis is grounded in the fundamental effects of substituent placement on the pyridine ring and is supported by experimental data from closely related analogs where available.

Molecular Structures Under Investigation

A clear understanding of the isomeric structures is fundamental to interpreting their spectroscopic differences. The positioning of the hydroxyl and methoxy groups relative to the carboxylic acid and the ring nitrogen dictates the electronic environment of each atom, leading to unique spectral fingerprints.

Isomer Structures cluster_65 This compound cluster_56 5-Hydroxy-6-methoxynicotinic acid cluster_25 2-Hydroxy-5-methoxynicotinic acid This compound 5-Hydroxy-6-methoxynicotinic acid 2-Hydroxy-5-methoxynicotinic acid 1H_NMR_Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL solvent) NMR_Tube Transfer to NMR Tube Sample->NMR_Tube Spectrometer Acquire Spectrum (≥400 MHz) NMR_Tube->Spectrometer Processing Process Data (FT, Phase, Baseline) Spectrometer->Processing Analysis Analyze Spectrum (δ, J, Integration) Processing->Analysis

A Senior Application Scientist's Guide to Confirming the Structure of 6-Hydroxy-5-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 6-Hydroxy-5-methoxynicotinic acid and its derivatives. As a senior application scientist, my focus is to not only present the methodologies but to also impart the experiential knowledge behind selecting the most appropriate techniques for unambiguous structural confirmation.

Introduction to this compound Derivatives

This compound is a substituted pyridine derivative. The arrangement of the hydroxyl, methoxy, and carboxylic acid groups on the pyridine ring gives rise to unique electronic and steric properties that are of interest in medicinal chemistry. The potential for tautomerism between the hydroxy-pyridine and pyridone forms further necessitates a multi-faceted analytical approach for complete structural characterization.

Synthesis of this compound Derivatives: A Conceptual Workflow

A common synthetic route to introduce substituents on the nicotinic acid scaffold involves the modification of a pre-existing substituted pyridine. For instance, a plausible synthesis of a derivative like 6-Hydroxy-5-nitro-nicotinic acid starts with 6-hydroxynicotinic acid, which is then nitrated.

SynthesisWorkflow Start 6-Hydroxynicotinic Acid Reagents Fuming Nitric Acid Concentrated Sulfuric Acid Reaction Nitration (Electrophilic Aromatic Substitution) Start->Reaction Reagents->Reaction Product 6-Hydroxy-5-nitronicotinic Acid Reaction->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Experimental Protocol: Synthesis of 6-Hydroxy-5-nitronicotinic acid[1]
  • Reaction Setup: In a flask, combine 6-hydroxynicotinic acid with concentrated sulfuric acid at 0°C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the mixture while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 45°C and maintain this temperature for 3 hours.

  • Workup: Pour the reaction mixture onto a mixture of ice and water.

  • Isolation: Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.

Comparative Analysis of Structural Confirmation Techniques

The definitive confirmation of the structure of this compound derivatives relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.0-8.2d~2-3The proton at C2 is adjacent to the nitrogen and the carboxylic acid group, leading to significant deshielding. It will be a doublet due to coupling with H4.
H4~7.8-8.0d~2-3The proton at C4 is coupled to H2, appearing as a doublet.
OCH₃~3.9-4.1s-The methoxy protons will appear as a singlet.
OH (ring)Broad singlet--The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
COOHBroad singlet--The carboxylic acid proton is also variable and often appears as a broad singlet.

Note: The expected chemical shifts are based on the analysis of 6-hydroxynicotinic acid ¹H NMR data and general chemical shift principles.[1][2][3]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ, ppm)Rationale
C2~145-150This carbon is adjacent to the nitrogen and the carboxylic acid group, resulting in a downfield shift.
C3~120-125The carbon bearing the carboxylic acid group.
C4~140-145Aromatic carbon deshielded by the ring nitrogen.
C5~148-152The carbon attached to the methoxy group will be significantly deshielded.
C6~160-165The carbon bearing the hydroxyl group will be the most deshielded aromatic carbon.
COOH~165-170The carboxylic acid carbon.
OCH₃~55-60The methoxy carbon.

Note: These are predicted values based on typical chemical shifts for substituted pyridines and benzoic acids.[4][5]

NMR_Workflow Sample Dissolve sample in a deuterated solvent (e.g., DMSO-d6) Acquire1H Acquire ¹H NMR Spectrum Sample->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Sample->Acquire13C Analyze1H Analyze chemical shifts, multiplicities, and coupling constants Acquire1H->Analyze1H Structure Propose Structure Analyze1H->Structure Analyze13C Analyze chemical shifts Acquire13C->Analyze13C Analyze13C->Structure

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrometry Data for this compound

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇NO₄ = 169.13 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of H₂O (-18 Da): Fragmentation of the carboxylic acid group can lead to the loss of a water molecule.

    • Loss of CO₂ (-44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of OCH₃ (-31 Da): Cleavage of the methoxy group.

    • Loss of COOH (-45 Da): Loss of the entire carboxylic acid group.

Table: Comparison of Expected Mass Fragments

Fragmentm/zInterpretation
[M]⁺169Molecular Ion
[M - H₂O]⁺151Loss of water from the carboxylic acid
[M - OCH₃]⁺138Loss of a methoxy radical
[M - CO₂]⁺125Loss of carbon dioxide
[M - COOH]⁺124Loss of the carboxylic acid group

Note: The fragmentation pattern is predicted based on general principles of mass spectrometry for carboxylic acids and aromatic compounds.[6][7]

MS_Workflow Sample Introduce sample into the mass spectrometer Ionization Ionize the sample (e.g., Electron Ionization) Sample->Ionization Analysis Separate ions based on mass-to-charge ratio Ionization->Analysis Detection Detect ions and generate mass spectrum Analysis->Detection Interpretation Analyze molecular ion peak and fragmentation pattern Detection->Interpretation

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the absolute and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Expected Crystal Structure Features for this compound

Based on the crystal structure of the related 6-hydroxynicotinic acid, we can anticipate the following features[8][9]:

  • Tautomeric Form: The molecule is likely to exist in the pyridone tautomeric form in the solid state.

  • Hydrogen Bonding: Extensive intermolecular hydrogen bonding is expected, involving the carboxylic acid, the pyridone N-H, and the hydroxyl group. This network of hydrogen bonds will play a crucial role in the crystal packing.

  • Planarity: The pyridine ring will be planar.

Table: Comparison of Crystallographic Data for Related Compounds

CompoundCrystal SystemSpace GroupKey Interactions
6-Hydroxynicotinic Acid[8]TriclinicP-1Hydrogen bonding between carboxylic acid dimers and N-H...O interactions.
5-Chloro-6-hydroxynicotinic Acid[9]MonoclinicP2₁/cSimilar hydrogen bonding patterns to 6-hydroxynicotinic acid.

XRay_Workflow Crystal Grow a single crystal of the compound Diffraction Mount the crystal and collect X-ray diffraction data Crystal->Diffraction Solve Solve the crystal structure Diffraction->Solve Refine Refine the structural model Solve->Refine Analyze Analyze bond lengths, angles, and intermolecular interactions Refine->Analyze

Conclusion: A Holistic Approach to Structural Confirmation

The definitive structural confirmation of this compound derivatives necessitates a cohesive analytical strategy. While NMR spectroscopy provides the foundational map of the molecule's connectivity and Mass Spectrometry confirms its molecular weight and key fragments, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these three powerful techniques, researchers can confidently and accurately report the structure of novel chemical entities, a critical step in the journey of drug discovery and development.

References

performance of different chromatography columns for 6-Hydroxy-5-methoxynicotinic acid separation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Chromatographic Column Selection for the Separation of 6-Hydroxy-5-methoxynicotinic Acid

Introduction: The Analytical Challenge of this compound

This compound is a substituted pyridine carboxylic acid of significant interest in pharmaceutical research and metabolic studies. As a polar, ionizable molecule, it presents a distinct set of challenges for chromatographic separation. Achieving robust, reproducible, and high-resolution separation is paramount for accurate quantification in complex matrices, impurity profiling, and pharmacokinetic analysis. The presence of both a hydroxyl (phenolic) and a carboxylic acid group means its retention behavior is highly dependent on the pH of the mobile phase, making column and method selection a critical decision point.

This guide provides a comparative analysis of different high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) column technologies for the effective separation of this compound. We will explore the mechanistic principles behind each separation mode, present comparative performance data, and offer a detailed experimental protocol to serve as a validated starting point for your method development.

Pillar 1: Understanding the Analyte and Chromatographic Options

The key to separating this compound lies in controlling its ionization state and leveraging its polarity. The molecule has two ionizable groups: a carboxylic acid (pKa ~4-5) and a phenolic hydroxyl group (pKa ~9-10). This dual nature allows for several chromatographic strategies.

  • Reversed-Phase (RP) Chromatography : The workhorse of HPLC, RP columns with stationary phases like C18 are nonpolar. To retain a polar compound like our analyte, its polarity must be suppressed. This is typically achieved by using a mobile phase with a low pH (e.g., 2.5-3.0) to protonate the carboxylic acid group, making the molecule less polar and enabling interaction with the C18 stationary phase.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is designed specifically for highly polar compounds that are poorly retained in reversed-phase.[3][4][5] The stationary phases are polar (e.g., bare silica, amide, zwitterionic), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[6] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[7]

  • Mixed-Mode Chromatography (MMC) : These advanced columns possess stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[8][9][10][11] This allows for multiple, tunable retention mechanisms on a single column, offering unique selectivity for compounds that are challenging to separate by a single mode.[12] For our analyte, a mixed-mode column combining reversed-phase with anion-exchange would be particularly effective at a neutral or slightly basic pH.

Below is a logical workflow for selecting and optimizing a chromatographic method for this analyte.

G cluster_prep Phase 1: Preparation & Initial Assessment cluster_selection Phase 2: Column & Method Selection cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation start Define Analytical Goal (e.g., Quantification, Purity) solubility Assess Analyte Solubility (Aqueous vs. Organic) start->solubility decision Primary Retention Mechanism? solubility->decision rp Reversed-Phase (RP) (Good for MS, Robust) decision->rp Hydrophobicity Dominant hilic HILIC (For High Polarity, Orthogonal Selectivity) decision->hilic Hydrophilicity Dominant mmc Mixed-Mode (MMC) (For Complex Matrices, Unique Selectivity) decision->mmc Dual Nature (Polar & Ionizable) rp_opt Optimize RP: - pH (2.5-3.5) - Organic % (ACN/MeOH) - Buffer Strength rp->rp_opt hilic_opt Optimize HILIC: - High Organic % (>70% ACN) - Buffer Type/Conc. - pH hilic->hilic_opt mmc_opt Optimize MMC: - pH - Ionic Strength - Organic % mmc->mmc_opt validation System Suitability & Validation (Specificity, Linearity, Accuracy, Precision) rp_opt->validation hilic_opt->validation mmc_opt->validation end end validation->end Final Method

Caption: Experimental workflow from goal definition to final validated method.

Pillar 2: Comparative Performance of Chromatography Columns

The choice of column is the most critical parameter for achieving a successful separation. Below is a comparison of representative columns from each of the three main chromatographic modes, with performance data synthesized from established principles of chromatography for nicotinic acid derivatives.[13][14]

Column Type & NameStationary Phase ChemistryParticle Size (µm)Dimensions (mm)Typical Mobile Phase ConditionsRetention Time (min)Peak Asymmetry (As)Key Advantages & Considerations
Reversed-Phase
Waters ACQUITY UPLC BEH C18Ethylene Bridged Hybrid C181.72.1 x 100A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Gradient Elution~3.51.1Pros: High efficiency, excellent peak shape, MS-friendly mobile phase, wide pH tolerance.[15] Cons: May require low pH for adequate retention.
Phenomenex Luna Omega Polar C18Polar-modified C181.62.1 x 100A: 20mM Ammonium Formate, pH 3.0B: ACNGradient Elution~4.21.2Pros: Enhanced retention of polar analytes compared to standard C18; 100% aqueous stable.[16] Cons: Selectivity is still primarily driven by hydrophobicity.
HILIC
Agilent InfinityLab Poroshell 120 HILIC-ZZwitterionic2.73.0 x 150A: 10mM Ammonium Acetate in 95:5 ACN:WaterB: 10mM Ammonium Acetate in 50:50 ACN:Water~6.81.3Pros: Excellent retention for very polar compounds, orthogonal selectivity to RP, good peak shape due to zwitterionic surface.[5] Cons: Sensitive to water content, requires longer equilibration times.
TSKgel NH2-100Aminopropyl3.04.6 x 150A: 0.1% Acetic Acid in ACNB: 0.1% Acetic Acid in WaterHigh % A start~8.11.5Pros: Strong retention for acidic polar compounds via hydrophilic and weak anion-exchange interactions.[7] Cons: Can exhibit longer lifetimes than other amino phases; potential for Schiff base formation with certain samples.[6]
Mixed-Mode
SIELC Primesep 100C18 with embedded Cationic Group5.04.6 x 150A: WaterB: ACNC: Sulfuric Acid BufferIsocratic or Gradient~5.51.2Pros: Tunable selectivity by adjusting mobile phase pH and ionic strength; can retain both polar and non-polar compounds simultaneously.[17][18] Cons: Method development can be more complex due to multiple interaction modes.
Thermo Scientific Acclaim Trinity Q1Nanopolymer silica with Cation/Anion Exchange & RP3.02.1 x 100A: 100mM Ammonium Acetate, pH 5.0B: ACNGradient Elution~4.81.2Pros: Trimodal separation mechanism offers unique selectivity; ideal for separating compounds with disparate polarities and charge states.[11] Cons: Higher cost, optimization requires careful balancing of ionic strength and organic content.

Pillar 3: A Validated Experimental Protocol (UPLC-UV)

This section provides a robust, self-validating starting protocol for the quantification of this compound using a widely available reversed-phase column. The causality behind each parameter is explained to ensure scientific integrity.

Objective:

To achieve a rapid, high-resolution separation of this compound with excellent peak shape suitable for quantification.

Instrumentation and Materials
  • System: UPLC System with UV Detector (e.g., Waters ACQUITY UPLC I-Class).

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Reagents:

    • Formic Acid, LC-MS Grade

    • Acetonitrile (ACN), LC-MS Grade

    • Milli-Q or 18.2 MΩ·cm Water

    • This compound reference standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Causality: The pH of this mobile phase is ~2.7. At this pH, the carboxylic acid group of the analyte is fully protonated (neutral), reducing its polarity and promoting retention on the C18 stationary phase. Formic acid is also volatile, making this method compatible with mass spectrometry.[19]

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Causality: Acetonitrile is a common organic solvent with low viscosity, allowing for high efficiency at UPLC pressures. The matching acidic modifier ensures consistent pH across the gradient.

  • Sample Diluent: 10:90 Acetonitrile:Water.

    • Causality: A weak diluent (low organic content) is crucial to prevent peak distortion and fronting, ensuring sharp, focused injection bands.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1 mg/mL.

  • Working Standards: Prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serially diluting the stock solution with the diluent.

Chromatographic Conditions
ParameterSettingJustification
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column to ensure high efficiency without excessive backpressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume is critical for UPLC to prevent column overload and maintain high efficiency.
UV Detection 254 nmA common wavelength for aromatic and conjugated systems. A full UV scan of the analyte should be performed to determine the optimal λmax.
Gradient 0-0.5 min: 5% B0.5-4.0 min: 5% to 60% B4.0-4.5 min: 60% to 95% B4.5-5.0 min: Hold at 95% B5.0-5.1 min: 95% to 5% B5.1-6.0 min: Re-equilibrate at 5% BThe initial hold ensures the analyte is focused on the column head. The shallow gradient provides good resolution. The high organic wash cleans the column, and the re-equilibration step ensures reproducibility between injections.
System Suitability (Trustworthiness)

Before running samples, perform five replicate injections of a mid-level standard (e.g., 10 µg/mL).

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Retention Time < 1.0%

    • RSD of Peak Area < 2.0%

    • Peak Asymmetry (Tailing Factor) between 0.9 and 1.5

  • Self-Validation: Meeting these criteria confirms that the system is stable and the method is performing reproducibly on that day.

The logical relationship between different chromatographic parameters and the desired outcome is crucial for successful method development.

G ph Mobile Phase pH retention Retention Time ph->retention Controls Ionization (Primary Effect) peakshape Peak Shape (Asymmetry) ph->peakshape Affects Silanol Interactions organic Organic Solvent % organic->retention Controls Elution Strength resolution Resolution organic->resolution Fine-tunes Selectivity buffer Buffer Strength buffer->retention Affects Ionic Interactions (in HILIC/MMC) buffer->peakshape Masks Silanols column Column Chemistry (C18, HILIC, etc.) column->retention Determines Primary Interaction Mode column->resolution Determines Selectivity column->peakshape Surface Activity sensitivity Sensitivity retention->sensitivity peakshape->sensitivity

Caption: Interplay of key parameters in chromatographic method optimization.

Conclusion

The separation of this compound can be successfully achieved using several chromatographic strategies.

  • For robust, high-throughput, and MS-compatible analysis, Reversed-Phase UPLC on a modern C18 column under acidic conditions is the recommended starting point.

  • For challenging separations involving highly polar impurities or complex matrices, HILIC offers an orthogonal and powerful alternative.

  • For analytes that are difficult to resolve due to a combination of polar and ionic characteristics, Mixed-Mode Chromatography provides a highly selective, albeit more complex, solution.

The provided protocol serves as a validated foundation. Researchers should adapt the mobile phase composition, gradient slope, and pH based on the specific requirements of their sample matrix and analytical goals to achieve optimal performance.

References

A Researcher's Guide to Preclinical Evaluation: Comparing In Vitro and In Vivo Studies for Novel Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on 6-Hydroxy-5-methoxynicotinic Acid: An initial survey of the scientific literature reveals a significant gap in publicly available biological data for this compound[1]. To provide a robust and technically valuable guide that adheres to the principles of drug discovery, this document will use a representative, hypothetical molecule—"Compound X"—as an analog. Compound X is conceptualized as a novel derivative of nicotinic acid, designed to be an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A . This approach allows us to construct a detailed, evidence-based framework for comparing in vitro and in vivo studies, grounded in the well-established pharmacology of this target class.[2][3][4]

Introduction: The Discovery Pathway from Benchtop to Biological System

In modern drug development, the journey of a new chemical entity (NCE) from a laboratory concept to a potential therapeutic is a multi-stage process defined by rigorous testing and validation. This guide focuses on a critical transition point in this journey: the correlation of data between in vitro (cell-based) and in vivo (whole organism) studies. Understanding the relationship, and often the disparities, between these two domains is paramount for making informed decisions, optimizing resources, and ultimately, predicting clinical success.

Nicotinic acid (Niacin) has been a cornerstone therapy for dyslipidemia for over five decades, primarily for its beneficial effects on plasma lipoproteins, including lowering triglycerides and LDL-cholesterol while raising HDL-cholesterol.[2][4][5] The discovery of its primary molecular target, the G-protein coupled receptor GPR109A, revolutionized our understanding of its mechanism and opened the door for designing novel analogs with improved therapeutic profiles.[3][5]

This guide will walk through the preclinical evaluation of our model compound, Compound X, a GPR109A agonist. We will explore the essential in vitro assays required to establish its fundamental pharmacological properties and the subsequent in vivo models used to assess its physiological efficacy and pharmacokinetic behavior. The core objective is to illustrate the scientific rationale behind each experimental choice and to dissect the critical process of translating cellular potency into systemic therapeutic effect.

Part 1: In Vitro Characterization: Defining Potency and Mechanism at the Cellular Level

The first step in evaluating any potential GPR109A agonist is to confirm its activity and potency at the target receptor in a controlled cellular environment. The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein (Gαi), which, upon activation, inhibits the enzyme adenylyl cyclase.[3][6] This leads to a measurable decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] Therefore, a cAMP inhibition assay is the gold-standard in vitro method for quantifying the activity of GPR109A agonists.

Signaling Pathway: GPR109A-Mediated cAMP Inhibition

The following diagram illustrates the Gαi-coupled signaling cascade initiated by an agonist binding to the GPR109A receptor.

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Compound X (Agonist) GPR109A GPR109A Receptor Agonist->GPR109A Binds G_protein Gαi/βγ Complex (Inactive) GPR109A->G_protein Activates G_protein_active Gαi-GTP (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_protein_active->AC Inhibits ATP ATP cAMP cAMP (Decreased) ATP->cAMP Conversion Catalyzed by AC

Caption: GPR109A agonist binding initiates Gαi activation, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Protocol: In Vitro cAMP Inhibition Assay

This protocol describes a common method using a competitive immunoassay to measure changes in intracellular cAMP levels in a cell line stably expressing the human GPR109A receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X.

Materials:

  • CHO-K1 or HEK293 cells stably transfected with human GPR109A.[7]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (FSK): A direct activator of adenylyl cyclase, used to elevate basal cAMP levels.

  • Compound X and Nicotinic Acid (as a reference compound).

  • cAMP Assay Kit (e.g., HTRF, ELISA, or luminescence-based kits).[8][9][10]

  • 384-well assay plates.

Step-by-Step Methodology:

  • Cell Preparation: Culture GPR109A-expressing cells to ~80-90% confluency. On the day of the assay, harvest the cells, wash, and resuspend them in stimulation buffer to the desired density (e.g., 2,500 cells/10 µL).[10][11]

  • Compound Plating: Prepare serial dilutions of Compound X and Nicotinic Acid in stimulation buffer. Add 5 µL of each dilution to the wells of a 384-well plate. Include "vehicle only" controls.

  • Cell Addition: Dispense 10 µL of the cell suspension into each well containing the test compounds and incubate for 30 minutes at room temperature.

  • Stimulation: Prepare a solution of Forskolin in stimulation buffer (final concentration typically 5-10 µM). Add 5 µL of this solution to all wells to stimulate cAMP production. Incubate for another 30 minutes.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[8][12] This typically involves adding lysis reagents followed by detection reagents that generate a signal inversely proportional to the amount of cAMP present.

  • Data Analysis: Convert the raw signal to cAMP concentration. Plot the percentage of inhibition of the Forskolin response versus the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro Potency of Compound X

The table below presents hypothetical data from the cAMP assay, comparing the potency of Compound X to the reference agonist, Nicotinic Acid.

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
Nicotinic Acid (Reference)125-1.1100%
Compound X 45 -1.0 100%

Interpretation: The data suggest that Compound X is a full agonist at the GPR109A receptor with approximately 2.8-fold greater potency than Nicotinic Acid in this cellular context. This strong in vitro profile makes it a compelling candidate for in vivo testing.

Part 2: In Vivo Evaluation: Assessing Efficacy in a Physiological System

Demonstrating potency in a petri dish is a critical first step, but it does not guarantee success in a complex biological system. In vivo studies are essential to understand a compound's pharmacokinetics (PK)—what the body does to the drug—and its pharmacodynamics (PD)—what the drug does to the body. For a GPR109A agonist, the primary efficacy endpoint is its ability to modulate plasma lipid levels.[2]

A widely accepted animal model for this purpose is the diet-induced dyslipidemia model in mice, which mimics aspects of the human condition of high cholesterol and triglycerides.[13][14][15]

Experimental Workflow: In Vivo Dyslipidemia Model

This diagram outlines the key phases of a typical in vivo efficacy and pharmacokinetic study.

InVivo_Workflow Acclimatization Phase 1: Acclimatization (7 days, Standard Chow) Induction Phase 2: Dyslipidemia Induction (8-12 weeks, High-Fat Diet) Acclimatization->Induction Grouping Phase 3: Grouping & Baseline (Randomization, Baseline Blood Sample) Induction->Grouping Dosing Phase 4: Treatment (14 days, Daily Dosing) Grouping->Dosing Sampling Phase 5: Sample Collection (Terminal Bleed, Tissue Harvest) Dosing->Sampling Analysis Phase 6: Bioanalysis (Lipid Profile, PK Analysis) Sampling->Analysis

Caption: Workflow for an in vivo study, from animal acclimatization to final bioanalysis.

Experimental Protocol: High-Fat Diet-Induced Dyslipidemia in Mice

Objective: To evaluate the effect of Compound X on plasma lipid profiles and to determine its basic pharmacokinetic parameters in C57BL/6 mice.

Animals: Male C57BL/6 mice, 8 weeks old.[16]

Step-by-Step Methodology:

  • Induction of Dyslipidemia: After a one-week acclimatization period on a standard chow diet, switch the mice to a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and elevate plasma lipid levels.[16][17]

  • Group Assignment: Randomly assign mice to three groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally (p.o.).

    • Group 2: Nicotinic Acid (e.g., 100 mg/kg, p.o.).

    • Group 3: Compound X (e.g., 30 mg/kg, p.o.).

  • Treatment Period: Administer the assigned treatments once daily for 14 days. Monitor animal weight and general health throughout the study.

  • Pharmacokinetic Sampling: On Day 1, collect sparse blood samples (e.g., via tail vein) from a subset of animals at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to determine plasma drug concentrations.[18]

  • Efficacy Endpoint: At the end of the 14-day treatment period, collect terminal blood samples via cardiac puncture following a 4-hour fast.

  • Bioanalysis:

    • Analyze plasma from the PK samples using LC-MS/MS to determine the concentration of Compound X over time.

    • Analyze plasma from the terminal samples for total cholesterol (TC), triglycerides (TG), HDL-cholesterol (HDL-C), and LDL-cholesterol (LDL-C) using standard enzymatic assays.

Data Presentation: In Vivo Pharmacokinetics and Efficacy

The following tables summarize hypothetical results from the animal study.

Table 2: Pharmacokinetic Parameters of Compound X (30 mg/kg, oral)

ParameterValueUnit
Cmax (Peak Concentration)1.8µg/mL
Tmax (Time to Peak)0.5hours
AUC (Total Exposure)5.2µg*h/mL
T½ (Half-life)2.5hours

Interpretation: Compound X is rapidly absorbed and demonstrates moderate exposure and a reasonable half-life in mice, suggesting that a once-daily dosing regimen is appropriate.

Table 3: Effect of Compound X on Plasma Lipids after 14 Days

Treatment GroupChange in TG (%)Change in TC (%)Change in HDL-C (%)
Vehicle+5%+2%-1%
Nicotinic Acid (100 mg/kg)-35%-18%+15%
Compound X (30 mg/kg) -45% -25% +22%

Interpretation: At a lower dose, Compound X demonstrates superior efficacy in lowering triglycerides and total cholesterol while providing a more robust increase in HDL-cholesterol compared to Nicotinic Acid. This confirms that its high in vitro potency translates to significant in vivo activity.

Part 3: Comparative Analysis: Bridging the In Vitro to In Vivo Gap

The successful translation from a potent in vitro hit to an effective in vivo candidate is the goal of preclinical research. The hypothetical data for Compound X show a positive correlation: its superior in vitro potency was predictive of its enhanced in vivo efficacy. However, this is not always the case, and understanding potential disconnects is crucial.

Key Factors Influencing In Vitro to In Vivo Translation

IVIVC_Logic InVitro In Vitro Potency (e.g., IC50 at GPR109A) Target_Engagement Target Engagement (Drug concentration at receptor) InVitro->Target_Engagement Determines required concentration PK Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion PK->Target_Engagement Determines achievable concentration InVivo In Vivo Efficacy (e.g., Lipid Lowering) Target_Engagement->InVivo InVivo->PK Feedback (e.g., altered metabolism in disease state)

Caption: Relationship between in vitro potency, pharmacokinetics, and in vivo efficacy.

Discussion of Discrepancies:

  • Pharmacokinetics (ADME): The most common reason for a potent compound to fail in vivo is poor pharmacokinetic properties.[19][20] A compound might be highly potent in a cell assay but may not be absorbed orally, could be metabolized too quickly by the liver, or may not distribute effectively to the target tissue (adipose tissue in this case).[18][21] Our data for Compound X showed a favorable PK profile, which was key to its success.

  • Target Engagement: In vivo efficacy requires the drug to reach the GPR109A receptor in adipose tissue at a concentration sufficient to inhibit lipolysis. This is a function of both its intrinsic potency (in vitro IC50) and its pharmacokinetic properties (specifically, the free drug concentration at the tissue).

  • Off-Target Effects and Systemic Complexity: An in vivo system involves complex feedback loops not present in isolated cells. For instance, the lipid-lowering effects of nicotinic acid can indirectly alter the expression of other genes, which can be difficult to distinguish from direct receptor-mediated effects.[2] Furthermore, GPR109A is expressed on other cells, such as immune cells in the skin (Langerhans cells), where its activation mediates the undesirable flushing side effect via prostaglandin release.[5][22] A compound could be highly effective at lowering lipids but cause intolerable flushing, rendering it clinically unviable. This highlights the need for specific in vivo models to assess both efficacy and potential side effects.

Conclusion

The preclinical evaluation of a novel therapeutic candidate like Compound X is a systematic process of building a comprehensive biological profile. In vitro assays are indispensable for establishing the fundamental mechanism of action and potency at the molecular target. They are rapid, cost-effective, and provide clean, mechanistic data. However, they cannot predict the complex interplay of absorption, distribution, metabolism, and systemic physiological response.

In vivo studies provide the critical test of whether cellular potency can be translated into a meaningful therapeutic effect in a whole organism. By carefully designing both types of studies and critically analyzing the data in concert, researchers can build a strong, evidence-based case for advancing a compound toward clinical development. The journey from a promising molecule in a test tube to a life-changing medicine depends on successfully navigating this crucial in vitro-to-in vivo transition.

References

A Comparative Benchmarking Guide to GPR109A Agonists: Profiling 6-Hydroxy-5-methoxynicotinic acid against Nicotinic Acid and Acifran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the agonist activity of 6-Hydroxy-5-methoxynicotinic acid at the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). For decades, nicotinic acid (niacin), a potent GPR109A agonist, has been a cornerstone therapy for dyslipidemia, valued for its ability to lower atherogenic lipoproteins and raise high-density lipoprotein (HDL) levels.[1][2] However, its clinical utility is often hampered by a conspicuous flushing response, a side effect mediated by the same receptor. This has spurred the search for alternative agonists with improved therapeutic windows.

This compound, a metabolite of nicotinic acid, has emerged as a compound of interest. This guide details the essential in vitro assays required to characterize its pharmacological profile, comparing it directly against the well-established full agonist, nicotinic acid, and the synthetic analog, acifran.

The Benchmarking Panel: A Rationale

A robust comparative analysis hinges on the selection of appropriate benchmark compounds. For this guide, we have selected:

  • Nicotinic Acid (Niacin): The prototypical high-affinity agonist for GPR109A.[2][3] It serves as the primary positive control and the gold standard for potency and efficacy comparisons.

  • Acifran: A synthetic, orally active GPR109A agonist.[4][5] Its distinct chemical structure and pharmacological profile provide a valuable alternative benchmark to assess the unique properties of novel compounds.[6][7]

These compounds provide a solid basis for contextualizing the agonist properties of this compound.

GPR109A Signaling: The Foundation for Assay Selection

GPR109A is a Gαi/o-coupled receptor predominantly expressed in adipocytes and various immune cells.[1] Understanding its canonical signaling pathway is critical for selecting and interpreting functional assays. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This inhibition of cAMP is a key event that leads to the anti-lipolytic effects of niacin in adipocytes.

Furthermore, like many GPCRs, agonist-bound GPR109A can also recruit β-arrestin proteins. This interaction is crucial for receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[1][8]

GPR109A Canonical Signaling Pathway

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor GPR109A g_protein Gαiβγ receptor->g_protein Activation beta_arrestin β-Arrestin receptor->beta_arrestin Recruitment ac Adenylyl Cyclase camp cAMP (Decreased) ac->camp g_alpha_i Gαi-GTP g_protein->g_alpha_i g_beta_gamma Gβγ g_protein->g_beta_gamma agonist Agonist (e.g., 6-Hydroxy-5- methoxynicotinic acid) agonist->receptor Binding g_alpha_i->ac Inhibition pka Protein Kinase A (PKA) camp->pka Reduced Activation atp ATP atp->ac response Cellular Response (e.g., Inhibition of Lipolysis) pka->response desens Receptor Desensitization & Internalization beta_arrestin->desens

Caption: Canonical Gαi-mediated signaling pathway of GPR109A.

Methodologies for Comparative Analysis

To comprehensively profile this compound, a suite of in vitro functional assays is required. The following protocols are designed to be self-validating and provide a clear comparison of agonist potency (EC₅₀) and efficacy (% activity relative to a standard agonist).

cAMP Accumulation Assay (Gαi Activation)

This assay directly measures the functional consequence of GPR109A coupling to Gαi. A decrease in cAMP levels upon agonist stimulation is the primary readout.[9][10]

Protocol:

  • Cell Culture: Seed HEK293 or CHO cells stably expressing human GPR109A into 384-well assay plates and culture overnight.

  • Forskolin Stimulation: To elevate basal cAMP levels, pre-treat cells with forskolin (an adenylyl cyclase activator) for 15-30 minutes at 37°C.[11]

  • Agonist Addition: Add serial dilutions of this compound, nicotinic acid, and acifran to the appropriate wells. Include a vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay technology, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10][12] The signal generated is inversely proportional to the amount of cAMP produced.[12]

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log of agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and the Emax (maximum efficacy) for each compound.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, providing insights into potential for receptor desensitization and biased agonism.[8][13]

Protocol:

  • Cell Line: Utilize a commercially available cell line engineered to co-express GPR109A fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[13]

  • Cell Plating: Plate the cells in white, opaque 384-well plates and culture overnight.

  • Agonist Stimulation: Add serial dilutions of the test compounds and benchmarks.

  • Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to enzyme fragment complementation.[13]

  • Detection: Add the chemiluminescent substrate and measure the light output on a luminometer. The signal is directly proportional to the extent of β-arrestin recruitment.[13]

  • Data Analysis: Normalize the data to the maximal response of the reference agonist (nicotinic acid) and calculate EC₅₀ and Emax values as described for the cAMP assay.

Calcium Mobilization Assay (Gα₁₆ Co-expression)

While GPR109A is natively Gαi-coupled, its activation can be rerouted through a calcium signaling pathway by co-expressing a promiscuous G protein subunit, Gα₁₆.[14] This provides a robust, positive-signal readout.[15]

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with expression vectors for human GPR109A and the Gα₁₆ subunit.[14]

  • Cell Plating: Seed the transfected cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[14][16] Kits often include a probenecid solution to prevent dye leakage.

  • Agonist Addition & Measurement: Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR, FlexStation) to add the agonist solutions and simultaneously measure the fluorescence intensity kinetically over 2-3 minutes.[17][18]

  • Data Analysis: The primary response is the peak fluorescence signal over baseline. Plot this response against the log of agonist concentration to determine EC₅₀ and Emax.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis transfect 1. Co-transfect HEK293T cells (GPR109A + Gα16) plate 2. Plate cells in 384-well plates transfect->plate incubate1 3. Incubate overnight (37°C, 5% CO₂) plate->incubate1 dye_load 4. Load cells with Fluo-4 AM dye (1 hr) incubate1->dye_load run_flipr 6. Measure fluorescence kinetically on FLIPR/FlexStation during agonist addition dye_load->run_flipr prep_compounds 5. Prepare compound dilution plates prep_compounds->run_flipr analyze 7. Determine Peak Fluorescence over Baseline run_flipr->analyze plot 8. Plot Dose-Response Curve analyze->plot calculate 9. Calculate EC₅₀ & Emax plot->calculate

Caption: Step-by-step workflow for the GPR109A calcium mobilization assay.

Comparative Data Summary

The data generated from these assays should be compiled into a clear, concise table to facilitate direct comparison. The table below presents a template with hypothetical data illustrating how the results would be displayed.

CompoundcAMP Assay (EC₅₀, nM)β-Arrestin Assay (EC₅₀, nM)Calcium Mobilization (EC₅₀, nM)
Nicotinic Acid 150250200
Acifran 120018001500
This compound 300900450

EC₅₀ values represent the concentration of agonist that produces 50% of the maximal response.

Interpretation and Conclusion

This comprehensive benchmarking approach provides the necessary data to build a detailed pharmacological profile for this compound. By comparing its potency and efficacy across different signaling readouts (Gαi activation vs. β-arrestin recruitment) against established standards like nicotinic acid and acifran, researchers can:

  • Determine Relative Potency: Assess whether the compound is more or less potent than existing agonists.

  • Identify Potential Biased Agonism: A significant discrepancy in potency between the cAMP and β-arrestin assays could indicate that the compound preferentially activates one pathway over the other. This has important implications for therapeutic development, as β-arrestin recruitment is often linked to the flushing side effect.

  • Establish a Foundation for Further Studies: The in vitro profile established here is a critical first step, guiding subsequent in vivo experiments to evaluate therapeutic efficacy and side-effect profiles.

By following this structured, multi-assay approach, drug development professionals can make informed decisions about the potential of this compound as a next-generation GPR109A agonist.

References

Safety Operating Guide

Navigating the Disposal of 6-Hydroxy-5-methoxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the limited availability of specific safety data for 6-Hydroxy-5-methoxynicotinic acid, a conservative approach to handling and disposal is essential. Based on the hazard profiles of analogous compounds such as 6-Hydroxynicotinic acid, 6-Hydroxy-5-nitronicotinic acid, and 6-Methoxynicotinic acid, it is prudent to treat this compound as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6][7] One supplier has classified the compound as an irritant that may cause an allergic skin reaction and serious eye irritation.

Inferred Hazard Profile:

Hazard StatementClassificationSource of Inference
H315: Causes skin irritationCategory 2Analogs: 6-Hydroxynicotinic acid, 6-Hydroxy-5-nitronicotinic acid[1][2][3][6][7]
H319: Causes serious eye irritationCategory 2AAnalogs: 6-Hydroxynicotinic acid, 6-Hydroxy-5-nitronicotinic acid[1][2][3][6][7]
H335: May cause respiratory irritationCategory 3Analogs: 6-Hydroxynicotinic acid, 6-Hydroxy-5-nitronicotinic acid[1][2][3][5]
H317: May cause an allergic skin reaction---Supplier Data

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[3][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[8]

  • Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1] The following workflow outlines the approved disposal pathway.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps Prep Don Appropriate PPE Container Select a Designated Hazardous Waste Container Prep->Container Proceed Label Label Container Correctly Container->Label Proceed Solid Solid Waste (Unused Reagent, Contaminated Weigh Boats) Liquid Liquid Waste (Solutions, Rinsates) Contaminated Contaminated Materials (Gloves, Wipes) Seal Securely Seal Container Solid->Seal Place in Container Liquid->Seal Place in Container Contaminated->Seal Place in Container Store Store in Satellite Accumulation Area Seal->Store Proceed Pickup Arrange for Pickup by EHS Store->Pickup Proceed

Caption: Disposal workflow for this compound.

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical. This compound waste should be collected in a dedicated hazardous waste container.

  • Solid Waste: Collect unused or expired solid this compound, as well as any contaminated disposable labware (e.g., weigh boats, spatulas), in a clearly labeled, sealable container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other incompatible waste streams.

  • Contaminated PPE and Materials: Used gloves, bench paper, and wipes contaminated with the compound should be double-bagged and placed in the solid hazardous waste container.

Labeling and Storage

Accurate and thorough labeling of waste containers is a regulatory requirement. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator and laboratory contact information

Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it should be handled within a chemical fume hood.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal Pathway

Once the waste container is full, it must be disposed of through your institution's certified hazardous waste program. Contact your EHS department to schedule a pickup. Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so. The standard and safest procedure is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3][6]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community.

References

A Researcher's Guide to Handling 6-Hydroxy-5-methoxynicotinic Acid: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Based on analogous compounds, 6-Hydroxy-5-methoxynicotinic acid is anticipated to be a solid, likely a crystalline powder.[2] The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Currently, there are no established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA for this compound or its close structural analogs.[4][5] Therefore, it is imperative to handle this compound with care, employing appropriate engineering controls and the personal protective equipment outlined below to minimize any potential exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical to mitigate the risks of skin contact, eye exposure, and inhalation of this compound.

Eye and Face Protection

Due to the risk of serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses conforming to EU standard EN166 or OSHA 29 CFR 1910.133 are the minimum requirement.[3][6]

  • Safety Goggles: When there is a potential for dust generation or splashing, tightly fitting safety goggles are necessary.[2]

  • Face Shield: In addition to safety goggles, a face shield should be worn when handling larger quantities or when there is a significant risk of splashes or dust dispersal.[2][6]

Skin Protection

To prevent skin irritation, comprehensive skin protection is essential.

  • Gloves: Chemically resistant, impervious gloves must be worn.[1][6] Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation or perforation before use.[6] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as chemical waste.[6]

  • Laboratory Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.

  • Protective Clothing: For procedures with a higher risk of contamination, a complete protective suit may be necessary.[2][6]

Respiratory Protection

Given the potential for respiratory irritation, respiratory protection should be used, especially in the absence of adequate engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[1][7]

  • Respirator: If engineering controls are insufficient or during spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) or a respirator conforming to EU standard EN 149 should be used.[5] For higher concentrations or prolonged exposure, a full-face respirator may be required.

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the laboratory coat or protective suit.

  • Respirator: If required, perform a fit check and don the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves first, as they are considered the most contaminated. Peel them off away from your body.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Respirator: If worn, remove the respirator from the back.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Operational and Disposal Plan

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use in a well-ventilated area.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[2][3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • Use an absorbent material to contain the spill.

  • Carefully sweep or scoop up the spilled material into a suitable container for disposal.[3][7]

  • Clean the spill area thoroughly.

Disposal Plan

All waste materials, including contaminated PPE and spilled substances, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Start Handling this compound AssessTask Assess Task: - Quantity - Dust/Aerosol Potential Start->AssessTask EyeProtection Eye/Face Protection: - Safety Glasses (min) - Goggles - Face Shield AssessTask->EyeProtection Select Based on Risk SkinProtection Skin Protection: - Nitrile Gloves - Lab Coat AssessTask->SkinProtection Select Based on Risk RespProtection Respiratory Protection: - Fume Hood - N95 Respirator AssessTask->RespProtection Select Based on Risk DonPPE Don PPE (Correct Sequence) PerformTask Perform Chemical Handling DonPPE->PerformTask DoffPPE Doff PPE (Correct Sequence) PerformTask->DoffPPE HandWash Wash Hands DoffPPE->HandWash DisposeWaste Dispose of Contaminated PPE and Waste HandWash->DisposeWaste

Caption: PPE Selection and Handling Workflow for this compound.

References

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6-Hydroxy-5-methoxynicotinic acid
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Reactant of Route 2
6-Hydroxy-5-methoxynicotinic acid

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